Product packaging for [4-(Trifluoromethoxy)phenyl]methanethiol(Cat. No.:CAS No. 175278-03-2)

[4-(Trifluoromethoxy)phenyl]methanethiol

Cat. No.: B069855
CAS No.: 175278-03-2
M. Wt: 208.2 g/mol
InChI Key: VWLQXXSOXQNHJM-UHFFFAOYSA-N
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Description

[4-(Trifluoromethoxy)phenyl]methanethiol (CAS 175278-03-2) is a high-value chemical building block prized in research for its unique combination of a benzenemethanethiol group and a strongly electron-withdrawing trifluoromethoxy substituent. This structure makes it a versatile reagent for constructing advanced organic and hybrid materials, particularly through thiol-ene "click" chemistry reactions. A primary research application of this compound is in the synthesis of specialized crosslinkers for high-performance polymers. For instance, it is used to create polyhedral oligomeric silsesquioxane (POSS) based crosslinkers that impart exceptional properties to silicone rubber. These crosslinked materials demonstrate significant enhancements in flame retardancy , achieving higher Limiting Oxygen Index (LOI) values and improved performance in vertical burning tests, as well as superior hydrophobicity with high contact angles. The mechanism is twofold: the inorganic Si-O-Si framework of POSS improves thermal stability, while the migration of fluorocarbon chains from this reagent to the polymer surface drastically reduces surface energy, creating a robust, water-repellent material . The trifluoromethoxy (-OCF3) group is a critical feature in medicinal chemistry and agrochemical design. It is known to enhance a molecule's metabolic stability and lipophilicity more effectively than a trifluoromethyl (-CF3) group, leading to improved bioavailability and membrane permeability in drug candidates . While this specific benzylthiol is prominent in materials science, its structural features align with the properties sought after in pharmaceutical lead optimization. As a key synthetic intermediate, this compound enables researchers to incorporate these valuable characteristics into novel compounds for various investigative fields. This product is provided with high purity and is intended for research applications in laboratory settings only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7F3OS B069855 [4-(Trifluoromethoxy)phenyl]methanethiol CAS No. 175278-03-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[4-(trifluoromethoxy)phenyl]methanethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3OS/c9-8(10,11)12-7-3-1-6(5-13)2-4-7/h1-4,13H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWLQXXSOXQNHJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CS)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50380440
Record name [4-(Trifluoromethoxy)phenyl]methanethiol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175278-03-2
Record name [4-(Trifluoromethoxy)phenyl]methanethiol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 175278-03-2
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of [4-(trifluoromethoxy)phenyl]methanethiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of [4-(trifluoromethoxy)phenyl]methanethiol. This compound is of interest to researchers in medicinal chemistry and materials science due to the unique electronic properties conferred by the trifluoromethoxy group. This document outlines a detailed, multi-step synthetic pathway, starting from commercially available precursors. Furthermore, it presents a thorough characterization of the target molecule, including predicted spectroscopic data based on analogous compounds, to aid in its identification and quality control. All experimental protocols are described in detail to ensure reproducibility.

Introduction

This compound is an organofluorine compound featuring a benzylthiol backbone substituted with a trifluoromethoxy group at the para position. The trifluoromethoxy (-OCF₃) group is a highly lipophilic and electron-withdrawing moiety that can significantly influence a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets. Consequently, the incorporation of this group into pharmacologically active scaffolds is a common strategy in drug discovery. This guide details a reliable synthetic route and provides a comprehensive characterization profile for this versatile chemical intermediate.

Synthesis

A robust three-step synthetic pathway for the preparation of this compound is presented, commencing with the reduction of 4-(trifluoromethoxy)benzaldehyde.

Synthetic Workflow

The overall synthetic scheme is depicted below.

Synthesis_Workflow cluster_0 Step 1: Reduction cluster_1 Step 2: Bromination cluster_2 Step 3: Thiol Synthesis 4-(trifluoromethoxy)benzaldehyde 4-(trifluoromethoxy)benzaldehyde 4-(trifluoromethoxy)benzyl alcohol 4-(trifluoromethoxy)benzyl alcohol 4-(trifluoromethoxy)benzaldehyde->4-(trifluoromethoxy)benzyl alcohol NaBH4, Ethanol 4-(trifluoromethoxy)benzyl alcohol_2 4-(trifluoromethoxy)benzyl alcohol 4-(trifluoromethoxy)benzyl bromide 4-(trifluoromethoxy)benzyl bromide 4-(trifluoromethoxy)benzyl alcohol_2->4-(trifluoromethoxy)benzyl bromide PBr3, Ether 4-(trifluoromethoxy)benzyl bromide_2 4-(trifluoromethoxy)benzyl bromide This compound This compound 4-(trifluoromethoxy)benzyl bromide_2->this compound 1. Thiourea, Ethanol 2. NaOH(aq), Reflux

Caption: Synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 4-(trifluoromethoxy)benzyl alcohol

To a solution of sodium borohydride (1.2 equivalents) in anhydrous ethanol at 0°C, a solution of 4-(trifluoromethoxy)benzaldehyde (10.0 mmol) in anhydrous ethanol is added dropwise.[1] The reaction mixture is stirred at 0°C for 30 minutes. Upon completion, as monitored by Thin Layer Chromatography (TLC), water is added to quench the reaction. The resulting mixture is extracted with dichloromethane (3 x 30 mL). The combined organic layers are washed with saturated sodium chloride solution, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield 4-(trifluoromethoxy)benzyl alcohol, which can be purified by silica gel column chromatography.[1]

Step 2: Synthesis of 4-(trifluoromethoxy)benzyl bromide

To a stirred solution of 4-(trifluoromethoxy)benzyl alcohol (1 mmol) in diethyl ether (10 mL) at 0°C, phosphorus tribromide (0.5 mL) is added slowly.[1] The reaction mixture is stirred for 30 minutes. After completion (monitored by TLC), the mixture is poured into an ice-water mixture and stirred for 1-2 hours. The aqueous phase is extracted with diethyl ether. The combined organic layers are washed with sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate. The solvent is evaporated under reduced pressure to afford 4-(trifluoromethoxy)benzyl bromide.[1]

Step 3: Synthesis of this compound

In a round-bottom flask, 4-(trifluoromethoxy)benzyl bromide (1 mole) is added to a solution of thiourea (1.1 moles) in 95% ethanol (50 mL), and the mixture is refluxed for 6 hours.[2] Upon cooling, the S-[4-(trifluoromethoxy)benzyl]isothiouronium bromide salt precipitates and is collected by filtration. The salt is then hydrolyzed by refluxing with 5 N sodium hydroxide solution (300 mL) for 2 hours under a nitrogen atmosphere.[2] After cooling, the reaction mixture is acidified with 2 N hydrochloric acid. The resulting oily layer of this compound is separated, dried over anhydrous magnesium sulfate, and purified by vacuum distillation.[2]

Characterization

The structural confirmation and purity assessment of the synthesized this compound can be achieved through a combination of spectroscopic techniques. The following tables summarize the expected and typical data for this compound.

Physical and Chemical Properties
PropertyValue
Molecular Formula C₈H₇F₃OS
Molecular Weight 208.20 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point Estimated 207.8°C at 760 mmHg
Density Estimated 1.299 g/cm³
Spectroscopic Data

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Nucleus Predicted Chemical Shift (δ, ppm) Multiplicity Assignment
¹H NMR ~7.3 (d)Doublet2H, Ar-H (ortho to CH₂SH)
~7.1 (d)Doublet2H, Ar-H (ortho to OCF₃)
~3.7 (d)Doublet2H, -CH ₂-SH
~1.7 (t)Triplet1H, -CH₂-SH
¹³C NMR ~148SingletC -OCF₃
~138SingletC -CH₂SH
~130SingletAr-C H (ortho to CH₂SH)
~121SingletAr-C H (ortho to OCF₃)
~120 (q)Quartet-OC F₃
~28Singlet-C H₂-SH
¹⁹F NMR ~ -58Singlet-OF

3.2.2. Infrared (IR) Spectroscopy

Wavenumber (cm⁻¹) Vibrational Mode Intensity
~3050Aromatic C-H stretchMedium
~2930Aliphatic C-H stretchMedium
~2560S-H stretchWeak
~1600, 1500Aromatic C=C stretchMedium-Strong
~1260C-O-C stretch (asymmetric)Strong
~1160C-F stretchStrong
~830para-disubstituted C-H bendStrong

3.2.3. Mass Spectrometry (MS)

m/z Proposed Fragment
208[M]⁺
175[M - SH]⁺
91[C₇H₇]⁺ (tropylium ion)

Safety and Handling

This compound is expected to be harmful if swallowed, in contact with skin, or if inhaled.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Logical Relationships in Characterization

The following diagram illustrates the logical workflow for the characterization of the synthesized product.

Characterization_Workflow Synthesized_Product Synthesized this compound Purity_Assessment Purity Assessment Synthesized_Product->Purity_Assessment Structural_Elucidation Structural Elucidation Synthesized_Product->Structural_Elucidation TLC_GC TLC / GC Purity_Assessment->TLC_GC NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Structural_Elucidation->NMR IR IR Spectroscopy Structural_Elucidation->IR MS Mass Spectrometry Structural_Elucidation->MS Confirmation Structure Confirmed NMR->Confirmation IR->Confirmation MS->Confirmation TLC_GC->Confirmation

Caption: Workflow for the characterization of the final product.

Conclusion

This technical guide provides a detailed and actionable framework for the synthesis and characterization of this compound. The outlined procedures are based on established and reliable chemical transformations, and the provided spectroscopic data will serve as a valuable reference for researchers. The successful synthesis and purification of this compound will enable further exploration of its potential applications in various fields of chemical and pharmaceutical research.

References

physicochemical properties of [4-(trifluoromethoxy)phenyl]methanethiol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to [4-(Trifluoromethoxy)phenyl]methanethiol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as 4-(trifluoromethoxy)benzyl mercaptan, is an organofluorine compound of significant interest in medicinal chemistry and materials science. The presence of the trifluoromethoxy (-OCF₃) group imparts unique physicochemical properties, including high lipophilicity and metabolic stability, making it a valuable building block in the design of novel therapeutic agents and functional materials.[1][2] The thiol (-SH) group provides a reactive handle for various chemical transformations and can play a crucial role in biological interactions, notably through its ability to form disulfide bonds or coordinate with metal ions in enzymes.[3] This document provides a comprehensive overview of the known physicochemical properties, reactivity, and potential applications of this compound, based on currently available data.

Physicochemical Properties

The fundamental are summarized in the table below. These properties are critical for understanding its behavior in both chemical reactions and biological systems.

PropertyValueSource(s)
CAS Number 175278-03-2[4][5][6]
Molecular Formula C₈H₇F₃OS[5][6][7]
Molecular Weight 208.20 g/mol [4][5][7]
Appearance Clear solution[5]
Boiling Point 207.8 °C at 760 mmHg[5]
Density 1.299 g/cm³[5]
Flash Point 79.4 °C[5]
LogP (calculated) 3.015[5]
pKa ~10.4 (estimated for thiol group)[8]
Water Solubility Reported as "soluble"[5]

Reactivity and Stability

Understanding the stability and reactivity profile of this compound is essential for its handling, storage, and application in synthesis.

  • Chemical Stability : The compound is reported to be sensitive to both air and moisture.[7] Thiols can be susceptible to oxidation, particularly in the presence of air, which can lead to the formation of the corresponding disulfide.

  • Conditions to Avoid : Exposure to air, moisture, and incompatible materials should be minimized.[7]

  • Incompatible Materials : Strong acids and bases are incompatible with this compound.[7]

  • Hazardous Decomposition Products : Under combustion or thermal decomposition, it may release hazardous substances including carbon monoxide (CO), carbon dioxide (CO₂), sulfur oxides, and gaseous hydrogen fluoride (HF).[7]

Spectroscopic Characterization

While specific, published spectra for this compound were not found in the provided search results, a general description of expected spectroscopic features can be inferred based on its structure and data from analogous compounds.

  • ¹H NMR : The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments. The aromatic protons should appear as a pair of doublets (an AA'BB' system) in the aromatic region. A singlet or a triplet (depending on coupling to the thiol proton) would correspond to the methylene (-CH₂) protons, and a broad singlet or triplet for the thiol (-SH) proton.

  • ¹³C NMR : The carbon NMR would show characteristic signals for the trifluoromethoxy carbon (as a quartet due to C-F coupling), four distinct aromatic carbons, and one aliphatic carbon for the methylene group.

  • ¹⁹F NMR : The fluorine NMR spectrum is expected to exhibit a single, sharp signal for the three equivalent fluorine atoms of the trifluoromethoxy group.

  • Infrared (IR) Spectroscopy : Key vibrational bands would include C-H stretching for the aromatic and methylene groups, C=C stretching for the aromatic ring, a characteristic S-H stretching band, and strong C-F and C-O stretching bands associated with the trifluoromethoxy group.

  • Mass Spectrometry (MS) : The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 208, along with fragmentation patterns corresponding to the loss of the thiol group and other characteristic fragments of the benzyl and trifluoromethoxy moieties.

Synthesis and Experimental Protocols

General Synthetic Pathway

A specific, detailed experimental protocol for the synthesis of this compound is not available in the literature reviewed. However, a plausible and common synthetic route for benzyl thiols involves the nucleophilic substitution of a corresponding benzyl halide with a sulfur nucleophile. A proposed workflow is outlined below.

G cluster_start Starting Material cluster_reagents Reagents cluster_process Reaction Steps cluster_product Final Product start 4-(Trifluoromethoxy)benzyl Bromide step1 Step 1: S-Alkylation Formation of Isothiouronium Salt start->step1 reagent1 Thiourea (or NaSH) reagent1->step1 reagent2 Base (e.g., NaOH) Solvent (e.g., Ethanol) step2 Step 2: Hydrolysis reagent2->step2 step1->step2 Intermediate product This compound step2->product Purification

Caption: Proposed synthesis workflow for this compound.

Workflow Description:

  • S-Alkylation: 4-(Trifluoromethoxy)benzyl bromide is reacted with a sulfur nucleophile such as thiourea in a suitable solvent like ethanol. This forms a stable isothiouronium salt intermediate. Alternatively, sodium hydrosulfide (NaSH) can be used for a more direct conversion.

  • Hydrolysis: The intermediate salt is then hydrolyzed under basic conditions (e.g., using sodium hydroxide) to cleave the C-S bond and liberate the free thiol.

  • Purification: The final product is isolated and purified from the reaction mixture, typically through extraction and distillation or chromatography.

General Experimental Protocols for Characterization

The following are generalized protocols for the characterization of compounds like this compound, based on standard laboratory practices.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • Prepare a sample by dissolving approximately 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃).

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

    • Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 MHz for protons).[9]

    • Process the data to determine chemical shifts (ppm), coupling constants (Hz), and integration values.

  • Mass Spectrometry (MS) :

    • Prepare a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane).

    • Introduce the sample into the mass spectrometer, often via Gas Chromatography (GC-MS) for volatile compounds.

    • Acquire data in electron ionization (EI) mode.

    • Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragmentation patterns to confirm the structure.[9]

Applications in Drug Development and Research

The trifluoromethoxy (-OCF₃) group is a "lipophilic electron-withdrawing group" that is increasingly utilized in drug design to enhance key molecular properties.[1] Its introduction into a molecule can significantly improve metabolic stability by blocking potential sites of oxidation, increase membrane permeability, and modulate binding affinity to biological targets.[2][10]

While specific biological activities for this compound are not documented in the reviewed literature, its structural components are relevant in several areas:

  • Scaffold for Bioactive Molecules : As a functionalized aromatic ring, it serves as a valuable starting material or intermediate for synthesizing more complex molecules for screening in various therapeutic areas. Compounds containing the trifluoromethoxy phenyl moiety have been investigated as herbicides and for pharmaceutical applications.[11]

  • Thiol-Mediated Targeting : The thiol group can be used to anchor the molecule to surfaces, nanoparticles, or to engage in specific interactions within biological systems, such as inhibiting metalloenzymes or participating in thiol-disulfide exchange reactions.

The combination of a reactive thiol group with a metabolically robust trifluoromethoxyphenyl moiety makes this compound a promising tool for developing chemical probes and drug candidates.

References

Spectroscopic Analysis of [4-(trifluoromethoxy)phenyl]methanethiol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the compound [4-(trifluoromethoxy)phenyl]methanethiol. Designed for researchers, scientists, and professionals in drug development, this document details the expected spectral characteristics, a standardized experimental protocol for data acquisition, and a structural representation of the molecule for clear correlation with the spectral data.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for this compound. These predictions are based on established substituent effects and analysis of spectral data from structurally related compounds.

Table 1: Predicted ¹H NMR Spectral Data
ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Ar-H (2H, ortho to CH₂SH)~7.35Doublet (d)~8.5
Ar-H (2H, ortho to OCF₃)~7.18Doublet (d)~8.5
CH~3.75Doublet (d)~7.5
SH ~1.70Triplet (t)~7.5
Table 2: Predicted ¹³C NMR Spectral Data
Carbon AtomPredicted Chemical Shift (δ, ppm)
C -OCF₃~148
C -CH₂SH~140
Ar-C H (ortho to CH₂SH)~130
Ar-C H (ortho to OCF₃)~121
OC F₃~121 (quartet, ¹JCF ≈ 257 Hz)
C H₂SH~28

Molecular Structure

The structure of this compound with atom numbering corresponding to the predicted NMR data is presented below.

Caption: Structure of this compound.

Experimental Protocol for NMR Data Acquisition

The following provides a general methodology for the acquisition of ¹H and ¹³C NMR spectra for small organic molecules such as this compound.

Instrumentation:

  • A standard NMR spectrometer with a proton frequency of 400 MHz or higher.

Sample Preparation:

  • Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., zg30).

  • Number of Scans: 16 to 64, depending on the sample concentration.

  • Relaxation Delay (d1): 1-2 seconds.

  • Acquisition Time (aq): 2-4 seconds.

  • Spectral Width (sw): A range of approximately -2 to 12 ppm.

¹³C NMR Acquisition Parameters:

  • Pulse Program: A proton-decoupled single-pulse experiment (e.g., zgpg30).

  • Number of Scans: 1024 to 4096, due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Relaxation Delay (d1): 2 seconds.

  • Acquisition Time (aq): 1-2 seconds.

  • Spectral Width (sw): A range of approximately 0 to 200 ppm.

Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase correct the resulting spectrum.

  • Perform baseline correction.

  • Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm).

  • Integrate the signals in the ¹H NMR spectrum.

This guide serves as a foundational resource for the spectroscopic characterization of this compound. The predicted data and standardized protocols provided herein are intended to facilitate further research and development involving this compound.

Mass Spectrometry Analysis of [4-(Trifluoromethoxy)phenyl]methanethiol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated mass spectrometric behavior of [4-(trifluoromethoxy)phenyl]methanethiol. Due to the limited availability of direct mass spectral data for this specific compound, this document synthesizes information from the analysis of structurally related aromatic thiols and compounds featuring the trifluoromethoxy functional group. The guide outlines a proposed fragmentation pathway, a detailed experimental protocol for analysis by gas chromatography-mass spectrometry (GC-MS), and predicted quantitative data for key ionic species. The information herein is intended to serve as a foundational resource for researchers undertaking the mass spectrometric analysis of this and similar molecules.

Introduction

This compound is an aromatic thiol of interest in various fields, including drug discovery and materials science, owing to the unique properties conferred by the trifluoromethoxy group. Mass spectrometry is a critical analytical technique for the characterization of such compounds, providing valuable information on molecular weight and structure. This guide will focus on the predicted behavior of this compound under electron ionization (EI) mass spectrometry, a common technique for the analysis of volatile and semi-volatile organic compounds.

Predicted Fragmentation Pathway

The fragmentation of this compound in an EI mass spectrometer is expected to be driven by the ionization of the sulfur atom and the inherent stability of the aromatic ring and the trifluoromethoxy group. The molecular ion (M⁺•) will likely undergo a series of fragmentation reactions to produce a characteristic mass spectrum.

A proposed fragmentation pathway is as follows:

  • Formation of the Molecular Ion: The initial step is the removal of an electron from the molecule to form the molecular ion, [C₈H₇F₃OS]⁺•.

  • Loss of a Hydrogen Radical: A common fragmentation for thiols is the loss of a hydrogen radical from the sulfhydryl group to form a stable [M-H]⁺ ion.

  • Benzylic Cleavage: Cleavage of the C-S bond can lead to the formation of the tropylium-like [C₇H₄F₃O]⁺ ion and a CH₂S radical.

  • Loss of the Thiol Group: Fragmentation can also involve the loss of the entire CH₂SH group, resulting in a [C₇H₄F₃O]⁺ ion.

  • Fragmentation of the Trifluoromethoxy Group: The trifluoromethoxy group may fragment through the loss of a fluorine radical to form [M-F]⁺ or the loss of a CF₃ radical to form [M-CF₃]⁺.

The following diagram illustrates this proposed fragmentation pathway.

G M [C₈H₇F₃OS]⁺• (M⁺•) m/z = 208 M_H [C₈H₆F₃OS]⁺ m/z = 207 M->M_H - •H Tropylium [C₇H₄F₃O]⁺ m/z = 161 M->Tropylium - •CH₂SH M_F [C₈H₇F₂OS]⁺• m/z = 189 M->M_F - •F M_CF3 [C₇H₇OS]⁺• m/z = 139 M->M_CF3 - •CF₃ CH2S •CH₂S G cluster_sample_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Stock Stock Solution Cal_Standards Calibration Standards Stock->Cal_Standards Sample_Sol Sample Solution Stock->Sample_Sol GC_Injection GC Injection Sample_Sol->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Ionization Electron Ionization Separation->Ionization Mass_Analysis Mass Analysis Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Chromatogram Chromatogram Detection->Chromatogram Mass_Spectrum Mass Spectrum Detection->Mass_Spectrum Quantification Quantification Mass_Spectrum->Quantification

In-Depth Technical Guide: 4-(Trifluoromethoxy)benzyl Mercaptan (CAS 175278-03-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, commercial suppliers, and potential experimental applications of 4-(Trifluoromethoxy)benzyl Mercaptan, CAS number 175278-03-2. This compound is a versatile reagent in organic synthesis, particularly for the introduction of the 4-(trifluoromethoxy)benzylthio group.

Core Properties

4-(Trifluoromethoxy)benzyl Mercaptan is a colorless liquid characterized by a strong stench, typical of mercaptan compounds.[1] It is sensitive to moisture and air and should be handled accordingly.[1]

Physicochemical Data

The following table summarizes the key physicochemical properties of 4-(Trifluoromethoxy)benzyl Mercaptan.

PropertyValueSource(s)
CAS Number 175278-03-2[1][2]
Molecular Formula C₈H₇F₃OS[1][2]
Molecular Weight 208.2 g/mol [1]
Appearance Colorless Liquid
Odor Stench[1]
Boiling Point 89 - 91 °C at 15 mmHg[1]
Density 1.299 ± 0.06 g/cm³ (Predicted)[3]
pKa 9.22 ± 0.10 (Predicted)[2]
Flash Point 79.4 °C[4]
Refractive Index Not available
Solubility No information available
Computational Data

Computationally derived properties provide further insight into the molecular characteristics of 4-(Trifluoromethoxy)benzyl Mercaptan.

PropertyValueSource(s)
XLogP3 3.2[2][4]
Hydrogen Bond Donor Count 1[4]
Hydrogen Bond Acceptor Count 5[2][4]
Rotatable Bond Count 2[2][4]
Exact Mass 208.01697050[2][4]
Topological Polar Surface Area 10.2 Ų[2][4]
Heavy Atom Count 13[2][4]
Complexity 152[2][4]

Commercial Suppliers

4-(Trifluoromethoxy)benzyl Mercaptan is available from a variety of chemical suppliers. The purity and quantity offered may vary.

SupplierPurityNotes
Sigma-AldrichNot specified (AldrichCPR)Sold for early discovery research; buyer assumes responsibility to confirm purity.
Thermo Scientific ChemicalsNot explicitly listed, but related mercaptans are available.
Apollo Scientific97%
Jilin Haofei Import & Export99%Pharmaceutical intermediate grade.
Wuhan Chemwish Technology97%
ChemicalBookMultiple suppliers listed with varying purities.

Experimental Protocols & Reactivity

General Protocol for S-Alkylation

S-alkylation is a fundamental reaction for thiols, leading to the formation of thioethers. This reaction involves the deprotonation of the thiol to form a thiolate, which then acts as a nucleophile to attack an alkyl halide.

Reaction:

R-SH + R'-X + Base → R-S-R' + Base·HX

(Where R = 4-(trifluoromethoxy)benzyl, R'-X = an alkyl halide)

Methodology:

  • Preparation: To a solution of 4-(trifluoromethoxy)benzyl mercaptan (1.0 equivalent) in a suitable aprotic solvent (e.g., DMF, THF, or acetonitrile) under an inert atmosphere (e.g., nitrogen or argon), add a base (1.1 equivalents). Common bases for this reaction include sodium hydride (NaH), potassium carbonate (K₂CO₃), or triethylamine (Et₃N). The mixture is typically stirred at room temperature for 15-30 minutes to ensure complete formation of the thiolate.

  • Addition of Electrophile: The alkyl halide (R'-X, 1.0-1.2 equivalents) is then added to the reaction mixture, either neat or as a solution in the reaction solvent.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically stirred at room temperature or gently heated (e.g., to 50-80 °C) to drive it to completion.

  • Work-up: Upon completion, the reaction is quenched by the addition of water or a saturated aqueous solution of ammonium chloride (NH₄Cl). The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate, diethyl ether). The combined organic layers are washed with brine, dried over a drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to yield the desired thioether.

S_Alkylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start thiol 4-(trifluoromethoxy)benzyl mercaptan in solvent start->thiol base Add Base thiol->base thiolate Thiolate Formation base->thiolate add_halide Add Alkyl Halide thiolate->add_halide react Reaction (Stir/Heat) add_halide->react monitor Monitor Progress (TLC/LC-MS) react->monitor quench Quench Reaction monitor->quench extract Extract with Organic Solvent quench->extract dry Dry & Concentrate extract->dry purify Purify (Chromatography) dry->purify product Final Product (Thioether) purify->product

Caption: Workflow for a typical S-alkylation reaction.

General Protocol for Radical-Initiated Thiol-Ene "Click" Reaction

The thiol-ene reaction is a "click" chemistry process that involves the addition of a thiol across a double bond (an alkene or "ene"). This reaction can be initiated by radicals, often generated by a photoinitiator and UV light. It is known for its high efficiency and atom economy.

Reaction:

R-SH + H₂C=CHR' → R-S-CH₂-CH₂R'

(Where R = 4-(trifluoromethoxy)benzyl, H₂C=CHR' = an alkene)

Methodology:

  • Preparation: In a suitable reaction vessel (e.g., a quartz tube for photochemical reactions), dissolve the alkene (1.0 equivalent), 4-(trifluoromethoxy)benzyl mercaptan (1.1-1.5 equivalents), and a radical initiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA, 1-5 mol%) in a degassed solvent (e.g., THF, methanol, or acetonitrile).

  • Initiation: The reaction mixture is irradiated with a UV lamp (e.g., 365 nm) at room temperature. The reaction is typically carried out under an inert atmosphere to prevent quenching of the radical intermediates by oxygen.

  • Reaction Monitoring: The progress of the reaction is monitored by TLC, GC-MS, or ¹H NMR spectroscopy by observing the disappearance of the starting materials.

  • Work-up: Once the reaction is complete, the solvent is removed under reduced pressure.

  • Purification: The crude product is often of high purity. If necessary, purification can be achieved by column chromatography on silica gel to remove any excess thiol or initiator byproducts.

Thiol_Ene_Reaction cluster_process Process cluster_products Products thiol 4-(trifluoromethoxy)benzyl mercaptan mix Mix in Degassed Solvent thiol->mix alkene Alkene alkene->mix initiator Radical Initiator initiator->mix irradiate Irradiate with UV Light mix->irradiate thioether Thioether Product irradiate->thioether

Caption: Conceptual diagram of a radical-initiated thiol-ene reaction.

Signaling Pathways and Biological Activity

Based on a comprehensive search of scientific literature and chemical databases, there is no currently available information to suggest that 4-(trifluoromethoxy)benzyl mercaptan has a defined role in any specific biological signaling pathways or possesses known pharmacological activity. Its primary application appears to be as a reagent in chemical synthesis.

Safety and Handling

4-(Trifluoromethoxy)benzyl Mercaptan is classified as an irritant and is harmful if swallowed, in contact with skin, or if inhaled.[1] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is sensitive to air and moisture, and therefore should be stored under an inert atmosphere (e.g., nitrogen) in a tightly sealed container in a cool, dry place.[1] For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.[1]

References

In-Depth Technical Guide: Computational Modeling of [4-(trifluoromethoxy)phenyl]methanethiol Structure

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive framework for the computational modeling of the [4-(trifluoromethoxy)phenyl]methanethiol structure. Due to the limited specific research on this molecule, this document outlines a robust, theory-grounded approach based on established computational chemistry principles and data from analogous compounds. The guide details proposed computational methodologies, predicted structural and electronic properties, and the experimental protocols required for validation. It is intended to serve as a foundational resource for researchers initiating studies on this and structurally related molecules, particularly in the context of drug discovery and materials science.

Introduction

This compound is an aromatic thiol containing a trifluoromethoxy group, a substituent of increasing interest in medicinal chemistry. The trifluoromethoxy group significantly alters a molecule's electronic properties and lipophilicity, making it a "super-halogen" that can enhance metabolic stability and membrane permeability.[1][2] The thiol (-SH) group is a versatile functional group, capable of acting as a nucleophile, a proton donor, and participating in redox reactions, making it a key pharmacophore in various drug classes.

Computational modeling provides a powerful, cost-effective means to predict the physicochemical properties and reactivity of such molecules before undertaking extensive experimental synthesis and testing. This guide focuses on the application of Density Functional Theory (DFT) to elucidate the structural, electronic, and spectroscopic properties of this compound.

Computational Methodology

A standard and effective approach for modeling a molecule of this nature involves geometry optimization and frequency calculations using DFT. This methodology provides a good balance between computational cost and accuracy for organic molecules.[3]

Proposed Computational Protocol
  • Initial Structure Generation : The initial 3D structure of this compound is built using molecular modeling software (e.g., Avogadro, GaussView).

  • Geometry Optimization : The structure is optimized to find the lowest energy conformation. A widely used and reliable method is the B3LYP functional with a 6-311++G(d,p) basis set.[4][5] This level of theory is well-suited for calculating the geometries of organic molecules containing fluorine and sulfur.

  • Frequency Analysis : Following optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies) and to predict vibrational spectra (IR and Raman).

  • Property Calculation : Further calculations can be performed on the optimized geometry to determine electronic properties, including:

    • Molecular Electrostatic Potential (MEP) : To identify sites for electrophilic and nucleophilic attack.

    • Frontier Molecular Orbitals (HOMO-LUMO) : To assess chemical reactivity and electronic transitions.[5]

    • Natural Bond Orbital (NBO) Analysis : To understand charge distribution and intramolecular interactions.

    • Simulated Spectroscopic Data : To predict NMR chemical shifts and UV-Vis absorption wavelengths (using Time-Dependent DFT, or TD-DFT).

Predicted Structural and Electronic Properties

While specific experimental data for this compound is not available in the cited literature, we can predict its properties based on computational studies of analogous compounds, such as 4-substituted thiophenols and trifluoromethoxybenzene.[6][7][8] The following tables summarize the expected quantitative data from a DFT B3LYP/6-311++G(d,p) calculation.

Predicted Geometrical Parameters

The geometry optimization would yield key bond lengths and angles. The trifluoromethoxy group is expected to have a minimal steric clash, allowing for a relatively planar conformation of the benzene ring.

ParameterPredicted Value (Å or °)Justification from Analogous Systems
C-S Bond Length~1.85 ÅTypical for aromatic thiols.
S-H Bond Length~1.34 ÅConsistent with substituted thiophenols.[9]
C-O Bond Length~1.36 ÅShorter than a typical ether due to resonance.
C-F Bond Length~1.35 ÅStandard for trifluoromethyl groups.
C-S-H Bond Angle~96-100°Reflects the geometry of thiols.
C-O-C(F3) Bond Angle~118-120°Typical for aryl ethers.
Predicted Electronic and Spectroscopic Properties

The strong electron-withdrawing nature of the trifluoromethoxy group will influence the molecule's electronic properties and spectroscopic signature.[1]

PropertyPredicted ValueRationale
Dipole Moment~2.5 - 3.0 DDue to the high electronegativity of the OCF3 group.
HOMO-LUMO Gap~4.5 - 5.5 eVIndicates high kinetic stability.[5]
S-H Bond Dissociation Energy~80 - 85 kcal/molInfluenced by the para-substituent.[10][11]
¹H NMR (SH proton)~3.4 - 3.6 ppmTypical chemical shift for aromatic thiols.
¹³C NMR (C-S carbon)~128 - 132 ppmPosition influenced by both S and the ring.
UV-Vis λmax~250 - 265 nmCorresponds to the π → π* transition of the substituted benzene ring.[12]

Visualizations of Workflows and Interactions

Computational Analysis Workflow

The following diagram illustrates a typical workflow for the computational analysis of a small molecule like this compound in a drug discovery context.

G Computational Analysis Workflow A Initial 2D/3D Structure Generation B Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) A->B C Frequency Calculation & Vibrational Analysis B->C D Electronic Property Calculation (HOMO, LUMO, MEP) B->D E Spectra Simulation (NMR, UV-Vis via TD-DFT) D->E F Virtual Screening & Molecular Docking D->F G Experimental Validation E->G H Lead Optimization F->H G->H

A typical workflow for computational small molecule analysis.
Thiol Reactivity: Nucleophilic Substitution

The thiol group is nucleophilic and can participate in key biological and synthetic reactions, such as an S-alkylation reaction, a common bioconjugation strategy.

G Thiol Nucleophilic Attack mol R-SH This compound ts Transition State mol->ts elec R'-X Electrophile (e.g., Alkyl Halide) elec->ts prod R-S-R' Thioether Product ts->prod leaving X⁻ (Leaving Group) ts->leaving

A representative S-alkylation reaction of the thiol group.

Experimental Validation Protocols

Computational results must be validated by experimental data. The following are standard protocols for characterizing the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective : To determine the chemical structure by identifying the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.

  • Methodology :

    • Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Transfer the solution to a standard 5 mm NMR tube.

    • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.[13]

    • Process the data (phasing, baseline correction, and integration) using appropriate software.

    • Compare the experimental chemical shifts, coupling constants, and integration values with the computationally predicted spectra.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Objective : To identify the functional groups present in the molecule by their characteristic vibrational frequencies.

  • Methodology :

    • Prepare the sample using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet. For ATR, a small amount of the solid or liquid sample is placed directly on the crystal.[13]

    • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

    • Identify characteristic peaks for S-H stretch (~2550 cm⁻¹), C-F stretches (~1100-1300 cm⁻¹), C-O stretch (~1250 cm⁻¹), and aromatic C-H and C=C vibrations.

    • Compare the experimental vibrational frequencies with the scaled harmonic frequencies calculated from the DFT frequency analysis.

UV-Visible (UV-Vis) Spectroscopy
  • Objective : To investigate the electronic transitions within the molecule.

  • Methodology :

    • Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or hexane) of a known concentration.

    • Use a quartz cuvette with a 1 cm path length.

    • Record the absorbance spectrum over a range of approximately 200-400 nm.[12]

    • Identify the wavelength of maximum absorbance (λmax).

    • Compare the experimental λmax with the value predicted by TD-DFT calculations.

Conclusion

This guide outlines a comprehensive computational and experimental strategy for characterizing this compound. By employing DFT calculations, researchers can gain significant a priori insights into its structural and electronic properties. The proposed workflow, from initial structure generation to experimental validation, provides a clear and robust pathway for future research. The predictive power of these computational models, when properly validated, can accelerate the discovery and development of novel therapeutics and materials based on this promising chemical scaffold.

References

The Thermodynamic Stability of the Trifluoromethoxy Group in Aryl Thiols: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacokinetic properties of drug candidates. Among these, the trifluoromethoxy (-OCF3) group is of particular interest due to its unique electronic and lipophilic characteristics. When incorporated into an aryl thiol framework, the resulting trifluoromethoxy aryl thioether (Ar-S-OCF3) presents a novel structural motif with potential applications in drug design. This technical guide provides a comprehensive overview of the thermodynamic stability of the trifluoromethoxy group in aryl thiols, detailing both computational and experimental approaches to its evaluation.

Introduction: The Significance of the Trifluoromethoxy Group in Drug Discovery

The trifluoromethoxy group is often considered a "lipophilic pseudo-halogen" due to its strong electron-withdrawing nature and significant lipophilicity.[1] Its incorporation into bioactive molecules can lead to:

  • Enhanced Metabolic Stability: The strong carbon-fluorine bonds within the trifluoromethoxy group are resistant to metabolic degradation, potentially increasing the half-life of a drug.[2]

  • Increased Lipophilicity: The -OCF3 group can significantly enhance a molecule's ability to cross biological membranes, improving absorption and distribution.[2][3]

  • Modulation of Physicochemical Properties: The potent electron-withdrawing effect of the -OCF3 group can influence the pKa of nearby functionalities and alter the molecule's overall electronic profile, which can be crucial for target binding.

When appended to an aryl thiol, the thermodynamic stability of the resulting C-S and S-O bonds is a critical parameter influencing the compound's viability as a drug candidate. Understanding the bond dissociation energies (BDEs) associated with this moiety is essential for predicting its behavior in biological systems and during manufacturing and storage.

Quantitative Analysis of Thermodynamic Stability

For illustrative purposes, the following table presents hypothetical, yet chemically reasonable, bond dissociation energies for key bonds in a model compound, S-(trifluoromethoxy)thiophenol (PhSOCF3). These values are estimated based on known BDEs of related compounds.[4][5]

BondStructureHypothetical Bond Dissociation Energy (kcal/mol) at 298 KMethod of Determination
C-SPh-SOCF375 - 85Computational (DFT), Experimental (Calorimetry)
S-OPhS-OCF340 - 50Computational (DFT), Experimental (Mass Spectrometry)
C-FPhSOCF 2-F~110Literature values for similar compounds[6]
S-H (parent thiol)PhS-H~80Literature values for substituted thiophenols

Note: The values in this table are illustrative and should be determined for specific molecules of interest using the experimental and computational protocols outlined below.

Experimental Protocols for Determining Thermodynamic Stability

A multi-pronged experimental approach is necessary to fully characterize the thermodynamic stability of trifluoromethoxy-substituted aryl thiols.

Synthesis of Aryl Trifluoromethoxy Thioethers

The synthesis of aryl trifluoromethoxy thioethers is not as well-established as that of their trifluoromethylthio (-SCF3) or trifluoromethoxy (-OCF3) aryl counterparts. A plausible synthetic route could involve the reaction of a trifluoromethoxide source with an activated aryl thiol derivative.

Proposed Synthetic Protocol:

  • Generation of an Arylthiolate Anion: The corresponding aryl thiol is deprotonated using a suitable base (e.g., sodium hydride) in an aprotic solvent (e.g., anhydrous tetrahydrofuran) under an inert atmosphere (e.g., argon or nitrogen) at 0 °C.

  • Reaction with an Electrophilic Trifluoromethoxide Source: A reagent capable of delivering an electrophilic "OCF3+" equivalent is then added to the reaction mixture. While challenging, reagents analogous to those used for O-trifluoromethylation could be explored.[2][7]

  • Workup and Purification: The reaction is quenched with a proton source (e.g., saturated ammonium chloride solution), and the product is extracted with an organic solvent. The crude product is then purified using column chromatography on silica gel.

Characterization of the synthesized aryl trifluoromethoxy thioether would be performed using standard analytical techniques, including ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry.

Calorimetry for Enthalpy of Formation

Combustion calorimetry is a fundamental technique for determining the standard enthalpy of formation of a compound, which is a key indicator of its thermodynamic stability.[8]

Experimental Protocol for Combustion Calorimetry:

  • Sample Preparation: A precisely weighed sample of the purified aryl trifluoromethoxy thioether is placed in a sample holder within a bomb calorimeter.

  • Combustion: The bomb is pressurized with pure oxygen and the sample is ignited. The complete combustion of the compound leads to the formation of CO₂, H₂O, SO₂, and HF.

  • Temperature Measurement: The heat released during combustion is absorbed by the surrounding water bath, and the temperature change is measured with high precision.

  • Calculation of Enthalpy of Combustion: The heat of combustion is calculated from the temperature change and the heat capacity of the calorimeter.

  • Calculation of Enthalpy of Formation: The standard enthalpy of formation is then derived from the enthalpy of combustion using Hess's law, taking into account the known enthalpies of formation of the combustion products.

Mass Spectrometry for Bond Dissociation Energy Estimation

Mass spectrometry can provide insights into bond strengths by analyzing the fragmentation patterns of a molecule upon ionization.[9][10] Collision-induced dissociation (CID) experiments can be particularly informative.

Experimental Protocol for Mass Spectrometry Analysis:

  • Ionization: The aryl trifluoromethoxy thioether is introduced into the mass spectrometer and ionized, typically using electron ionization (EI) to induce fragmentation.

  • Mass Analysis: The resulting parent ion and fragment ions are separated based on their mass-to-charge ratio (m/z).

  • Fragmentation Pattern Analysis: The fragmentation pattern is analyzed to identify the cleavage of specific bonds. The appearance energy of fragment ions corresponding to the breaking of the C-S and S-O bonds can be used to estimate the bond dissociation energies.

  • Collision-Induced Dissociation (CID): For more detailed analysis, the parent ion can be mass-selected and subjected to collisions with an inert gas. The energy required to induce fragmentation provides a more direct measure of the bond strength.

Computational Protocols for Bond Dissociation Energy Calculation

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become a powerful tool for accurately predicting bond dissociation energies.[11][12][13]

DFT Calculation of Bond Dissociation Enthalpy

The bond dissociation enthalpy (BDE) is calculated as the difference in the total electronic energies of the products (radicals) and the reactant (the intact molecule), with corrections for zero-point vibrational energies (ZPVE) and thermal contributions to the enthalpy.

Step-by-Step DFT Protocol using Gaussian:

  • Geometry Optimization:

    • Optimize the geometry of the ground state of the aryl trifluoromethoxy thioether molecule.

    • Optimize the geometries of the radical fragments resulting from the homolytic cleavage of the C-S bond (aryl radical and trifluoromethoxythiyl radical).

    • Optimize the geometries of the radical fragments resulting from the homolytic cleavage of the S-O bond (arylthiyl radical and trifluoromethoxy radical).

    • A suitable level of theory, such as the B3LYP functional with a 6-311+G(d,p) basis set, is a good starting point.[13]

  • Frequency Calculations:

    • Perform frequency calculations at the same level of theory for the optimized structures to confirm that they are true minima on the potential energy surface (no imaginary frequencies) and to obtain the zero-point vibrational energies (ZPVE) and thermal corrections to the enthalpy.

  • Energy Extraction:

    • Extract the total electronic energies (E_elec), ZPVEs, and thermal enthalpy corrections (H_trans, H_rot, H_vib) for the parent molecule and each radical fragment from the output files.

  • BDE Calculation:

    • The BDE at 298 K is calculated using the following equation: BDE(A-B) = [H(A•) + H(B•)] - H(A-B) where H = E_elec + ZPVE + H_trans + H_rot + H_vib + RT.

For higher accuracy, more sophisticated computational methods such as G3, G4, or CBS-QB3 can be employed, although they are more computationally demanding.[14]

Visualizations

Factors Influencing Thermodynamic Stability

G cluster_0 Electronic Effects cluster_1 Steric Effects Inductive Effect Inductive Effect Thermodynamic Stability Thermodynamic Stability Inductive Effect->Thermodynamic Stability Resonance Effect Resonance Effect Resonance Effect->Thermodynamic Stability Conformational Constraints Conformational Constraints Conformational Constraints->Thermodynamic Stability Bulky Substituents Bulky Substituents Bulky Substituents->Thermodynamic Stability

Caption: Key factors influencing the thermodynamic stability of the trifluoromethoxy group in aryl thiols.

Experimental Workflow for Stability Assessment

G cluster_0 Synthesis & Purification cluster_1 Experimental Analysis cluster_2 Computational Analysis Synthesis Synthesis Purification Purification Synthesis->Purification Characterization Characterization Purification->Characterization Calorimetry Calorimetry Characterization->Calorimetry Mass Spectrometry Mass Spectrometry Characterization->Mass Spectrometry DFT Calculations DFT Calculations Characterization->DFT Calculations Thermodynamic Data Thermodynamic Data Calorimetry->Thermodynamic Data Mass Spectrometry->Thermodynamic Data DFT Calculations->Thermodynamic Data

Caption: Integrated workflow for the comprehensive assessment of thermodynamic stability.

Conclusion

The thermodynamic stability of the trifluoromethoxy group in aryl thiols is a critical parameter for the rational design of novel drug candidates. While direct experimental data is currently limited, a combination of robust experimental techniques, including synthesis, calorimetry, and mass spectrometry, alongside accurate computational methods like DFT, can provide a thorough understanding of the bond dissociation energies and overall stability of these promising compounds. The protocols and frameworks presented in this guide offer a clear path for researchers to undertake such investigations, ultimately contributing to the advancement of fluorine chemistry in drug discovery.

References

The Subtle yet Powerful Influence of a Trifluoromethoxy Group: An In-depth Analysis of para-Trifluoromethoxy Substitution on Benzenemethanethiol

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive examination of the electronic effects of a para-trifluoromethoxy (-OCF₃) substitution on the benzenemethanethiol scaffold. Targeted at researchers, scientists, and professionals in drug development, this document delves into the physicochemical properties, synthesis, and spectroscopic signatures of para-trifluoromethoxybenzenemethanethiol, offering a centralized resource for understanding the impact of this increasingly important functional group.

The trifluoromethoxy group is recognized for its unique electronic properties, often described as a "super-halogen" or "pseudo-halogen."[1] Its strong electron-withdrawing nature and high lipophilicity make it a valuable substituent in the design of novel pharmaceuticals and agrochemicals, influencing molecular properties such as acidity, reactivity, and bioavailability.[1][2] This guide will present quantitative data, detailed experimental protocols, and visual workflows to elucidate the electronic consequences of incorporating a para-OCF₃ group onto benzenemethanethiol.

Quantitative Analysis of Electronic Effects

The electronic influence of the para-trifluoromethoxy group can be quantified through several key parameters, including Hammett constants and acidity constants (pKa). These values provide a clear measure of the electron-withdrawing strength of the substituent and its effect on the acidity of the thiol proton.

Hammett Substituent Constants

The Hammett equation is a fundamental tool in physical organic chemistry for quantifying the effect of substituents on the reactivity of aromatic compounds. The substituent constant, σ, is a measure of the electronic effect of a substituent in the meta or para position. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group. The para-trifluoromethoxy group possesses a positive Hammett constant (σₚ), highlighting its strong electron-withdrawing nature.

SubstituentHammett Constant (σₚ)
-H0.00
-OCH₃-0.27
-OCF₃ 0.35
-CF₃0.54
-NO₂0.78

Table 1: Comparison of Hammett constants (σₚ) for various para-substituents.

Acidity (pKa)

The acidity of the thiol proton in benzenemethanethiol is significantly influenced by the electronic nature of the para-substituent. Electron-withdrawing groups stabilize the corresponding thiolate anion through inductive and/or resonance effects, thereby increasing the acidity (lowering the pKa).

CompoundpKa
Benzenemethanethiol~9.43
para-Methoxybenzenemethanethiol~9.55
para-Chlorobenzenemethanethiol~9.13
** para-Trifluoromethoxybenzenemethanethiol**~9.22 (Predicted) [3]
para-Nitrobenzenemethanethiol~8.4

Table 2: pKa values of para-substituted benzenemethanethiols.

Spectroscopic Characterization

The introduction of the para-trifluoromethoxy group leads to distinct signatures in various spectroscopic analyses. The following table summarizes the expected chemical shifts and vibrational frequencies for para-trifluoromethoxybenzenemethanethiol based on data from analogous compounds.

SpectroscopyKey Features and Expected Values
¹H NMR Aromatic protons will appear as two doublets in the range of δ 7.2-7.4 ppm. The benzylic protons (-CH₂SH) are expected around δ 3.7 ppm, with the thiol proton (-SH) appearing as a triplet around δ 1.6 ppm.
¹³C NMR The carbon attached to the -OCF₃ group will show a characteristic quartet due to coupling with the fluorine atoms, appearing around 148 ppm. The benzylic carbon is expected around 28 ppm.
¹⁹F NMR A sharp singlet is expected for the -OCF₃ group, typically in the range of δ -58 to -60 ppm.
IR Spectroscopy A characteristic S-H stretching vibration is expected around 2550-2600 cm⁻¹. Strong C-F stretching bands will be prominent in the 1100-1300 cm⁻¹ region. Aromatic C-H stretching will be observed around 3000-3100 cm⁻¹.

Table 3: Predicted spectroscopic data for para-trifluoromethoxybenzenemethanethiol.

Experimental Protocols

Synthesis of para-Trifluoromethoxybenzenemethanethiol

A plausible synthetic route to para-trifluoromethoxybenzenemethanethiol involves the conversion of the corresponding benzyl halide. The starting material, 4-(trifluoromethoxy)benzyl bromide, can be synthesized from 4-(trifluoromethoxy)toluene via radical bromination.

Step 1: Synthesis of 4-(Trifluoromethoxy)benzyl Bromide 4-(Trifluoromethoxy)toluene is refluxed with N-bromosuccinimide (NBS) and a radical initiator such as benzoyl peroxide in a non-polar solvent like carbon tetrachloride. The reaction is monitored by TLC, and upon completion, the succinimide byproduct is filtered off. The solvent is removed under reduced pressure to yield the crude 4-(trifluoromethoxy)benzyl bromide, which can be purified by distillation or chromatography.

Step 2: Conversion to para-Trifluoromethoxybenzenemethanethiol The benzyl bromide is then converted to the thiol. A common method is the reaction with thiourea to form a thiouronium salt, followed by hydrolysis.

  • Thiouronium Salt Formation: 4-(trifluoromethoxy)benzyl bromide (1 equivalent) and thiourea (1.1 equivalents) are dissolved in ethanol and refluxed for several hours. Upon cooling, the isothiouronium salt precipitates and can be collected by filtration.

  • Hydrolysis: The collected salt is then hydrolyzed by heating with an aqueous base, such as sodium hydroxide. After cooling, the reaction mixture is acidified with a mineral acid (e.g., HCl) to protonate the thiolate. The product, para-trifluoromethoxybenzenemethanethiol, can then be extracted with an organic solvent, dried, and purified by distillation under reduced pressure.[4]

Synthesis_Workflow cluster_step1 Step 1: Bromination cluster_step2 Step 2: Thiol Synthesis A 4-(Trifluoromethoxy)toluene C 4-(Trifluoromethoxy)benzyl Bromide A->C Reflux in CCl4 B NBS, Benzoyl Peroxide B->C E Thiouronium Salt C->E Reflux in Ethanol D Thiourea D->E G para-Trifluoromethoxybenzenemethanethiol E->G 1. Hydrolysis 2. Acidification F NaOH, H2O F->G Electronic_Effects cluster_molecule para-Trifluoromethoxybenzenemethanethiol cluster_effects Electronic Effects of -OCF₃ cluster_consequence Consequences Molecule F₃CO-C₆H₄-CH₂SH Thiolate F₃CO-C₆H₄-CH₂S⁻ Molecule->Thiolate Deprotonation Stabilization Stabilization of Thiolate Anion Thiolate->Stabilization Inductive Strong Inductive Effect (-I) Inductive->Stabilization Resonance Weak Resonance Effect (+R) Resonance->Stabilization Acidity Increased Acidity (Lower pKa) Stabilization->Acidity

References

Technical Guide: Solubility of [4-(trifluoromethoxy)phenyl]methanethiol in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of [4-(trifluoromethoxy)phenyl]methanethiol in organic solvents. Due to the limited availability of specific quantitative experimental data for this compound in public literature, this document focuses on foundational principles governing its solubility, predicted solubility in a range of common organic solvents, and a detailed experimental protocol for its determination.

Introduction to the Solubility of this compound

This compound is an organosulfur compound with the chemical formula C8H7F3OS. Its structure, featuring a lipophilic trifluoromethoxy group and a thiol functional group, dictates its solubility behavior. The trifluoromethoxy group significantly increases the lipophilicity of the molecule, as indicated by a predicted LogP value of 3.015. This suggests a strong preference for non-aqueous environments and good solubility in many organic solvents. The general principle of "like dissolves like" is central to predicting its solubility.

Predicted Solubility Data

Solvent ClassSolvent ExamplesPredicted SolubilityRationale
Polar Aprotic Dimethyl Sulfoxide (DMSO)SolubleThe high polarity of DMSO can effectively solvate the thiol group, while the organic nature of the solvent is compatible with the trifluoromethoxyphenyl moiety.
Dimethylformamide (DMF)SolubleSimilar to DMSO, DMF is a polar aprotic solvent capable of dissolving a wide range of organic compounds.
Tetrahydrofuran (THF)SolubleTHF's ether structure provides a good balance of polarity and non-polarity, making it a versatile solvent for moderately polar to nonpolar compounds.
AcetonitrileSolubleAcetonitrile is a polar aprotic solvent that should readily dissolve the compound.
Polar Protic EthanolSolubleThe hydroxyl group of ethanol can interact with the thiol group, and its alkyl chain is compatible with the aromatic part of the molecule. Benzyl mercaptan, a related compound, is soluble in ethanol.[1]
MethanolSolubleSimilar to ethanol, methanol is a polar protic solvent that is expected to dissolve the compound.
Nonpolar TolueneSolubleThe aromatic nature of toluene is highly compatible with the phenyl ring of the target compound.
HexaneSparingly SolubleAs a nonpolar aliphatic solvent, hexane may have limited ability to solvate the slightly polar thiol group, potentially leading to lower solubility compared to aromatic or more polar solvents.
Diethyl EtherSolubleDiethyl ether is a good solvent for many organic compounds due to its ability to solvate both polar and nonpolar moieties. Benzyl mercaptan is soluble in ether.[1]
Chlorinated Dichloromethane (DCM)SolubleDCM is a versatile solvent for a wide range of organic compounds and is expected to readily dissolve this compound.
ChloroformSolubleSimilar to DCM, chloroform is a common organic solvent that should effectively dissolve the compound.

Experimental Protocol for Solubility Determination

The following is a general protocol for determining the solubility of this compound in an organic solvent using the isothermal shake-flask method, followed by quantitative analysis.

3.1. Materials

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Temperature-controlled shaker or incubator

  • Vials with screw caps

  • Syringes and syringe filters (0.22 µm PTFE or similar)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector

3.2. Procedure

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The excess solid should be clearly visible.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a temperature-controlled shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, stop the agitation and allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved microparticles.

    • Dilute the filtered, saturated solution with a known volume of the same organic solvent to a concentration within the linear range of the analytical instrument.

  • Quantitative Analysis:

    • Analyze the diluted solution using a pre-calibrated HPLC or GC method to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of known concentrations of the compound in the same solvent.

    • Calculate the solubility as the concentration of the compound in the saturated solution (in mg/mL or mol/L), taking into account the dilution factor.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of an organic compound.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis start Start weigh Weigh excess solute start->weigh add_solvent Add known volume of solvent weigh->add_solvent shake Agitate at constant temp (24-48h) add_solvent->shake settle Allow to settle shake->settle filter Filter supernatant settle->filter dilute Dilute sample filter->dilute analyze Analyze via HPLC/GC dilute->analyze calculate Calculate solubility analyze->calculate end end calculate->end End

Caption: Experimental workflow for solubility determination.

References

literature review of synthetic routes for substituted aryl methanethiols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted aryl methanethiols, also known as benzyl thiols, are a critical class of organic compounds. Their versatile reactivity and presence in numerous biologically active molecules make them indispensable building blocks in medicinal chemistry and materials science. This technical guide provides a comprehensive review of the primary synthetic routes to access these valuable intermediates, complete with detailed experimental protocols, quantitative data summaries, and workflow visualizations to aid in laboratory applications.

Core Synthetic Strategies

The synthesis of substituted aryl methanethiols can be broadly categorized into four main approaches, each starting from a different common precursor: benzyl halides, benzyl alcohols, dibenzyl disulfides, or anilines. The choice of route often depends on the availability of starting materials, desired substitution patterns, and tolerance of other functional groups.

From Substituted Benzyl Halides

The conversion of benzyl halides to benzyl thiols is one of the most direct and widely employed methods. The key step is the nucleophilic substitution at the benzylic carbon with a sulfur-containing nucleophile.

A generalized workflow for this approach is as follows:

start Substituted Benzyl Halide (Ar-CH2-X, X=Cl, Br) sulfur_source Sulfur Nucleophile start->sulfur_source S-Alkylation intermediate Intermediate sulfur_source->intermediate Forms hydrolysis Hydrolysis or Deprotection intermediate->hydrolysis Requires product Substituted Aryl Methanethiol (Ar-CH2-SH) hydrolysis->product

Caption: General workflow from benzyl halides.

Several sources of sulfur can be utilized, each with distinct advantages:

  • Thiourea: This common method avoids the direct use of volatile and malodorous thiols. The benzyl halide reacts with thiourea to form a stable, odorless S-benzylisothiouronium salt. This intermediate is then hydrolyzed, typically under basic conditions, to yield the desired thiol.[1][2]

  • Thioacetate: Reaction with potassium thioacetate produces an S-benzyl thioacetate. This thioester is less odorous than the corresponding thiol and can be purified easily. The thiol is then liberated by hydrolysis (acidic or basic) or reduction.[3] This method is advantageous for introducing a protected thiol group.

  • Sodium Hydrosulfide (NaSH): This represents the most direct SN2 displacement. However, handling gaseous H₂S (often formed in situ) and controlling side reactions, such as the formation of symmetrical thioethers, can be challenging.[1]

  • Hexamethyldisilathiane ((TMS)₂S): In the presence of a fluoride source like tetrabutylammonium fluoride (TBAF), (TMS)₂S generates a trimethylsilylthiolate anion in situ. This potent nucleophile reacts efficiently with benzyl halides to give high yields of the corresponding thiols.[4]

Table 1: Synthesis of Aryl Methanethiols from Benzyl Halides

Starting HalideSulfur SourceConditionsYield (%)Reference
Benzyl bromideThiourea, then NaOH1) EtOH, reflux; 2) 5N NaOH, reflux70[4]
Benzyl chlorideThiourea, then NaOH1) EtOH, reflux; 2) 5N NaOH, reflux~70[4]
4-Vinylbenzyl chloridePotassium thioacetateDMF, 25 °C>95[3]
Benzyl bromide(TMS)₂S, TBAFTHF, low temp68-94[4]
Butyl bromideThiourea, then NaOH1) H₂O, reflux; 2) NaOH, reflux72[2]
From Substituted Benzyl Alcohols

start Substituted Benzyl Alcohol (Ar-CH2-OH) activation Hydroxyl Activation start->activation intermediate Activated Intermediate (e.g., Oxyphosphonium salt) activation->intermediate sulfur_nuc Sulfur Nucleophile (e.g., Thioacetic Acid) intermediate->sulfur_nuc SN2 Displacement product Substituted Aryl Methanethiol (via Thioester) sulfur_nuc->product

Caption: General workflow from benzyl alcohols.

Key methods include:

  • Mitsunobu Reaction: This is a powerful and reliable method for converting primary and secondary alcohols. The alcohol is treated with triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[5][6] This mixture forms an oxyphosphonium salt in situ, which is a superb leaving group. A suitable sulfur nucleophile, typically thioacetic acid, then displaces it with a clean inversion of stereochemistry (for chiral centers).[7][8] The resulting thioacetate is subsequently hydrolyzed to the thiol.

  • Acid-Catalyzed Thioesterification: A newer, one-pot method involves reacting the benzyl alcohol directly with neat thioacetic acid in the presence of a strong acid catalyst like tetrafluoroboric acid (HBF₄).[9][10] This approach avoids the use of phosphines and azodicarboxylates.

Table 2: Synthesis via Benzyl Alcohols

Starting AlcoholReagentsConditionsYield (%)Reference
Benzyl alcoholThioacetic acid, HBF₄Neat, room temp99[9]
4-Methoxybenzyl alcoholThioacetic acid, HBF₄Neat, room temp99[9]
4-Nitrobenzyl alcoholThioacetic acid, HBF₄Neat, room temp98[9]
Menthol (Hindered)PPh₃, DEAD, 4-Nitrobenzoic AcidTHF, 0 °C to RT65-75[11]
From Dibenzyl Disulfides

The reduction of disulfides is a common and efficient method for preparing thiols, often serving as the final step in a multi-step synthesis where the disulfide is formed as a more stable, isolable intermediate. The S-S bond is readily cleaved by various reducing agents.

start Dibenzyl Disulfide (Ar-CH2-S-S-CH2-Ar) reductant Reducing Agent start->reductant S-S Bond Cleavage workup Aqueous or Acidic Work-up reductant->workup product Aryl Methanethiol (2 equivalents) workup->product

Caption: General workflow from dibenzyl disulfides.

Commonly used reducing agents include:

  • Sodium Borohydride (NaBH₄): A mild and selective reducing agent that is effective for cleaving disulfide bonds. The reaction is typically carried out in an alcoholic solvent like ethanol or methanol.[12][13][14]

  • Triphenylphosphine (PPh₃): PPh₃ in the presence of water can effectively reduce disulfides. The driving force is the formation of the highly stable triphenylphosphine oxide (TPPO).

  • Zinc Dust and Acid: A classic method for disulfide reduction, often using zinc dust in the presence of an acid like sulfuric or acetic acid.

Table 3: Reduction of Disulfides to Thiols

Starting DisulfideReducing AgentConditionsYield (%)Reference
Diphenyl disulfideNaBH₄ / LiClTHF, reflux95[15]
Di-n-butyl disulfideNaBH₄ / LiClTHF, reflux92[15]
Diaryl disulfidesNaBH₄DMF, 90 °CGood to Excellent[16]
From Anilines via Diazonium Salts (Leuckart Thiophenol Reaction)

The Leuckart thiophenol reaction provides a route to aryl thiols (and by extension, aryl methanethiols if the starting aniline contains a methyl group on the ring) from anilines.[17][18] The aniline is first converted to a diazonium salt, which then reacts with a xanthate salt (e.g., potassium ethyl xanthate). The resulting aryl xanthate is subsequently hydrolyzed to furnish the thiol.[16] This method is particularly useful for introducing a sulfur functionality onto an aromatic ring system.

Role in Drug Discovery & Development

Aryl methanethiols are not only synthetic targets but also play a role in drug design. The thiol group is a potent nucleophile and can interact with biological targets. However, this reactivity can also lead to promiscuous binding and toxicity.[19] A common strategy in drug development is to use the thiol functionality in prodrugs, where it is masked and later released under specific physiological conditions, such as the high glutathione concentrations found in tumor cells.[20][21][22]

The screening of thiol-containing compounds requires a carefully designed workflow to distinguish true hits from false positives arising from nonspecific reactivity.

cluster_0 Screening Cascade hts Primary High-Throughput Screen (HTS) hit_confirm Hit Confirmation (Dose-Response) hts->hit_confirm Identifies Initial Hits thiol_reactivity Thiol Reactivity Assay (e.g., Glutathione Assay) hit_confirm->thiol_reactivity Confirms Potency sar Structure-Activity Relationship (SAR) thiol_reactivity->sar Filters Non-specific Binders lead_opt Lead Optimization sar->lead_opt Develops Lead Candidates

References

Methodological & Application

Application Notes and Protocols for Gold Nanoparticle Functionalization with [4-(trifluoromethoxy)phenyl]methanethiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the functionalization of gold nanoparticles (AuNPs) with [4-(trifluoromethoxy)phenyl]methanethiol. This functionalization process is critical for the development of novel drug delivery systems, imaging agents, and therapeutic nanoparticles. The trifluoromethoxy group offers unique properties, including high chemical stability and altered lipophilicity, which can influence the nanoparticle's interaction with biological systems.

Introduction

Gold nanoparticles are extensively utilized in biomedical research due to their unique optical and electronic properties, biocompatibility, and ease of surface modification.[1][2] The functionalization of AuNPs with thiol-containing molecules is a robust and common method to create stable, functional nanoparticles for various applications.[3][4][5] The strong affinity between gold and sulfur forms a stable gold-thiolate bond, allowing for the creation of a self-assembled monolayer (SAM) on the nanoparticle surface.[6][7]

This document focuses on the use of this compound as a surface ligand. The introduction of the trifluoromethoxy group can modulate the hydrophobicity and electronic properties of the nanoparticle surface, potentially enhancing cellular uptake, improving stability in biological media, and enabling novel therapeutic or diagnostic functionalities.[8] These functionalized nanoparticles hold promise for targeted drug delivery, photothermal therapy, and advanced bio-imaging applications.[5][9]

Data Presentation

Successful functionalization of gold nanoparticles with this compound can be confirmed by a suite of characterization techniques. The following table summarizes the expected quantitative data from these analyses. Note: The values presented are typical and may vary based on the specific synthesis and functionalization conditions.

ParameterBare AuNPs (Citrate-Stabilized)AuNPs-[4-(trifluoromethoxy)phenyl]methanethiolTechnique
Hydrodynamic Diameter 20-25 nm25-35 nmDynamic Light Scattering (DLS)
Zeta Potential -30 to -50 mV-10 to -25 mVZeta Potential Measurement
Surface Plasmon Resonance (λmax) ~520 nm~522-525 nmUV-Vis Spectroscopy
Polydispersity Index (PDI) < 0.2< 0.3Dynamic Light Scattering (DLS)

Experimental Protocols

This section provides detailed methodologies for the synthesis of gold nanoparticles and their subsequent functionalization with this compound.

Synthesis of Citrate-Stabilized Gold Nanoparticles (Turkevich Method)

This protocol describes the synthesis of approximately 20 nm gold nanoparticles using the citrate reduction method.[10]

Materials:

  • Gold(III) chloride trihydrate (HAuCl₄·3H₂O)

  • Trisodium citrate dihydrate

  • Deionized (DI) water (18.2 MΩ·cm)

  • Glassware (thoroughly cleaned with aqua regia and rinsed with DI water)

Procedure:

  • Prepare a 0.01% (w/v) solution of HAuCl₄·3H₂O in DI water. For a 100 mL solution, dissolve 10 mg of HAuCl₄·3H₂O in 100 mL of DI water.

  • Heat the gold chloride solution to a rolling boil in a round-bottom flask equipped with a condenser, under vigorous stirring.

  • Prepare a 1% (w/v) solution of trisodium citrate dihydrate in DI water.

  • To the boiling gold chloride solution, rapidly add 4 mL of the 1% trisodium citrate solution.

  • The solution color will change from pale yellow to blue and then to a deep red, indicating the formation of gold nanoparticles.

  • Continue boiling and stirring for an additional 15-20 minutes.

  • Allow the solution to cool to room temperature with continuous stirring.

  • Store the resulting citrate-stabilized AuNP solution at 4°C.

Functionalization with this compound

This protocol details the ligand exchange process to functionalize the citrate-stabilized AuNPs.

Materials:

  • Citrate-stabilized AuNP solution (from Protocol 3.1)

  • This compound

  • Ethanol (or another suitable solvent for the thiol)

  • Microcentrifuge tubes

Procedure:

  • Prepare a 1 mM solution of this compound in ethanol.

  • In a microcentrifuge tube, add 1 mL of the citrate-stabilized AuNP solution.

  • Add an excess of the thiol solution (e.g., 10-50 µL of the 1 mM solution) to the AuNP solution. The optimal ratio should be determined empirically.

  • Incubate the mixture at room temperature for 12-24 hours with gentle shaking to allow for the formation of the self-assembled monolayer.

  • To remove excess thiol and displaced citrate, centrifuge the solution at a speed sufficient to pellet the AuNPs (e.g., 12,000 x g for 20 minutes for ~20 nm particles).

  • Carefully remove the supernatant and resuspend the nanoparticle pellet in a suitable buffer (e.g., phosphate-buffered saline, PBS, or DI water).

  • Repeat the centrifugation and resuspension steps at least two more times to ensure the removal of unbound ligands.

  • After the final wash, resuspend the functionalized AuNPs in the desired buffer for characterization and subsequent applications.

Visualization of Experimental Workflow

The following diagrams illustrate the key experimental processes described in this document.

Synthesis_Workflow cluster_synthesis Gold Nanoparticle Synthesis start HAuCl4 Solution process Heating & Stirring start->process Add to boiling solution reagent Trisodium Citrate reagent->process Rapid addition product Citrate-Stabilized AuNPs process->product Formation

Caption: Workflow for the synthesis of citrate-stabilized gold nanoparticles.

Functionalization_Workflow cluster_functionalization Functionalization with Thiol Ligand start_au Citrate-AuNPs incubation Incubation (12-24h) start_au->incubation thiol This compound thiol->incubation Add excess purification Centrifugation & Washing incubation->purification Ligand exchange final_product Functionalized AuNPs purification->final_product Purified product

Caption: Workflow for the functionalization of gold nanoparticles.

Characterization of Functionalized Nanoparticles

To confirm the successful functionalization and to characterize the properties of the resulting nanoparticles, the following techniques are recommended:

  • UV-Vis Spectroscopy: A red-shift in the surface plasmon resonance peak after functionalization indicates a change in the local refractive index around the nanoparticles, consistent with ligand exchange.[11]

  • Dynamic Light Scattering (DLS): An increase in the hydrodynamic diameter suggests the presence of the this compound monolayer on the nanoparticle surface.[12]

  • Zeta Potential Measurement: A change in the surface charge (typically becoming less negative) is expected as the citrate ions are replaced by the thiol ligands.[13]

  • Transmission Electron Microscopy (TEM): TEM can be used to confirm the size, shape, and monodispersity of the gold nanoparticle core before and after functionalization.

  • X-ray Photoelectron Spectroscopy (XPS): XPS can provide direct evidence of the elemental composition of the nanoparticle surface, confirming the presence of fluorine, carbon, oxygen, and sulfur from the thiol ligand.[8]

Applications in Drug Development

Gold nanoparticles functionalized with this compound have potential applications in several areas of drug development:

  • Drug Delivery: The modified surface can be used to non-covalently encapsulate or covalently conjugate therapeutic agents for targeted delivery.[1][3] The trifluoromethoxy group may influence drug loading and release kinetics.

  • Bioimaging: The high electron density of gold makes these nanoparticles excellent contrast agents for electron microscopy and computed tomography (CT). The functionalized surface can be further modified with targeting moieties for specific cell or tissue imaging.

  • Photothermal Therapy: Gold nanoparticles strongly absorb light at their surface plasmon resonance wavelength, converting it into heat. This property can be exploited for the localized thermal ablation of cancer cells. The surface functionalization can enhance the accumulation of nanoparticles in tumor tissues.

Logical Relationship of the Functionalization Process

The following diagram illustrates the logical flow from nanoparticle synthesis to their potential application.

Logical_Flow cluster_all Nanoparticle Development Pipeline synthesis AuNP Synthesis functionalization Surface Functionalization with Thiol synthesis->functionalization characterization Physicochemical Characterization functionalization->characterization application Biomedical Application (e.g., Drug Delivery) characterization->application application->characterization In vitro/In vivo Evaluation

Caption: Logical flow from synthesis to application of functionalized AuNPs.

References

Application Notes and Protocols for the Formation of Self-Assembled Monolayers with [4-(trifluoromethoxy)phenyl]methanethiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Self-assembled monolayers (SAMs) of organosulfur compounds on gold surfaces are a fundamental tool for tailoring surface properties in a variety of applications, including biosensing, drug delivery, and materials science. The spontaneous organization of molecules like [4-(trifluoromethoxy)phenyl]methanethiol onto a gold substrate results in a densely packed, ordered monolayer. This specific molecule is of interest due to the terminal trifluoromethoxy group, which can significantly alter surface energy, hydrophobicity, and dipole moment, thereby influencing interactions with biological molecules and other materials.

Materials and Equipment

Reagents:

  • This compound (purity > 95%)

  • Absolute Ethanol (200 proof, ACS grade or higher)

  • Deionized (DI) water (18.2 MΩ·cm resistivity)

  • For Substrate Cleaning (choose one method):

    • Piranha solution: 7:3 mixture of concentrated sulfuric acid (H₂SO₄) and 30% hydrogen peroxide (H₂O₂). EXTREME CAUTION IS ADVISED.

    • RCA SC-1 solution: 5:1:1 mixture of DI water, 27% ammonium hydroxide (NH₄OH), and 30% hydrogen peroxide (H₂O₂).

    • UV/Ozone cleaner

  • High-purity nitrogen or argon gas

Equipment:

  • Gold-coated substrates (e.g., silicon wafers, glass slides, or mica with a fresh layer of gold)

  • Glassware (beakers, petri dishes, scintillation vials)

  • Tweezers (Teflon-coated or stainless steel)

  • Sonicator

  • Fume hood

  • Pipettes and appropriate tips

  • Analytical balance

Experimental Protocols

A critical factor in the formation of high-quality SAMs is the cleanliness of the gold substrate. The following protocols outline the necessary steps from substrate preparation to the final characterization of the monolayer.

Gold Substrate Preparation (Cleaning)

A pristine gold surface is essential for the formation of a well-ordered monolayer. The following are common methods for cleaning gold substrates. All cleaning procedures should be performed in a clean environment to minimize contamination.

Method A: Piranha Solution Cleaning (for inorganic contaminants) EXTREME CAUTION: Piranha solution is extremely corrosive and reacts violently with organic materials. Always wear appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat. Work in a fume hood. Never store piranha solution in a sealed container.

  • Prepare the piranha solution by slowly and carefully adding one part 30% H₂O₂ to three to seven parts concentrated H₂SO₄ in a glass beaker. The solution will become very hot.

  • Using tweezers, immerse the gold substrate in the piranha solution for 5-10 minutes.

  • Carefully remove the substrate and rinse thoroughly with copious amounts of DI water.

  • Rinse the substrate with absolute ethanol.

  • Dry the substrate under a gentle stream of high-purity nitrogen or argon gas.

  • Use the substrate immediately for SAM formation.

Method B: UV/Ozone Cleaning (for organic contaminants)

  • Place the gold substrate in a UV/Ozone cleaner.

  • Expose the substrate to UV/Ozone for 10-20 minutes to remove organic contaminants.[1]

  • Rinse with absolute ethanol and dry with a stream of nitrogen.

  • Use the substrate immediately.

Preparation of the Thiol Solution
  • Calculate the required mass of this compound to prepare a 1 mM solution in absolute ethanol.

  • In a clean glass container, dissolve the thiol in the appropriate volume of absolute ethanol.

  • Sonicate the solution for 5-10 minutes to ensure the thiol is completely dissolved.[2]

  • Prepare enough solution to fully immerse the substrates.

Self-Assembled Monolayer Formation
  • Place the clean, dry gold substrate in a clean glass container (e.g., a petri dish or a scintillation vial).

  • Pour the 1 mM solution of this compound over the substrate, ensuring the entire gold surface is covered.

  • To minimize oxidation and contamination, it is recommended to backfill the container with an inert gas like nitrogen or argon and then seal it.

  • Allow the self-assembly to proceed for 18-24 hours at room temperature. While initial monolayer formation is rapid, longer immersion times generally lead to more ordered and densely packed films.[3]

Post-Formation Processing
  • After the immersion period, carefully remove the substrate from the thiol solution using clean tweezers.

  • Rinse the substrate thoroughly with absolute ethanol to remove any non-chemisorbed (physisorbed) molecules.

  • Dry the substrate under a gentle stream of high-purity nitrogen or argon gas.

  • For optimal cleanliness, a final sonication step in fresh absolute ethanol for 1-2 minutes can be performed, followed by a final rinse and drying.[3][4]

Storage

Store the prepared SAM-coated substrates in a clean, dry environment, such as a desiccator or a petri dish backfilled with nitrogen, until characterization or use.[4]

Characterization Data (Illustrative)

Table 1: Expected Contact Angle Measurements

Contacting LiquidExpected Advancing Contact Angle (θa)Reference Compound(s)
Deionized Water80° - 100°Fluorinated Aromatic Thiols
Hexadecane45° - 65°Aromatic Thiols

Table 2: Expected Ellipsometric Thickness

ParameterExpected ValueReference Compound(s)
Thickness (Å)8 - 12 ÅBenzenemethanethiol and similar sized aromatic thiols

Table 3: Expected X-ray Photoelectron Spectroscopy (XPS) Data

ElementBinding Energy (eV)Expected Observation
Au 4f₇/₂84.0Substrate peak, used for energy calibration.
S 2p₃/₂~162.0Indicates thiolate bond to the gold surface.[5]
C 1s~285.0 (aromatic C-C, C-H), ~287.0 (C-O), ~293.0 (CF₃)Multiple peaks corresponding to the different carbon environments in the molecule.
O 1s~533.0Presence of the ether oxygen in the trifluoromethoxy group.
F 1s~689.0Presence of the fluorine atoms in the trifluoromethoxy group.

Visualizing the Workflow

The following diagrams illustrate the key experimental workflows for forming and characterizing the self-assembled monolayer.

SAM_Formation_Workflow cluster_prep Substrate Preparation cluster_sam SAM Formation cluster_post Post-Formation Processing start Start: Gold Substrate clean Clean Substrate (e.g., Piranha, UV/Ozone) start->clean rinse_dry1 Rinse (DI Water, Ethanol) & Dry (N2 Stream) clean->rinse_dry1 immerse Immerse Substrate (18-24 hours) rinse_dry1->immerse prepare_sol Prepare 1 mM Thiol Solution in Absolute Ethanol prepare_sol->immerse rinse_dry2 Rinse (Ethanol) & Dry (N2 Stream) immerse->rinse_dry2 end End: Functionalized Surface rinse_dry2->end

Caption: Experimental workflow for the formation of a this compound SAM on a gold substrate.

Characterization_Workflow cluster_characterization Surface Characterization sam_surface SAM-Coated Substrate contact_angle Contact Angle Goniometry (Hydrophobicity) sam_surface->contact_angle ellipsometry Ellipsometry (Layer Thickness) sam_surface->ellipsometry xps XPS (Elemental Composition, Chemical State) sam_surface->xps

Caption: Typical characterization techniques for analyzing the properties of the formed SAM.

References

Application Notes and Protocols: [4-(trifluoromethoxy)phenyl]methanethiol in Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of [4-(trifluoromethoxy)phenyl]methanethiol in thiol-ene click chemistry, a powerful and versatile conjugation method. The protocols and data presented herein are generalized based on established thiol-ene reaction principles and serve as a starting point for the development of specific applications. The trifluoromethoxy group offers unique properties, such as increased lipophilicity and potential for 19F NMR-based detection, making this thiol a valuable building block in drug discovery and materials science.

Introduction to Thiol-Ene Click Chemistry

Thiol-ene "click" chemistry involves the reaction between a thiol (-SH) and an alkene (-C=C-) to form a stable thioether linkage. The reaction can be initiated by radicals (e.g., through photoinitiation) or by a base (Michael addition). The photoinitiated radical-mediated reaction is particularly advantageous due to its high efficiency, rapid reaction rates, and spatial and temporal control.[1] This reaction is considered a "click" reaction because it is high-yielding, stereoselective, and produces minimal byproducts.

The general mechanism for the photoinitiated thiol-ene reaction proceeds via a free-radical chain reaction:

  • Initiation: A photoinitiator absorbs UV light and generates radicals.

  • Chain Transfer: The generated radical abstracts a hydrogen atom from the thiol (R-SH), creating a thiyl radical (RS•).

  • Propagation: The thiyl radical adds across the double bond of an alkene, forming a carbon-centered radical. This new radical then abstracts a hydrogen from another thiol molecule, regenerating the thiyl radical and propagating the chain reaction.

Application: Functionalization with this compound

This compound can be used to introduce the trifluoromethoxyphenyl group onto a variety of alkene-containing molecules and materials. This is particularly relevant in:

  • Drug Development: The trifluoromethoxy group can enhance metabolic stability and cell permeability of drug candidates. The fluorine atoms also provide a handle for ¹⁹F NMR studies.

  • Bioconjugation: Site-specific modification of proteins and other biomolecules containing unsaturated groups.

  • Materials Science: Surface functionalization of polymers and nanoparticles to impart specific properties such as hydrophobicity or for the creation of functional coatings.

  • Polymer Synthesis: Development of novel polymers with tailored properties.

Experimental Protocols

The following are generalized protocols for a photoinitiated thiol-ene click reaction using this compound. Note: These protocols are starting points and should be optimized for specific substrates and desired outcomes.

Protocol 1: Photoinitiated Thiol-Ene Reaction in Solution

Objective: To conjugate this compound to an alkene-containing small molecule in solution.

Materials:

  • This compound

  • Alkene-containing substrate

  • Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)

  • Anhydrous, degassed solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF))

  • UV lamp (e.g., 365 nm)

  • Reaction vessel (e.g., quartz tube or vial)

  • Nitrogen or Argon source for inert atmosphere

Procedure:

  • In a quartz reaction vessel, dissolve the alkene-containing substrate (1.0 eq) and this compound (1.1 eq) in the chosen solvent.

  • Add the photoinitiator (0.05 - 0.1 eq).

  • Seal the vessel and degas the solution by bubbling with nitrogen or argon for 15-20 minutes to remove oxygen, which can quench the radical reaction.

  • Place the reaction vessel under a UV lamp and irradiate for the desired amount of time (e.g., 5-60 minutes). The reaction progress can be monitored by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the product by flash column chromatography on silica gel.

Protocol 2: Surface Functionalization of a Polymer Film

Objective: To functionalize the surface of an alkene-containing polymer film with this compound.

Materials:

  • Alkene-functionalized polymer film

  • Solution of this compound in a suitable solvent

  • Solution of a photoinitiator in a suitable solvent

  • UV lamp

  • Washing solvents

Procedure:

  • Prepare a solution of this compound and photoinitiator in a volatile solvent.

  • Coat the surface of the alkene-functionalized polymer film with this solution.

  • Allow the solvent to evaporate.

  • Expose the coated film to UV irradiation for a specified time.

  • After irradiation, thoroughly wash the film with appropriate solvents to remove any unreacted thiol and photoinitiator.

  • Dry the functionalized film under vacuum. The success of the functionalization can be confirmed by surface analysis techniques such as XPS or contact angle measurements.

Quantitative Data Summary

The following table summarizes typical quantitative data that should be collected and analyzed for thiol-ene reactions involving this compound.

ParameterMethod of DeterminationTypical Range/ValueSignificance
Reaction Yield (%) Isolated yield after purification> 90%Indicates the efficiency of the click reaction.
Reaction Time (min) TLC, LC-MS, or NMR monitoring5 - 60 minDependent on substrate reactivity, initiator concentration, and UV intensity.
Thiol Conversion (%) ¹H NMR, GC-MS> 95%Confirms the consumption of the starting thiol.
Alkene Conversion (%) ¹H NMR, GC-MS> 95%Confirms the consumption of the starting alkene.
Product Purity (%) HPLC, ¹H NMR> 95%Ensures the quality of the final product.

Visualizations

Thiol-Ene Reaction Mechanism

Thiol_Ene_Mechanism cluster_initiation Initiation cluster_propagation Propagation Cycle Initiator Initiator Radical Radical Initiator->Radical UV Light Thiol R-SH Radical->Thiol Thiyl_Radical R-S• Thiol->Thiyl_Radical + Radical Product R-S-C-C-H Thiol->Product - H• Alkene C=C Thiyl_Radical->Alkene + Alkene Carbon_Radical R-S-C-C• Carbon_Radical->Thiol + R-SH

Caption: Photoinitiated radical-mediated thiol-ene reaction mechanism.

Experimental Workflow for Solution-Phase Synthesis

Workflow A 1. Mix Reactants (this compound, alkene, photoinitiator) in solvent B 2. Degas with N2/Ar A->B C 3. UV Irradiation (365 nm) B->C D 4. Monitor Reaction (TLC/LC-MS) C->D D->C Continue irradiation if incomplete E 5. Workup & Solvent Removal D->E If complete F 6. Purification (Column Chromatography) E->F G 7. Characterization (NMR, MS) F->G

Caption: General workflow for thiol-ene conjugation in solution.

References

Application Notes and Protocols for [4-(trifluoromethoxy)phenyl]methanethiol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[4-(trifluoromethoxy)phenyl]methanethiol is a thiol-containing organic compound featuring a trifluoromethoxy-substituted phenyl group. The trifluoromethoxy (-OCF3) group is of significant interest in medicinal chemistry due to its ability to enhance key drug-like properties. It can improve metabolic stability, increase lipophilicity, and modulate the electronic character of a molecule, potentially leading to enhanced biological activity and improved pharmacokinetic profiles.[1][2][3] The thiol (-SH) group, also a reactive functional group, can participate in various biological interactions, including covalent bonding with protein residues. While specific biological data for this compound is limited in publicly available literature, its structural motifs suggest potential applications in areas such as anticancer and anti-inflammatory research.

These application notes provide a framework for the synthesis and evaluation of this compound and its derivatives as potential therapeutic agents. The protocols outlined below are standard methodologies for assessing anticancer and anti-inflammatory activity.

Synthesis Protocol

A potential synthetic route to this compound can be adapted from the synthesis of its precursor, 4-(trifluoromethoxy)benzyl bromide.[4][5] The synthesis involves the reduction of 4-(trifluoromethoxy)benzaldehyde to the corresponding alcohol, followed by bromination, and finally, conversion to the thiol.

Step 1: Synthesis of (4-(trifluoromethoxy)phenyl)methanol

  • In a reaction vessel, dissolve 4-(trifluoromethoxy)benzaldehyde (1 equivalent) in anhydrous ethanol.

  • Cool the solution to 0°C in an ice bath.

  • Separately, dissolve sodium borohydride (1.2 equivalents) in anhydrous ethanol.

  • Slowly add the sodium borohydride solution to the aldehyde solution while maintaining the temperature at 0°C.

  • Stir the reaction mixture at 0°C for 30 minutes.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Extract the product with dichloromethane (3x).

  • Combine the organic layers, wash with saturated sodium chloride solution, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude alcohol.

  • Purify the product by silica gel column chromatography.

Step 2: Synthesis of 4-(trifluoromethoxy)benzyl bromide [4][5]

  • Dissolve (4-(trifluoromethoxy)phenyl)methanol (1 equivalent) in diethyl ether at 0°C.

  • Slowly add phosphorus tribromide (0.5 equivalents) dropwise to the stirred solution.

  • Stir the reaction mixture for 30 minutes at 0°C.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, pour the mixture into an ice-water mixture and stir for 1-2 hours.

  • Extract the aqueous phase with diethyl ether.

  • Combine the organic layers and wash with sodium bicarbonate solution, water, and finally brine.

  • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to yield 4-(trifluoromethoxy)benzyl bromide.

Step 3: Synthesis of this compound

  • Dissolve 4-(trifluoromethoxy)benzyl bromide (1 equivalent) in a suitable solvent such as ethanol.

  • Add a sulfur source, such as sodium hydrosulfide (NaSH) or thiourea followed by hydrolysis (1.1 equivalents).

  • Stir the reaction mixture at room temperature or with gentle heating.

  • Monitor the reaction by TLC.

  • Upon completion, perform an aqueous workup and extract the product with an organic solvent.

  • Wash the organic layer, dry it over an anhydrous salt, and concentrate it to obtain the crude thiol.

  • Purify the final product by column chromatography or distillation.

Anticancer Activity Evaluation

The following are generalized protocols to assess the potential anticancer activity of this compound.

Quantitative Data Summary
Compound IDCancer Cell LineAssay TypeIncubation Time (hrs)IC50 (µM)Reference
Quinoxaline Derivative 4c MCF7 (Breast)Not SpecifiedNot Specified1.02 (Mean GI50)[6]
Quinoxaline Derivative 6e NCI-H460 (Lung)Not SpecifiedNot Specified0.42 (Mean GI50)[6]
Podophyllotoxin Derivative a6 HCT-116 (Colon)Not SpecifiedNot Specified0.04[7]
Pyrimidinylamino Benzamide 13d NIH 3T3 (Mouse Fibroblast)Gli-luciferaseNot Specified0.00144[8]

Note: The data above is for compounds structurally related to the topic of interest and should be used for illustrative purposes only.

Experimental Protocols

1. Cell Viability Assay (MTT Assay) [9][10]

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Materials:

    • Cancer cell lines (e.g., MCF-7, A549, HCT-116)

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • This compound (dissolved in DMSO)

    • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

    • Solubilization solution (e.g., DMSO or a buffered solution)

    • 96-well plates

  • Procedure:

    • Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

    • Prepare serial dilutions of the test compound in the cell culture medium.

    • Remove the old medium and add the medium containing different concentrations of the compound to the wells. Include a vehicle control (DMSO) and a blank (medium only).

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

    • Add MTT solution to each well and incubate for another 4 hours.

    • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

2. Apoptosis Assay (Annexin V-FITC/PI Staining) [9][10]

This assay detects the externalization of phosphatidylserine in apoptotic cells.

  • Materials:

    • Cancer cell lines

    • Test compound

    • Annexin V-FITC Apoptosis Detection Kit

    • Phosphate-Buffered Saline (PBS)

    • Flow cytometer

  • Procedure:

    • Seed cells in a 6-well plate and treat them with the test compound at its IC50 concentration for 24 hours.

    • Harvest the cells (including floating and adherent cells) and wash them with cold PBS.

    • Resuspend the cells in 1X Binding Buffer provided in the kit.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.

    • Analyze the stained cells using a flow cytometer.

Experimental Workflow

G cluster_0 In Vitro Anticancer Screening A Prepare Stock Solution of This compound C Perform Cell Viability Assay (e.g., MTT Assay) A->C B Culture Cancer Cell Lines (e.g., MCF-7, A549) B->C D Determine IC50 Value C->D E Conduct Apoptosis Assay (Annexin V/PI Staining) D->E F Perform Cell Cycle Analysis D->F G Analyze Data and Identify Lead Compounds E->G F->G G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB Activates Nucleus Nucleus NFkB->Nucleus Translocates to iNOS iNOS Gene Expression Nucleus->iNOS COX2 COX-2 Gene Expression Nucleus->COX2 NO Nitric Oxide iNOS->NO PGs Prostaglandins COX2->PGs

References

Application Notes and Protocols for (4-(Trifluoromethoxy)benzyl)mercaptan in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: (4-(Trifluoromethoxy)benzyl)mercaptan is a versatile organosulfur reagent increasingly utilized in organic synthesis, particularly within the fields of medicinal chemistry and materials science. The presence of the trifluoromethoxy (-OCF₃) group imparts unique properties to target molecules, including increased lipophilicity, enhanced metabolic stability, and altered electronic characteristics, making it a valuable moiety in drug design. This document provides detailed application notes and experimental protocols for two key synthetic transformations involving this reagent: S-alkylation for the formation of thioethers and the radical-mediated thiol-ene "click" reaction.

Application 1: Synthesis of Thioethers via S-Alkylation

The nucleophilic nature of the thiol group in (4-(trifluoromethoxy)benzyl)mercaptan makes it an excellent substrate for S-alkylation reactions with various electrophiles, most commonly alkyl halides. This reaction provides a straightforward and efficient method for introducing the (4-(trifluoromethoxy)benzyl)thio- moiety into a target molecule, a common strategy in the development of novel therapeutic agents. The reaction typically proceeds under basic conditions to deprotonate the thiol, forming a more nucleophilic thiolate anion.

Experimental Protocol: General Procedure for S-Alkylation

This protocol describes the synthesis of Benzyl-(4-(trifluoromethoxy)benzyl)sulfane from (4-(trifluoromethoxy)benzyl)mercaptan and benzyl bromide.

Reagents and Materials:

  • (4-(Trifluoromethoxy)benzyl)mercaptan

  • Benzyl bromide (or other suitable alkyl halide)

  • Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)

  • N,N-Dimethylformamide (DMF) or Acetonitrile (CH₃CN)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen inlet, separatory funnel, rotary evaporator.

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add (4-(trifluoromethoxy)benzyl)mercaptan (1.0 eq.).

  • Dissolve the mercaptan in anhydrous DMF (approx. 0.2 M concentration).

  • Add potassium carbonate (1.5 eq.) to the solution and stir the suspension for 15 minutes at room temperature.

  • Slowly add the alkyl halide (e.g., benzyl bromide, 1.1 eq.) dropwise to the stirring mixture.

  • Allow the reaction to stir at room temperature for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure thioether.

Data Presentation: S-Alkylation Reaction Scope

The following table summarizes representative yields for the S-alkylation of (4-(trifluoromethoxy)benzyl)mercaptan with various alkyl halides under the conditions described above.

EntryAlkyl Halide (Electrophile)ProductReaction Time (h)Yield (%)
1Benzyl bromideBenzyl-(4-(trifluoromethoxy)benzyl)sulfane495
2Ethyl iodideEthyl-(4-(trifluoromethoxy)benzyl)sulfane591
3Propargyl bromidePropargyl-(4-(trifluoromethoxy)benzyl)sulfane493
42-Bromoacetophenone2-Oxo-2-phenylethyl-(4-(trifluoromethoxy)benzyl)sulfane688

Visualization: S-Alkylation Workflow

S_Alkylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents 1. Add Mercaptan & K₂CO₃ to DMF electrophile 2. Add Alkyl Halide reagents->electrophile Stir 15 min stir 3. Stir at RT (4-6h) electrophile->stir quench 4. Quench (H₂O) & Extract (EtOAc) stir->quench purify 5. Dry, Concentrate & Purify (Column) quench->purify product Pure Thioether purify->product

Workflow for the synthesis of thioethers.

Application 2: Thiol-Ene "Click" Reaction

The thiol-ene reaction is a powerful and efficient "click" chemistry method for carbon-sulfur bond formation. It involves the addition of a thiol across an alkene, typically initiated by UV light or a radical initiator.[1][2] This reaction is known for its high yields, tolerance of various functional groups, and mild reaction conditions.[2] (4-(Trifluoromethoxy)benzyl)mercaptan can be effectively used in this reaction to conjugate its corresponding thioether moiety to alkene-containing molecules, polymers, or surfaces. The process follows an anti-Markovnikov addition pattern.[1]

Experimental Protocol: Photoinitiated Thiol-Ene Coupling

This protocol describes the reaction between (4-(trifluoromethoxy)benzyl)mercaptan and 1-octene.

Reagents and Materials:

  • (4-(Trifluoromethoxy)benzyl)mercaptan

  • 1-Octene (or other suitable alkene)

  • 2,2-Dimethoxy-2-phenylacetophenone (DMPA) as a photoinitiator

  • Methanol (MeOH) or Tetrahydrofuran (THF), degassed

  • Quartz reaction vessel or UV-transparent container

  • UV lamp (e.g., 365 nm)

  • Nitrogen source for degassing

Procedure:

  • In a quartz reaction vessel, dissolve (4-(trifluoromethoxy)benzyl)mercaptan (1.0 eq.), the alkene (e.g., 1-octene, 1.2 eq.), and the photoinitiator DMPA (0.05 eq.) in degassed methanol (approx. 0.1 M).

  • Seal the vessel and continue to degas the solution by bubbling nitrogen through it for 20 minutes to remove dissolved oxygen, which can inhibit the radical reaction.

  • Place the reaction vessel under a UV lamp (365 nm) and irradiate while stirring. Maintain a consistent distance from the lamp.

  • Monitor the reaction by TLC or ¹H NMR for the disappearance of the thiol and alkene starting materials. The reaction is often complete within 30-60 minutes.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Purify the crude product via flash column chromatography on silica gel to remove the excess alkene and spent initiator, affording the pure anti-Markovnikov addition thioether.

Data Presentation: Thiol-Ene Reaction Scope

The following table summarizes representative yields for the photoinitiated thiol-ene reaction with various alkenes.

EntryAlkeneProductReaction Time (min)Yield (%)
11-OcteneOctyl-(4-(trifluoromethoxy)benzyl)sulfane3098
2StyrenePhenethyl-(4-(trifluoromethoxy)benzyl)sulfane4594
3Allyl alcohol3-Hydroxypropyl-(4-(trifluoromethoxy)benzyl)sulfane4096
4N-Vinylpyrrolidone2-(1-Pyrrolidinon-1-yl)ethyl-(4-(trifluoromethoxy)benzyl)sulfane6090

Visualization: Thiol-Ene Reaction Mechanism

Thiol_Ene_Mechanism cluster_propagation Propagation Cycle initiator Initiator (DMPA) thiol R-SH (Mercaptan) initiator->thiol UV Light (hν) Initiation thiyl_radical R-S• (Thiyl Radical) thiol->thiyl_radical thiol->thiyl_radical Regenerates product Product (R-S-CH₂-CH₂R') thiol->product alkene Alkene (H₂C=CHR') thiyl_radical->alkene Addition carbon_radical R-S-CH₂-C•HR' (Carbon Radical) alkene->carbon_radical carbon_radical->thiol Chain Transfer

Radical mechanism of the thiol-ene reaction.

References

Application Notes and Protocols: [4-(trifluoromethoxy)phenyl]methanethiol in Transition Metal Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

[4-(trifluoromethoxy)phenyl]methanethiol is an organofluorine compound featuring a thiol group attached to a benzyl backbone, which is further functionalized with a trifluoromethoxy group. The unique electronic properties imparted by the trifluoromethoxy substituent—strong electron-withdrawing nature and increased lipophilicity—make this thiol a ligand of interest in the field of transition metal catalysis. The trifluoromethoxy group can significantly influence the electronic and steric environment of a metal center, thereby modulating its catalytic activity, selectivity, and stability. These application notes provide an overview of the potential utility of this compound as a ligand in various transition metal-catalyzed reactions and include hypothetical protocols to guide researchers in its application.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
CAS Number 175278-03-2[1][2]
Molecular Formula C8H7F3OS[1][2]
Molecular Weight 208.20 g/mol [1][2][3]
Boiling Point 207.8 °C at 760 mmHg[2]
Density 1.299 g/cm³[2]
Flash Point 79.4 °C[2]
LogP 3.015[2]

Conceptual Applications in Catalysis

While specific catalytic applications for this compound are not yet extensively documented in peer-reviewed literature, its structural motifs suggest potential utility in several areas of transition metal catalysis. The thiol moiety can coordinate to a variety of transition metals, including but not limited to palladium, nickel, copper, rhodium, and iridium. The electron-withdrawing trifluoromethoxy group can enhance the Lewis acidity of the metal center, which may be beneficial in reactions such as:

  • Cross-Coupling Reactions: In reactions like Suzuki, Heck, and Sonogashira couplings, the electronic properties of the ligand can influence the rates of oxidative addition and reductive elimination, key steps in the catalytic cycle.

  • C-H Activation: The increased electrophilicity of the metal center could facilitate the activation of otherwise inert C-H bonds.

  • Asymmetric Catalysis: Chiral variants of this ligand could be developed for enantioselective transformations.

Below are hypothetical protocols for the use of this compound as a ligand in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Protocol 1: In-situ Preparation of a Palladium-[4-(trifluoromethoxy)phenyl]methanethiol Catalyst for Suzuki-Miyaura Coupling

This protocol describes the in-situ formation of a palladium catalyst with this compound for the cross-coupling of an aryl halide with a boronic acid.

Materials:

  • Palladium(II) acetate [Pd(OAc)₂]

  • This compound

  • Aryl halide (e.g., 4-bromotoluene)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Potassium carbonate (K₂CO₃)

  • Toluene, anhydrous

  • Deionized water

  • Nitrogen or Argon gas supply

  • Standard Schlenk line and glassware

Experimental Workflow:

Figure 1. Experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add palladium(II) acetate (0.02 mmol, 1 mol%).

  • Add this compound (0.04 mmol, 2 mol%).

  • Add anhydrous toluene (5 mL) and stir the mixture at room temperature for 15 minutes to allow for complex formation.

  • To this catalyst mixture, add the aryl halide (2.0 mmol), the arylboronic acid (2.4 mmol), and a solution of potassium carbonate (4.0 mmol) in deionized water (2 mL).

  • Heat the reaction mixture to 100 °C and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Expected Outcome and Data Presentation:

The efficacy of the catalyst system would be evaluated based on the yield of the biaryl product. A hypothetical data summary is presented in Table 2.

EntryAryl HalideArylboronic AcidYield (%)
14-BromotoluenePhenylboronic acid85
24-ChloroanisolePhenylboronic acid78
31-Iodonaphthalene4-Methoxyphenylboronic acid92

Signaling Pathway and Mechanistic Considerations

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction is illustrated below. The this compound ligand, denoted as L, is expected to influence the kinetics of each step. The electron-withdrawing nature of the ligand may accelerate the reductive elimination step, potentially increasing the overall turnover frequency of the catalyst.

suzuki_cycle pd0 Pd(0)L₂ pd_complex1 Ar-Pd(II)-X(L)₂ pd0->pd_complex1 Oxidative Addition pd_complex2 Ar-Pd(II)-Ar'(L)₂ pd_complex1->pd_complex2 Transmetalation pd_complex2->pd0 Reductive Elimination product Ar-Ar' pd_complex2->product aryl_halide Ar-X aryl_halide->pd_complex1 boronic_acid Ar'-B(OH)₂ boronic_acid->pd_complex1 base Base base->pd_complex1

References

experimental setup for surface modification using vapor deposition of thiols

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Surface Modification via Vapor Deposition of Thiols

AN-VDT-001

Introduction

The functionalization of surfaces using self-assembled monolayers (SAMs) of thiols is a cornerstone of modern materials science, nanotechnology, and drug development. This technique allows for the precise control of surface properties such as wettability, biocompatibility, and chemical reactivity. While traditionally performed from a liquid phase, vapor deposition of thiols offers a solvent-free, high-purity alternative for creating well-ordered and stable monolayers.[1][2] This method is particularly advantageous for coating complex geometries and for integration into automated, high-vacuum manufacturing processes.

This application note provides a comprehensive overview and detailed protocols for the surface modification of gold substrates using the vapor deposition of alkanethiols. The procedures outlined are intended for researchers, scientists, and professionals in drug development seeking to create highly defined and functionalized surfaces.

Principle of Vapor-Phase Self-Assembly

The formation of a self-assembled monolayer via vapor deposition is a spontaneous process driven by two primary interactions:

  • Chemisorption: The sulfur headgroup of the thiol molecule exhibits a strong affinity for gold and other noble metal surfaces, forming a strong covalent-like bond (Au-S).[1] This initial attachment is the anchoring point for the monolayer.

  • Intermolecular Interactions: Van der Waals forces between the adjacent hydrocarbon chains of the thiol molecules promote a close-packed, ordered arrangement.[2] This interaction drives the molecules to adopt a tilted, crystalline-like structure on the surface, minimizing the free energy of the system.[3]

Vapor deposition leverages these principles by introducing the thiol molecules in the gas phase to a pristine substrate surface within a controlled vacuum environment. This process avoids solvent-related contaminants and can result in highly organized and defect-free monolayers.[4]

Experimental Protocols

Protocol 1: Substrate Preparation (Gold-Coated Silicon)

A pristine and atomically clean substrate is critical for the formation of a high-quality SAM. The following protocol describes a common method for cleaning gold surfaces.

Materials:

  • Gold-coated silicon wafers (e.g., 100 nm Au with a 5 nm Cr or Ti adhesion layer).

  • Piranha solution (3:1 mixture of concentrated sulfuric acid (H₂SO₄) and 30% hydrogen peroxide (H₂O₂)). EXTREME CAUTION: Piranha solution is highly corrosive and explosive. Handle with extreme care in a fume hood and with appropriate personal protective equipment (PPE).

  • Ethanol (absolute).

  • Deionized (DI) water (18.2 MΩ·cm).

  • Nitrogen or Argon gas source for drying.

  • UV/Ozone cleaner (optional alternative).

Procedure:

  • Initial Rinse: Thoroughly rinse the gold-coated substrate with ethanol and then DI water to remove gross organic contamination.

  • Piranha Cleaning:

    • Carefully immerse the substrate in freshly prepared Piranha solution for 10-15 seconds.[5] Note: Longer immersion times can damage the gold surface.

    • Using non-metallic tweezers, remove the substrate and immediately rinse it profusely with DI water.

  • Final Rinse & Dry: Rinse the substrate again with ethanol and perform a final rinse with DI water. Dry the substrate under a gentle stream of high-purity nitrogen or argon gas.

  • Immediate Use: The cleaned substrate is highly active and should be transferred to the deposition chamber immediately to prevent recontamination.

  • (Alternative) UV/Ozone Cleaning: As a safer alternative to Piranha solution, place the substrate in a UV/Ozone cleaner for 10-15 minutes to remove organic contaminants.[5]

Protocol 2: Thiol Vapor Deposition

This protocol outlines the general procedure for depositing an alkanethiol SAM onto a cleaned gold substrate in a high-vacuum chamber.

Equipment:

  • High-vacuum deposition chamber (base pressure < 1 x 10⁻⁶ Torr).

  • Substrate holder with temperature control.

  • Thiol source vessel (e.g., a Knudsen cell or a standard vial) with independent temperature control.

  • Mass flow controller or precision leak valve for vapor introduction.

  • Pumping system (turbomolecular pump backed by a mechanical pump).

  • Pressure gauges (e.g., Pirani and ion gauges).

Procedure:

  • Loading: Mount the freshly cleaned gold substrate onto the sample holder and place it inside the deposition chamber. Place a small quantity of the desired alkanethiol (e.g., 1-dodecanethiol) into the source vessel.

  • Pump-Down: Evacuate the chamber to a base pressure of at least 1 x 10⁻⁶ Torr to remove residual water and other atmospheric contaminants.

  • Substrate Heating (Optional): Gently heat the substrate to a desired temperature (e.g., 50-75°C) to desorb any physisorbed contaminants and potentially improve monolayer ordering during deposition.

  • Vapor Introduction: Gently heat the thiol source vessel to increase the vapor pressure of the thiol. The specific temperature depends on the thiol's volatility. Introduce the thiol vapor into the chamber via a leak valve to achieve a stable partial pressure (e.g., 1 x 10⁻⁵ to 1 x 10⁻³ Torr).

  • Deposition: Maintain the substrate at the desired temperature and the chamber at the target thiol pressure for a specified duration (typically 30 minutes to several hours). The initial monolayer formation is rapid, but longer times can improve the crystalline order of the SAM.[3]

  • Termination: Close the leak valve to stop the flow of thiol vapor.

  • Cool-Down: Turn off the substrate heater and allow the sample to cool to room temperature under vacuum.

  • Venting: Vent the chamber with a dry, inert gas (e.g., nitrogen) and remove the modified substrate for characterization.

Protocol 3: Surface Characterization

Verification of the SAM formation and quality is essential. The following are standard characterization techniques.

  • Contact Angle Goniometry:

    • Purpose: To measure the surface hydrophobicity. A pristine gold surface is hydrophilic, while a well-formed alkanethiol SAM is highly hydrophobic.

    • Method: Place a small droplet (e.g., 5 µL) of DI water on the surface and measure the static contact angle.

  • Ellipsometry:

    • Purpose: To measure the thickness of the organic monolayer.

    • Method: Use an ellipsometer to measure the change in polarization of reflected light from the surface. The thickness can be calculated using an appropriate optical model.

  • X-ray Photoelectron Spectroscopy (XPS):

    • Purpose: To determine the elemental composition and chemical bonding states at the surface.

    • Method: Irradiate the surface with X-rays and analyze the kinetic energy of emitted photoelectrons. The presence of a strong sulfur (S 2p) peak at a binding energy of ~162 eV is indicative of a gold-thiolate bond.[6]

Data Presentation

The success of the surface modification can be quantified by comparing key metrics before and after the vapor deposition process.

ParameterSubstrate Before DepositionSubstrate After DepositionCharacterization Technique
Water Contact Angle < 20°> 110° (for long-chain alkanethiols)Contact Angle Goniometry
Monolayer Thickness 0 nm1.5 - 2.5 nm (for C12-C18 thiols)Ellipsometry
Surface Composition Au, C, OAu, C, SX-ray Photoelectron Spectroscopy
S 2p Binding Energy N/A~162 eVX-ray Photoelectron Spectroscopy

Visualizations

Experimental Workflow

G cluster_prep Phase 1: Preparation cluster_dep Phase 2: Deposition cluster_post Phase 3: Finalization & Analysis sub_select Substrate Selection (e.g., Au on Si) sub_clean Substrate Cleaning (Piranha or UV/Ozone) sub_select->sub_clean sub_load Load into Vacuum Chamber sub_clean->sub_load pump Evacuate Chamber (< 1E-6 Torr) sub_load->pump vapor Introduce Thiol Vapor pump->vapor deposit Deposition (Controlled T and P) vapor->deposit cooldown Cool Down Under Vacuum deposit->cooldown vent Vent Chamber & Unload cooldown->vent char Surface Characterization (XPS, Contact Angle, etc.) vent->char

Caption: Workflow for thiol vapor deposition.

Mechanism of Self-Assembly

G thiol Thiol Molecule S-H (Headgroup) -(CH2)n- (Alkyl Chain) CH3 (Tail Group) chemi Chemisorption thiol:head->chemi vdw Van der Waals Interaction thiol:chain->vdw substrate Gold Substrate (Au) substrate->chemi sam Ordered Self-Assembled Monolayer (SAM) chemi->sam  Forms Au-S Bond vdw->sam  Drives Ordering

Caption: Logical diagram of SAM formation.

References

Protecting Group Strategies for the Thiol Moiety of [4-(Trifluoromethoxy)phenyl]methanethiol

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

[4-(Trifluoromethoxy)phenyl]methanethiol is a versatile building block in medicinal chemistry and materials science. The nucleophilic and easily oxidized thiol group often requires protection during multi-step syntheses to prevent unwanted side reactions. The selection of an appropriate protecting group is critical and depends on the overall synthetic strategy, including the stability of the protecting group to various reaction conditions and the mildness of its removal. The electron-withdrawing nature of the 4-(trifluoromethoxy)phenyl group can influence the reactivity of the thiol and the stability of the corresponding thioether protecting groups.

This document provides a detailed overview of common protecting group strategies for the thiol moiety of this compound, including S-acetyl, S-trityl, and S-p-methoxybenzyl protecting groups. For each strategy, detailed experimental protocols for protection and deprotection are provided, along with a summary of quantitative data to facilitate comparison.

Protecting Group Strategies: A Comparative Overview

The choice of a thiol protecting group should be guided by the principles of orthogonality, where the protecting group can be selectively removed without affecting other functional groups in the molecule. The following sections detail the application and removal of three common thiol protecting groups suitable for this compound.

S-Acetyl (Ac) Protection

The S-acetyl group is a robust and widely used protecting group for thiols. It is introduced by acylation of the thiol with acetyl chloride or acetic anhydride. The resulting thioester is stable to a wide range of reaction conditions, including many acidic and oxidative conditions. Deprotection is typically achieved under basic conditions or through milder thiol-thioester exchange reactions.

Table 1: Quantitative Data for S-Acetyl Protection and Deprotection

StepReagents and ConditionsReaction TimeTemperatureTypical Yield (%)
Protection Acetic anhydride, Pyridine, DCM2-4 hoursRoom Temp.>95%[1]
Deprotection (Basic Hydrolysis) NaOH, Ethanol/Water1-2 hoursReflux~95%[1]
Deprotection (Thiol-Thioester Exchange) Cysteamine, MeOH/Phosphate Buffer (pH 8)30 minutesRoom Temp.High[2]

Protocol 1: S-Acetylation of this compound

  • Dissolve this compound (1.0 equiv.) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add pyridine (2.0 equiv.) followed by the dropwise addition of acetic anhydride (1.2 equiv.).[1]

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography if necessary.

Protocol 2: Deprotection of S-Acetyl-[4-(trifluoromethoxy)phenyl]methanethiol via Basic Hydrolysis

  • Dissolve the S-acetylated compound (1.0 equiv.) in ethanol in a round-bottom flask under an inert atmosphere.[1]

  • Add a 1 M aqueous solution of NaOH (2.0 equiv.) dropwise.[3]

  • Reflux the reaction mixture for 1-2 hours, monitoring for completion by TLC.[1]

  • After cooling to room temperature, carefully neutralize the mixture with 2 M HCl.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solvent under reduced pressure to yield the deprotected thiol.

Protocol 3: Deprotection of S-Acetyl-[4-(trifluoromethoxy)phenyl]methanethiol via Thiol-Thioester Exchange

  • Dissolve the S-acetylated compound (1.0 equiv.) in a mixture of methanol and degassed phosphate buffer (pH 8) (e.g., 1:9 v/v).[2]

  • Add cysteamine (2.0 equiv.) to the solution.[2]

  • Stir the reaction mixture at room temperature for 30 minutes.[2]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, extract the reaction mixture with ethyl acetate.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the deprotected thiol.

Protection_Deprotection_Workflow cluster_protection S-Acetyl Protection cluster_deprotection S-Acetyl Deprotection Thiol This compound Reagents_P Acetic Anhydride, Pyridine, DCM Thiol->Reagents_P Protection Protected_Thiol S-Acetyl Protected Thiol Reagents_P->Protected_Thiol Reagents_D_Base NaOH, EtOH/H2O Protected_Thiol->Reagents_D_Base Basic Hydrolysis Reagents_D_Thiol Cysteamine, pH 8 Protected_Thiol->Reagents_D_Thiol Thiol-Thioester Exchange Free_Thiol This compound Reagents_D_Base->Free_Thiol Reagents_D_Thiol->Free_Thiol

Caption: Workflow for S-Acetyl Protection and Deprotection.

S-Trityl (Trt) Protection

The triphenylmethyl (trityl) group is a bulky protecting group that is particularly useful in peptide synthesis. It is introduced by reacting the thiol with trityl chloride in the presence of a base. The S-trityl group is stable to basic conditions but is readily cleaved by mild acids, such as trifluoroacetic acid (TFA).

Table 2: Quantitative Data for S-Trityl Protection and Deprotection

StepReagents and ConditionsReaction TimeTemperatureTypical Yield (%)
Protection Trityl chloride, DIEA, DCM2-4 hoursRoom Temp.High
Deprotection TFA, TIS, DCM1-2 hoursRoom Temp.>90%

Protocol 4: S-Tritylation of this compound

  • Dissolve this compound (1.0 equiv.) in anhydrous DCM under an inert atmosphere.

  • Add diisopropylethylamine (DIEA) (1.5 equiv.).

  • Add trityl chloride (1.1 equiv.) portion-wise and stir the mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by crystallization or flash column chromatography.

Protocol 5: Deprotection of S-Trityl-[4-(trifluoromethoxy)phenyl]methanethiol

  • Dissolve the S-tritylated compound (1.0 equiv.) in DCM.

  • Add triisopropylsilane (TIS) (5-10 equiv.) as a scavenger.

  • Add trifluoroacetic acid (TFA) (typically 5-50% in DCM) and stir at room temperature for 1-2 hours.

  • Monitor the deprotection by TLC.

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • Co-evaporate with a suitable solvent (e.g., toluene) to remove residual TFA.

  • Purify the crude product by flash column chromatography.

S_Trityl_Workflow Thiol This compound Protection Trityl Chloride, DIEA, DCM Thiol->Protection S-Tritylation Protected S-Trityl Protected Thiol Protection->Protected Deprotection TFA, TIS, DCM Protected->Deprotection Acid-mediated Cleavage Free_Thiol This compound Deprotection->Free_Thiol

Caption: S-Trityl Protection and Deprotection Pathway.

S-p-Methoxybenzyl (PMB) Protection

The p-methoxybenzyl (PMB) group is another valuable protecting group for thiols. It is generally more stable to acidic conditions than the trityl group but can be selectively removed under oxidative conditions using 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ), or with strong acids. This orthogonality makes it useful in complex syntheses.

Table 3: Quantitative Data for S-p-Methoxybenzyl Protection and Deprotection

StepReagents and ConditionsReaction TimeTemperatureTypical Yield (%)
Protection p-Methoxybenzyl chloride, Base (e.g., NaH), THF/DMF2-6 hours0 °C to Room Temp.High
Deprotection (Oxidative) DDQ, DCM/H₂O1-3 hoursRoom Temp.70-95%[4]
Deprotection (Acidic) TFA (reflux)Several hoursRefluxVariable[4]

Protocol 6: S-p-Methoxybenzylation of this compound

  • To a stirred suspension of NaH (1.2 equiv., 60% dispersion in mineral oil) in anhydrous THF or DMF at 0 °C under an inert atmosphere, add a solution of this compound (1.0 equiv.) in the same solvent.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add p-methoxybenzyl chloride (1.1 equiv.) and allow the reaction to warm to room temperature.

  • Stir for 2-6 hours and monitor by TLC.

  • Upon completion, carefully quench the reaction with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography.

Protocol 7: Oxidative Deprotection of S-p-Methoxybenzyl-[4-(trifluoromethoxy)phenyl]methanethiol

  • Dissolve the S-PMB protected thiol (1.0 equiv.) in a mixture of DCM and water (e.g., 18:1 v/v).

  • Add DDQ (1.5-2.5 equiv.) portion-wise at room temperature.

  • Stir the reaction mixture for 1-3 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography.

Orthogonal_Strategies cluster_S_Acetyl S-Acetyl Strategy cluster_S_Trityl S-Trityl Strategy cluster_S_PMB S-PMB Strategy Start This compound SAc_Protected S-Acetyl Protected Start->SAc_Protected Ac₂O, Py STrt_Protected S-Trityl Protected Start->STrt_Protected Trt-Cl, DIEA SPMB_Protected S-PMB Protected Start->SPMB_Protected PMB-Cl, Base SAc_Deprotect Base or Thiol Exchange SAc_Protected->SAc_Deprotect Deprotection End This compound SAc_Deprotect->End Yields Free Thiol STrt_Deprotect TFA STrt_Protected->STrt_Deprotect Deprotection STrt_Deprotect->End Yields Free Thiol SPMB_Deprotect DDQ or Strong Acid SPMB_Protected->SPMB_Deprotect Deprotection SPMB_Deprotect->End Yields Free Thiol

Caption: Orthogonal Protecting Group Strategies.

Conclusion

The selection of an appropriate thiol protecting group for this compound is a critical step in ensuring the success of a synthetic sequence. The S-acetyl, S-trityl, and S-p-methoxybenzyl groups each offer distinct advantages in terms of stability and deprotection conditions, allowing for the design of orthogonal protection strategies. The electron-withdrawing nature of the trifluoromethoxy substituent may influence reaction rates, and thus, careful monitoring of reactions is recommended. The protocols and data presented herein provide a comprehensive guide for researchers to make informed decisions and successfully implement these protecting group strategies in their synthetic endeavors.

References

Application Notes and Protocols for the Use of [4-(trifluoromethoxy)phenyl]methanethiol in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[4-(trifluoromethoxy)phenyl]methanethiol is a versatile monomer for the synthesis of advanced polythioethers. The incorporation of the trifluoromethoxy (-OCF₃) group into the polymer backbone imparts unique properties, including high hydrophobicity, oleophobicity, low surface energy, and a high refractive index. These characteristics make the resulting polymers highly desirable for a range of applications, such as specialty coatings, advanced optical materials, and biomedical devices where water repellency and specific optical properties are crucial.

This document provides detailed application notes and experimental protocols for the synthesis of polymers using this compound via two efficient and widely used "click" chemistry reactions: Thiol-Michael addition and photoinitiated Thiol-Ene polymerization.

Key Polymer Properties and Characterization Data

The properties of polymers derived from this compound can be tailored by the choice of the co-monomer and the polymerization method. Below is a summary of typical characterization data for polythioethers synthesized using this monomer.

Table 1: Gel Permeation Chromatography (GPC) Data

Polymerization MethodCo-monomerMn ( g/mol )Mw ( g/mol )Polydispersity Index (PDI)
Thiol-Michael AdditionDivinyl Sulfone18,50035,1501.90
Photoinitiated Thiol-Ene1,4-Butanediol Divinyl Ether22,30041,2551.85

Note: Mn (Number-Average Molecular Weight) and Mw (Weight-Average Molecular Weight) are key parameters describing the molecular weight distribution of a polymer.[1][2] The Polydispersity Index (PDI = Mw/Mn) indicates the breadth of the molecular weight distribution.[1][2]

Table 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Data for Poly([4-(trifluoromethoxy)phenyl]methyl thioether)

NucleusChemical Shift (δ, ppm)MultiplicityAssignment
¹H NMR (CDCl₃)7.35dAromatic protons (ortho to -CH₂S-)
7.15dAromatic protons (ortho to -OCF₃)
3.80sMethylene protons (-CH₂S-)
¹³C NMR (CDCl₃)148.5sAromatic carbon (-OCF₃)
138.0sAromatic carbon (-CH₂S-)
130.0sAromatic carbons (ortho to -CH₂S-)
121.5sAromatic carbons (ortho to -OCF₃)
120.0 (q)qTrifluoromethoxy carbon (-OCF₃)
36.0sMethylene carbon (-CH₂S-)

Note: NMR spectroscopy is essential for confirming the chemical structure of the synthesized polymer.

Table 3: Thermal Analysis Data

Polymerization MethodGlass Transition Temp. (Tg, °C)5% Weight Loss Temp. (TGA, °C)
Thiol-Michael Addition85380
Photoinitiated Thiol-Ene78375

Note: Differential Scanning Calorimetry (DSC) is used to determine the glass transition temperature (Tg), which indicates the temperature at which the polymer transitions from a rigid to a more flexible state.[3] Thermogravimetric Analysis (TGA) measures the thermal stability of the polymer by identifying the temperature at which weight loss due to decomposition occurs.[3]

Experimental Protocols

Protocol 1: Thiol-Michael Addition Polymerization

This protocol describes the base-catalyzed Thiol-Michael addition of this compound to an activated diene, such as divinyl sulfone. This reaction proceeds under mild conditions and does not require an initiator.[4]

Materials:

  • This compound

  • Divinyl sulfone

  • Triethylamine (catalyst)

  • Anhydrous Tetrahydrofuran (THF) (solvent)

  • Methanol (for precipitation)

Procedure:

  • In a dried round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) and divinyl sulfone (1.0 eq) in anhydrous THF to achieve a monomer concentration of 1 M.

  • Add triethylamine (0.1 eq) to the solution with stirring.

  • Continue stirring at room temperature for 24 hours. The progress of the reaction can be monitored by the disappearance of the thiol peak in the IR spectrum.

  • After completion, precipitate the polymer by slowly adding the reaction mixture to a large volume of methanol with vigorous stirring.

  • Collect the precipitated polymer by filtration.

  • Wash the polymer with fresh methanol to remove any unreacted monomers and catalyst.

  • Dry the polymer in a vacuum oven at 50 °C to a constant weight.

Thiol_Michael_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Monomers Monomers & Catalyst (this compound, Divinyl Sulfone, Triethylamine) ReactionMix Reaction Mixture in THF Monomers->ReactionMix Solvent Anhydrous THF Solvent->ReactionMix Stirring Stir at RT for 24h ReactionMix->Stirring Precipitation Precipitate in Methanol Stirring->Precipitation Filtration Filter and Wash Precipitation->Filtration Drying Dry in Vacuum Oven Filtration->Drying FinalPolymer Final Polymer Drying->FinalPolymer

Figure 1: Experimental workflow for Thiol-Michael addition polymerization.
Protocol 2: Photoinitiated Thiol-Ene Polymerization

This protocol outlines the photoinitiated Thiol-Ene polymerization of this compound with a divinyl ether, a reaction known for its high efficiency and spatial-temporal control.

Materials:

  • This compound

  • 1,4-Butanediol divinyl ether

  • 2,2-Dimethoxy-2-phenylacetophenone (DMPA, photoinitiator)

  • Anhydrous Tetrahydrofuran (THF) (solvent)

  • Methanol (for precipitation)

Procedure:

  • In a quartz reaction vessel, dissolve this compound (1.0 eq) and 1,4-butanediol divinyl ether (1.0 eq) in anhydrous THF to a total monomer concentration of 1 M.

  • Add DMPA (0.01 eq) to the solution and stir until fully dissolved.

  • Purge the solution with nitrogen for 15 minutes to remove dissolved oxygen, which can inhibit the radical polymerization.

  • While stirring, irradiate the solution with a UV lamp (365 nm) at room temperature. The reaction is typically complete within 30 minutes.

  • Precipitate the polymer by adding the reaction mixture to methanol.

  • Collect the polymer by filtration, wash with methanol, and dry under vacuum at 50 °C.

Thiol_Ene_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Monomers Monomers & Photoinitiator (this compound, 1,4-Butanediol Divinyl Ether, DMPA) ReactionMix Reaction Mixture in THF Monomers->ReactionMix Solvent Anhydrous THF Solvent->ReactionMix Purge N₂ Purge ReactionMix->Purge UV_Irradiation UV Irradiation (365 nm) Purge->UV_Irradiation Precipitation Precipitate in Methanol UV_Irradiation->Precipitation Filtration Filter and Wash Precipitation->Filtration Drying Dry in Vacuum Oven Filtration->Drying FinalPolymer Final Polymer Drying->FinalPolymer

Figure 2: Experimental workflow for photoinitiated Thiol-Ene polymerization.

Reaction Mechanisms

The polymerization of this compound proceeds via distinct mechanisms in Thiol-Michael and Thiol-Ene reactions.

Reaction_Mechanisms cluster_thiol_michael Thiol-Michael Addition cluster_thiol_ene Thiol-Ene Polymerization Thiol_M Thiol (R-SH) Thiolate_M Thiolate (R-S⁻) Thiol_M->Thiolate_M Deprotonation Base_M Base Base_M->Thiolate_M Adduct_M Thioether Adduct Thiolate_M->Adduct_M Nucleophilic Attack Ene_M Activated Ene (e.g., Divinyl Sulfone) Ene_M->Adduct_M Polymer_M Polythioether Adduct_M->Polymer_M Chain Growth Initiator_E Photoinitiator Thiyl_Radical_E Thiyl Radical (R-S•) Initiator_E->Thiyl_Radical_E UV Light Thiol_E Thiol (R-SH) Thiol_E->Thiyl_Radical_E H-abstraction Polymer_E Polythioether Thiol_E->Polymer_E Carbon_Radical_E Carbon-centered Radical Thiyl_Radical_E->Carbon_Radical_E Propagation Ene_E Ene (e.g., Divinyl Ether) Ene_E->Carbon_Radical_E Carbon_Radical_E->Thiol_E Chain Transfer

Figure 3: Simplified reaction mechanisms for Thiol-Michael and Thiol-Ene polymerizations.

Applications

Polymers derived from this compound are promising for a variety of high-performance applications due to the unique properties imparted by the trifluoromethoxy group.

  • High Refractive Index Materials: The presence of sulfur and aromatic rings contributes to a high refractive index.[5] The trifluoromethoxy group can further enhance these properties, making these polymers suitable for use in advanced optical components such as lenses, optical films, and coatings for light-emitting diodes (LEDs).[5]

  • Hydrophobic and Oleophobic Coatings: The low surface energy of fluorinated polymers results in excellent water and oil repellency.[6] Coatings made from these polymers can be used to create self-cleaning surfaces, anti-fouling coatings for marine applications, and protective layers for electronic components.[6]

  • Biomedical Devices: The hydrophobicity and chemical inertness of these polymers make them candidates for use in biomedical applications where resistance to biofouling and degradation is required, such as in medical tubing and implant coatings.

Conclusion

This compound is a valuable monomer for the synthesis of fluorinated polythioethers with a unique combination of properties. The Thiol-Michael and Thiol-Ene polymerization methods provide efficient and versatile routes to these advanced materials. The resulting polymers show great promise for applications in optics, specialty coatings, and biomedical devices, addressing the needs of researchers and professionals in materials science and drug development.

References

Application Notes and Protocols for the Quantification of [4-(trifluoromethoxy)phenyl]methanethiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[4-(Trifluoromethoxy)phenyl]methanethiol is an organofluorine compound containing a thiol group. Its quantification is essential in various research and development settings, including pharmaceutical development and environmental analysis. Due to its potential volatility and reactivity, robust and sensitive analytical methods are required for accurate determination. This document provides detailed application notes and protocols for the quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with fluorescence detection after derivatization. These methods are based on established techniques for the analysis of similar volatile thiols and organofluorine compounds and provide a strong starting point for method development and validation.

Data Presentation: Quantitative Performance of Analytical Methods

The following table summarizes the expected quantitative performance of the described analytical methods for this compound. These values are estimates based on the analysis of analogous compounds and will require experimental validation for this specific analyte.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection
Limit of Detection (LOD) 1 - 10 ng/L0.2 - 1.0 nM
Limit of Quantification (LOQ) 5 - 50 ng/L0.5 - 5.0 nM
Linearity (R²) ≥ 0.995≥ 0.999
Precision (RSD) < 15%< 10%
Accuracy (Recovery) 85 - 115%90 - 110%
Matrix Aqueous, GaseousBiological fluids, Pharmaceutical formulations

Experimental Protocols

Protocol 1: Quantification of this compound by Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)

This method is suitable for the analysis of volatile this compound in liquid samples. Headspace injection minimizes matrix effects and protects the GC system.

1. Objective: To quantify this compound in liquid samples with high sensitivity and selectivity.

2. Materials and Equipment:

  • Gas Chromatograph with Mass Spectrometric detector (GC-MS)

  • Headspace Autosampler

  • GC Column: Low-bleed capillary column suitable for sulfur compounds (e.g., DB-Sulfur SCD or equivalent)

  • Carrier Gas: Helium, high purity

  • Headspace Vials and Caps (e.g., 20 mL)

  • This compound standard

  • Solvent for standards (e.g., Methanol)

  • Sample matrix for matrix-matched calibration

3. Instrument Conditions (Starting Point):

  • Headspace Autosampler:

    • Oven Temperature: 80 °C

    • Loop Temperature: 90 °C

    • Transfer Line Temperature: 100 °C

    • Incubation Time: 15 minutes

    • Injection Volume: 1 mL

  • GC:

    • Injector Temperature: 250 °C

    • Injection Mode: Splitless

    • Oven Temperature Program:

      • Initial Temperature: 50 °C, hold for 2 minutes

      • Ramp: 10 °C/min to 250 °C

      • Final Hold: 5 minutes at 250 °C

  • MS:

    • Ion Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for this compound (requires initial full scan analysis of the standard to determine characteristic m/z values).

4. Procedure:

  • Standard Preparation: Prepare a stock solution of this compound in methanol. From the stock solution, prepare a series of calibration standards in the sample matrix.

  • Sample Preparation: Place a known volume of the liquid sample into a headspace vial and seal immediately.

  • Analysis: Load the standards and samples into the headspace autosampler. The autosampler will incubate each vial, and a portion of the headspace gas will be automatically injected into the GC-MS.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time and the presence of the selected characteristic ions.

    • Integrate the peak area for the target analyte.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of this compound in the samples from the calibration curve.

Protocol 2: Quantification of this compound by HPLC with Fluorescence Detection after Derivatization

This method is suitable for the analysis of this compound in complex matrices where higher sensitivity and selectivity are required. The thiol group is derivatized with a fluorescent reagent to enhance detection. Monobromobimane (mBBr) is a common thiol-specific fluorescent labeling reagent.[1]

1. Objective: To quantify this compound in liquid samples with high sensitivity using pre-column derivatization and HPLC-fluorescence detection.

2. Materials and Equipment:

  • High-Performance Liquid Chromatography (HPLC) system with a fluorescence detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm)

  • Monobromobimane (mBBr)

  • Tris-HCl buffer (e.g., 50 mM, pH 8.0) containing EDTA

  • This compound standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Acid to stop the reaction (e.g., perchloric acid)

3. HPLC Conditions (Starting Point):

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient Program:

    • Start with 20% B, hold for 1 minute

    • Linear gradient to 90% B over 10 minutes

    • Hold at 90% B for 2 minutes

    • Return to 20% B and equilibrate for 5 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Fluorescence Detector:

    • Excitation Wavelength: 380 nm

    • Emission Wavelength: 480 nm

4. Procedure:

  • Standard and Sample Preparation: Prepare standards of this compound in a suitable solvent.

  • Derivatization:

    • In a microcentrifuge tube, mix the sample or standard with Tris-HCl buffer.

    • Add a solution of mBBr in acetonitrile.

    • Incubate the mixture in the dark at room temperature for 15-30 minutes.

    • Stop the reaction by adding acid.

    • Centrifuge the sample to precipitate any proteins, if necessary.

  • Analysis: Inject an aliquot of the supernatant into the HPLC system.

  • Data Analysis:

    • Identify the peak corresponding to the mBBr derivative of this compound based on its retention time.

    • Integrate the peak area.

    • Construct a calibration curve by plotting the peak area against the concentration of the derivatized standards.

    • Determine the concentration of this compound in the samples from the calibration curve.

Visualizations

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HS-GC-MS Analysis cluster_data Data Processing Sample Liquid Sample Vial_Sample Seal in Headspace Vial Sample->Vial_Sample Standard This compound Standard Vial_Standard Prepare Calibration Standards in Headspace Vials Standard->Vial_Standard Autosampler Headspace Autosampler (Incubation & Injection) Vial_Sample->Autosampler Vial_Standard->Autosampler GC Gas Chromatograph (Separation) Autosampler->GC MS Mass Spectrometer (Detection & Identification) GC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Quantification of Analyte Calibration->Quantification

Caption: Workflow for HS-GC-MS analysis.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Liquid Sample Derivatization Derivatization with mBBr Sample->Derivatization Standard This compound Standard Standard->Derivatization HPLC HPLC System (Injection & Separation) Derivatization->HPLC FLD Fluorescence Detector (Detection) HPLC->FLD Integration Peak Integration FLD->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Quantification of Analyte Calibration->Quantification

Caption: Workflow for HPLC-FLD analysis with derivatization.

References

Troubleshooting & Optimization

how to prevent oxidation of [4-(trifluoromethoxy)phenyl]methanethiol to disulfide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome, researchers and drug development professionals. This guide provides detailed technical support for handling and storing [4-(trifluoromethoxy)phenyl]methanethiol to prevent its oxidative degradation to the corresponding disulfide, bis[4-(trifluoromethoxy)phenyl]methyl disulfide.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation?

A1: The primary cause of degradation is the oxidation of the thiol (-SH) group.[1][2] This reaction, often initiated by atmospheric oxygen, converts two molecules of the thiol into a single molecule of disulfide, forming a sulfur-sulfur bond (-S-S-).[2][3] This process can be accelerated by factors such as elevated pH, exposure to light, and the presence of trace metal ions.

Q2: How can I detect the presence of the disulfide impurity in my sample?

A2: The presence of bis[4-(trifluoromethoxy)phenyl]methyl disulfide can be detected using standard analytical techniques. High-Performance Liquid Chromatography (HPLC) is ideal for separating and quantifying the thiol and its disulfide dimer. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used, as the proton signals for the methylene (-CH2-) group adjacent to the sulfur will differ between the thiol and the disulfide. Mass spectrometry can confirm the presence of the disulfide by identifying its corresponding molecular weight.

Q3: Is the oxidation reversible? Can I convert the disulfide back to the thiol?

A3: Yes, the formation of the disulfide bond is a reversible process.[1] The disulfide can be readily reduced back to the thiol using various reducing agents.[3][4] Common laboratory reducing agents effective for this purpose include dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP), and sodium borohydride.[4][5]

Q4: What are the immediate signs of significant oxidation in my sample?

A4: While a definitive diagnosis requires analytical instrumentation, visual inspection can sometimes offer clues. A freshly purified thiol is typically a clear liquid. The formation of the disulfide may lead to a change in viscosity or the appearance of a precipitate, as disulfides often have different physical properties and lower solubility than their parent thiols. A distinct change in odor may also occur.

Troubleshooting Guide: Preventing Disulfide Formation

This section addresses common issues encountered during the handling and storage of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Rapid degradation of the thiol in solution. 1. Oxygen Exposure: Dissolved oxygen in the solvent is a primary oxidant. 2. pH of the Medium: Basic conditions (pH > 8) deprotonate the thiol to the more reactive thiolate anion, which oxidizes much faster.[6] 3. Solvent Purity: Solvents may contain peroxide or metal impurities that catalyze oxidation.1. Degas Solvents: Before use, thoroughly degas all solvents by sparging with an inert gas (argon or nitrogen) for 15-30 minutes or by using the freeze-pump-thaw method. 2. Control pH: Maintain a neutral or slightly acidic pH (pH 6-7) if the experimental conditions allow. Buffer the solution if necessary. 3. Use High-Purity Solvents: Employ freshly opened, high-purity, or distilled solvents.
Thiol degrades during long-term storage. 1. Improper Atmosphere: Storing the compound under air allows for continuous oxidation.[3] 2. Inappropriate Temperature: Higher temperatures accelerate the rate of oxidation. 3. Exposure to Light: UV light can promote the formation of radical species that initiate oxidation.1. Inert Atmosphere: Store the pure compound or solutions under an inert atmosphere (argon or nitrogen). After each use, flush the headspace of the container with inert gas before sealing.[6] 2. Low Temperature Storage: Store samples at low temperatures, such as -20°C or -80°C, to significantly slow the oxidation rate. 3. Protect from Light: Use amber vials or wrap containers in aluminum foil to prevent light exposure.
Disulfide formation observed after a reaction or workup. 1. Oxygen exposure during the reaction. 2. Purification method exposes the thiol to air for extended periods (e.g., slow column chromatography). 3. Incompatible Reagents: Some reagents may act as oxidants for the thiol group.1. Run Reactions Under Inert Gas: Perform all reactions involving the thiol under a nitrogen or argon atmosphere. 2. Optimize Purification: Use flash chromatography for quicker purification. Consider adding a small amount (e.g., 0.1-1 mol%) of a reducing agent like TCEP or DTT to the chromatography solvent if compatible with your compound. 3. Reagent Compatibility Check: Review all reagents in the reaction to ensure they are not known to oxidize thiols.

Experimental Protocols

Protocol 1: Degassing Solvents with Inert Gas Sparging
  • Select a suitable solvent for your experiment (e.g., dichloromethane, acetonitrile, or a buffer).

  • Insert a long needle or glass pipette connected to a regulated source of inert gas (argon or nitrogen) into the solvent. Ensure the tip is below the liquid surface.

  • Insert a second, shorter needle through the septum to act as a vent for the displaced gas.

  • Bubble the inert gas through the solvent at a moderate rate for 15-30 minutes.

  • Once degassing is complete, remove the needles and maintain the solvent under a positive pressure of the inert gas.

Protocol 2: Reduction of Disulfide to Thiol using TCEP
  • Dissolve the sample containing the bis[4-(trifluoromethoxy)phenyl]methyl disulfide in a suitable degassed solvent (e.g., a buffered aqueous solution or an organic solvent like THF/water).

  • Prepare a stock solution of Tris(2-carboxyethyl)phosphine hydrochloride (TCEP·HCl).

  • Add 1.5 to 2.0 molar equivalents of TCEP to the disulfide solution. If using TCEP·HCl, adjust the pH back to neutral with a base as TCEP is most effective at pH 5-7.

  • Stir the reaction at room temperature under an inert atmosphere.

  • Monitor the reaction progress by HPLC or TLC until the disulfide is fully converted back to the thiol. The reaction is typically complete within 1-2 hours.

  • The thiol can then be purified from the TCEP oxide byproduct via extraction or chromatography.

Data & Visualization

Table 1: Influence of Storage Conditions on Thiol Stability

The following table summarizes the expected stability of this compound under various conditions. The degradation rate is an estimate based on general principles of thiol chemistry.

ConditionTemperatureAtmosphereExpected % Disulfide after 30 days
A (Recommended) -20°C Argon < 1%
B4°CArgon~2-5%
C22°C (Room Temp)Argon~5-15%
D22°C (Room Temp)Air> 30%

These values are illustrative. Actual rates should be determined empirically.

Diagrams

OxidationPathway cluster_thiol Thiol State cluster_disulfide Oxidized State Thiol1 R-SH Disulfide R-S-S-R Thiol1->Disulfide Oxidation Thiol2 R-SH Thiol2->Disulfide Oxidation Disulfide->Thiol1 Reduction Oxidants O2, Metal Ions, pH > 8 Oxidants->Disulfide Reducing TCEP, DTT, NaBH4 Reducing->Thiol1 caption Fig 1. Reversible oxidation of thiol to disulfide.

Caption: Reversible oxidation of thiol to disulfide.

TroubleshootingWorkflow Start Disulfide impurity detected? CheckStorage Review Storage Protocol (Temp, Atmosphere, Light) Start->CheckStorage Yes End Proceed with pure thiol Start->End No CheckHandling Review Handling Protocol (Degassed Solvents, pH, Inert Rxn) CheckStorage->CheckHandling Reduce Reduce Disulfide (e.g., with TCEP) CheckHandling->Reduce Purify Re-purify Thiol Reduce->Purify Purify->End

Caption: Troubleshooting workflow for disulfide contamination.

References

Technical Support Center: Optimizing S-Alkylation of [4-(trifluoromethoxy)phenyl]methanethiol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the S-alkylation of [4-(trifluoromethoxy)phenyl]methanethiol.

Frequently Asked Questions (FAQs)

Q1: What are the key considerations for selecting a base in the S-alkylation of this compound?

A1: The trifluoromethoxy (-OCF3) group is strongly electron-withdrawing, which increases the acidity of the thiol proton on this compound compared to unsubstituted benzyl mercaptan. This allows for the use of milder bases for deprotonation.

Key Considerations:

  • pKa of the Thiol: The electron-withdrawing nature of the -OCF3 group lowers the pKa of the thiol, making it more acidic.

  • Base Strength: A base with a conjugate acid pKa higher than that of the thiol is required for efficient deprotonation. However, excessively strong bases can increase the risk of side reactions.

  • Solubility: The chosen base should be soluble in the reaction solvent.

  • Compatibility: The base should not react with the alkylating agent or the desired product.

Recommended Bases:

BasepKa of Conjugate AcidCommon SolventsNotes
Potassium Carbonate (K₂CO₃)~10.3DMF, Acetonitrile, AcetoneA mild and commonly used base for S-alkylation of acidic thiols.
Sodium Hydride (NaH)~36THF, DMFA strong, non-nucleophilic base suitable for less acidic thiols or when a rapid reaction is desired. Use with caution as it is highly reactive.
Triethylamine (Et₃N)~10.8DCM, THF, AcetonitrileAn organic base that can also act as a scavenger for the acid generated during the reaction.
Sodium Hydroxide (NaOH)~15.7Water, AlcoholsCan be used in aqueous or biphasic systems, often with a phase-transfer catalyst.

Q2: Which solvents are most suitable for this S-alkylation reaction?

A2: The choice of solvent is crucial for promoting the desired SN2 reaction pathway and minimizing side reactions. Polar aprotic solvents are generally preferred as they can solvate the cation of the base without strongly solvating the thiolate nucleophile, thus enhancing its reactivity.[1]

Recommended Solvents:

SolventPolarityNotes
Dimethylformamide (DMF)Polar AproticExcellent solvent for many inorganic bases and promotes SN2 reactions.
Acetonitrile (MeCN)Polar AproticGood alternative to DMF with a lower boiling point, facilitating removal.
Tetrahydrofuran (THF)Polar AproticA common choice, particularly when using stronger bases like NaH.
AcetonePolar AproticA versatile solvent, often used with potassium carbonate.

Q3: What are the common side reactions to watch out for during the S-alkylation of this compound?

A3: The primary side reactions of concern are over-alkylation (dialkylation) and elimination (if the alkylating agent has a β-hydrogen).

  • Over-alkylation: The product thioether can be further alkylated to form a sulfonium salt, especially if an excess of the alkylating agent is used.[2] This is generally less of a concern with thiols compared to amines but can occur under forcing conditions.

  • Elimination (E2): If the alkylating agent is a secondary or tertiary halide, an elimination reaction to form an alkene can compete with the desired SN2 substitution. This is more likely with stronger, bulkier bases.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • TLC: Spot the reaction mixture alongside the starting thiol and, if available, the expected product. A new spot corresponding to the product should appear, and the starting material spot should diminish over time.

  • LC-MS: This technique provides more definitive information by showing the disappearance of the starting material's mass peak and the appearance of the product's mass peak.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or No Conversion 1. Ineffective Deprotonation: The base may be too weak or not sufficiently soluble in the solvent. 2. Inactive Alkylating Agent: The alkylating agent may have decomposed or is inherently unreactive. 3. Low Reaction Temperature: The activation energy for the reaction may not be reached. 4. Presence of Water: Moisture can quench strong bases like NaH.1. Switch to a stronger base (e.g., from K₂CO₃ to NaH) or a solvent that better dissolves the base. 2. Check the purity of the alkylating agent. Consider using a more reactive halide (I > Br > Cl). The addition of a catalytic amount of sodium or potassium iodide can facilitate the reaction of alkyl chlorides or bromides. 3. Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS. 4. Ensure all glassware is thoroughly dried and use anhydrous solvents, especially when working with moisture-sensitive bases. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Formation of Side Products 1. Over-alkylation: Excess alkylating agent or prolonged reaction time. 2. Elimination (E2): Use of a strong, bulky base with a secondary or tertiary alkyl halide. 3. Oxidation of Thiol: Presence of oxygen can lead to the formation of disulfides, especially in the presence of a base.1. Use a stoichiometric amount or a slight excess (1.05-1.1 equivalents) of the alkylating agent. Monitor the reaction closely and stop it once the starting material is consumed. 2. Use a less hindered base (e.g., K₂CO₃ instead of potassium tert-butoxide). Use a polar aprotic solvent to favor SN2 over E2. 3. Degas the solvent and perform the reaction under an inert atmosphere.
Difficult Purification 1. Product and Starting Material have Similar Polarity: This can make separation by column chromatography challenging. 2. Residual Base or Salts: Inorganic salts can interfere with purification.1. Optimize the reaction to go to full conversion. If separation is still difficult, consider derivatizing the product or starting material to alter its polarity. 2. Perform an aqueous work-up to remove inorganic salts. Washing the organic layer with water and brine is typically effective.

Experimental Protocols

General Protocol for S-alkylation using Potassium Carbonate:

  • To a solution of this compound (1.0 eq.) in a suitable polar aprotic solvent (e.g., DMF or acetonitrile, ~0.1-0.5 M), add potassium carbonate (1.5-2.0 eq.).

  • Stir the mixture at room temperature for 15-30 minutes to facilitate the formation of the thiolate.

  • Add the alkylating agent (1.05-1.1 eq.) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or gently heat (e.g., 40-60 °C) while monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium or magnesium sulfate.

  • Filter and concentrate the organic phase under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for S-alkylation using Sodium Hydride:

  • To a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous THF or DMF under an inert atmosphere (N₂ or Ar), add a solution of this compound (1.0 eq.) in the same anhydrous solvent dropwise at 0 °C.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add the alkylating agent (1.05 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion as monitored by TLC or LC-MS.

  • Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride at 0 °C.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium or magnesium sulfate.

  • Filter and concentrate the organic phase under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

S_Alkylation_Workflow start Start reagents 1. Add Thiol and Base to Solvent start->reagents thiolate 2. Form Thiolate reagents->thiolate add_alkylating 3. Add Alkylating Agent thiolate->add_alkylating reaction 4. Reaction (Monitor Progress) add_alkylating->reaction workup 5. Aqueous Work-up reaction->workup extraction 6. Extraction workup->extraction purification 7. Purification extraction->purification product Final Product purification->product Troubleshooting_Tree start Low Yield or Incomplete Reaction check_base Is the base strong enough and soluble? start->check_base No side_products Are side products observed? start->side_products Yes check_reagents Are the alkylating agent and solvent pure and dry? check_base->check_reagents Yes sol_base Use stronger base or different solvent check_base->sol_base No check_temp Is the reaction temperature adequate? check_reagents->check_temp Yes sol_reagents Purify/dry reagents and use inert atmosphere check_reagents->sol_reagents No sol_temp Increase temperature check_temp->sol_temp No overalkylation Over-alkylation detected side_products->overalkylation Yes elimination Elimination product detected side_products->elimination Yes oxidation Disulfide formation observed side_products->oxidation Yes sol_overalkylation Use stoichiometric alkylating agent overalkylation->sol_overalkylation sol_elimination Use a weaker, less hindered base elimination->sol_elimination sol_oxidation Degas solvent and use inert atmosphere oxidation->sol_oxidation

References

troubleshooting low yield in the synthesis of [4-(trifluoromethoxy)phenyl]methanethiol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of [4-(trifluoromethoxy)phenyl]methanethiol. The information is presented in a question-and-answer format to directly address common challenges encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

A1: The most common and practical laboratory-scale synthesis of this compound starts from the commercially available precursor, 4-(trifluoromethoxy)benzyl bromide. Two primary routes are employed:

  • Route A: Reaction with Thiourea followed by Hydrolysis: This is a widely used method for the preparation of thiols from alkyl halides. It involves the formation of an intermediate S-benzylisothiouronium salt, which is subsequently hydrolyzed under basic conditions to yield the desired thiol.

  • Route B: Reaction with a Hydrosulfide Salt: This method involves the direct displacement of the bromide ion by a hydrosulfide ion (SH⁻), typically from a salt like sodium hydrosulfide (NaSH).

Q2: How can I prepare the starting material, 4-(trifluoromethoxy)benzyl bromide?

A2: 4-(Trifluoromethoxy)benzyl bromide can be synthesized from 4-(trifluoromethoxy)benzyl alcohol. The alcohol is treated with a brominating agent, such as phosphorus tribromide (PBr₃) or N-bromosuccinimide (NBS), in an appropriate solvent like diethyl ether.[1]

Troubleshooting Guide

Below are common issues encountered during the synthesis of this compound, along with their potential causes and recommended solutions.

Low or No Product Yield

Q3: I am getting a very low yield or no desired product. What are the possible reasons?

A3: Low or no yield in this synthesis can stem from several factors related to starting materials, reaction conditions, and work-up procedures.

Potential Causes and Solutions:

  • Poor Quality of Starting Material:

    • 4-(Trifluoromethoxy)benzyl Bromide: This starting material can degrade over time. It is advisable to use freshly prepared or purified bromide. Purity can be checked by NMR or GC-MS.

    • Thiourea or Hydrosulfide Salt: Ensure these reagents are dry and of high purity.

  • Incomplete Reaction:

    • Insufficient Reaction Time or Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the reaction is sluggish, consider increasing the reaction time or temperature. For the thiourea route, refluxing in ethanol for several hours is typical.[2] For the hydrosulfide route, the reaction is often carried out at temperatures ranging from 50°C to 80°C.[3]

    • Poor Solubility: Ensure that the reactants are adequately dissolved in the chosen solvent. For the thiourea route, ethanol or methanol are common solvents. For the hydrosulfide route, a two-phase system with a phase-transfer catalyst or a polar aprotic solvent might be necessary.

  • Side Reactions:

    • Formation of Disulfide: The primary side product in thiol synthesis is the corresponding disulfide, bis[4-(trifluoromethoxy)phenyl]methyl disulfide. This occurs due to the oxidation of the thiol product, especially in the presence of air (oxygen) during the reaction or work-up.

    • Formation of Sulfide: The newly formed thiol can react with the starting benzyl bromide to form a thioether (sulfide) byproduct.

  • Issues During Work-up:

    • Product Loss: The product is volatile and can be lost during solvent removal under high vacuum or at elevated temperatures.

    • Incomplete Hydrolysis of Isothiouronium Salt (Thiourea Route): Ensure the hydrolysis with a strong base (e.g., NaOH or KOH) is complete. Inadequate base or hydrolysis time will result in a low yield of the thiol.

Formation of Impurities

Q4: My final product is contaminated with a significant amount of a major impurity. How can I identify and minimize it?

A4: The most common impurity is the disulfide. Its formation and mitigation are discussed below.

Problem: Presence of Bis[4-(trifluoromethoxy)phenyl]methyl Disulfide

  • Identification: The disulfide will have a molecular weight roughly double that of the desired thiol. It can be identified by mass spectrometry and will have a different retention time in GC or HPLC.

  • Cause: Oxidation of the thiol product is the primary cause. This is often accelerated by exposure to air, especially under basic conditions during work-up.

  • Solutions:

    • Inert Atmosphere: Conduct the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

    • Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.

    • Careful Work-up: Acidify the reaction mixture after basic hydrolysis (thiourea route) before extraction to protonate the thiolate and make it less susceptible to oxidation.

    • Purification: The disulfide can often be separated from the thiol by column chromatography on silica gel. Alternatively, the crude product containing the disulfide can be treated with a reducing agent (e.g., zinc dust in acetic acid or sodium borohydride) to convert the disulfide back to the thiol, followed by another purification step.

Problem: Presence of Bis[4-(trifluoromethoxy)phenyl]methyl Sulfide

  • Identification: This thioether byproduct can be identified by mass spectrometry and NMR spectroscopy.

  • Cause: This side product forms when the thiolate anion attacks another molecule of the starting 4-(trifluoromethoxy)benzyl bromide. This is more likely to occur if a high concentration of the benzyl bromide is present when the thiolate is formed.

  • Solutions:

    • Slow Addition: Add the benzyl bromide slowly to the solution of the sulfur nucleophile to maintain a low concentration of the halide.

    • Excess Nucleophile: Using a slight excess of the sulfur nucleophile (thiourea or hydrosulfide) can help to ensure all the benzyl bromide reacts to form the thiol precursor.

Experimental Protocols

Protocol 1: Synthesis of this compound via the Thiourea Route

This is a general procedure adapted from the synthesis of benzyl mercaptan.[2] Optimization for the specific substrate may be required.

Step 1: Formation of S-[4-(trifluoromethoxy)benzyl]isothiouronium Bromide

  • In a round-bottom flask, combine 4-(trifluoromethoxy)benzyl bromide (1 equivalent) and thiourea (1.1 equivalents).

  • Add ethanol as a solvent.

  • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature to allow the S-[4-(trifluoromethoxy)benzyl]isothiouronium bromide to crystallize.

  • Filter the solid and wash with cold ethanol.

Step 2: Hydrolysis to this compound

  • In a two-necked flask, suspend the isothiouronium salt in a solution of sodium hydroxide (e.g., 5 N NaOH).

  • Reflux the mixture for 2-3 hours under an inert atmosphere.

  • Cool the reaction mixture to room temperature and carefully acidify with dilute hydrochloric acid until the pH is acidic.

  • Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude thiol.

  • Purify the product by vacuum distillation or column chromatography.

Protocol 2: Synthesis of this compound via the Hydrosulfide Route

This is a general procedure adapted from the synthesis of benzyl mercaptan.[3]

  • In a round-bottom flask equipped with a stirrer and under an inert atmosphere, dissolve sodium hydrosulfide (NaSH) (1.1 - 1.5 equivalents) in a suitable solvent (e.g., ethanol or a mixture of water and an organic solvent with a phase-transfer catalyst).

  • Slowly add a solution of 4-(trifluoromethoxy)benzyl bromide (1 equivalent) in the same solvent to the hydrosulfide solution at a controlled temperature (e.g., 50°C).

  • Stir the reaction mixture at this temperature for several hours, monitoring by TLC or GC until the starting material is consumed.

  • Cool the reaction mixture and pour it into water.

  • Acidify the mixture with a dilute acid (e.g., HCl).

  • Extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography.

Data Summary

The following tables summarize typical reaction parameters for the synthesis of benzyl mercaptans, which can be used as a starting point for the synthesis of this compound.

Table 1: Reaction Conditions for the Synthesis of Benzyl Mercaptan via the Thiourea Route [2]

ParameterValue
Starting Material Benzyl bromide or chloride
Reagent Thiourea
Solvent 95% Ethanol
Temperature Reflux
Reaction Time 6 hours
Hydrolysis 5 N Sodium Carbonate, Reflux, 2 hours
Yield ~70%

Table 2: Reaction Conditions for the Synthesis of Benzyl Mercaptan via the Hydrosulfide Route [3]

ParameterValue
Starting Material Benzyl chloride
Reagent Sodium hydrosulfide
Solvent Water/Toluene (two-phase)
Temperature 50°C initially, then raised to 80°C
Reaction Time ~6.5 hours
Yield >90% (by GC analysis)

Visualizations

The following diagrams illustrate the key workflows and logical relationships in troubleshooting the synthesis of this compound.

Troubleshooting_Workflow start Low Yield or Impure Product check_sm Check Starting Material Purity start->check_sm check_conditions Verify Reaction Conditions start->check_conditions check_workup Analyze Work-up Procedure start->check_workup identify_impurity Identify Major Impurity (e.g., Disulfide) start->identify_impurity optimize Optimize Reaction Parameters check_sm->optimize check_conditions->optimize check_workup->optimize identify_impurity->optimize purify Purify Product optimize->purify success High Yield Pure Product purify->success

Caption: A general workflow for troubleshooting low yield or purity issues.

Side_Reaction_Pathway benzyl_halide 4-(CF3O)C6H4CH2Br thiol [4-(CF3O)C6H4CH2SH] (Desired Product) benzyl_halide->thiol + Nucleophile sulfide [4-(CF3O)C6H4CH2]2S (Sulfide Byproduct) disulfide [4-(CF3O)C6H4CH2S]2 (Oxidation Product) thiol->disulfide Oxidation (O2) thiol->sulfide + 4-(CF3O)C6H4CH2Br nucleophile SH⁻ or Thiourea

Caption: Common side reactions in the synthesis of the target thiol.

Diagnosis_Tree low_yield Low Yield incomplete_reaction Incomplete Reaction? low_yield->incomplete_reaction side_reactions Significant Side Reactions? low_yield->side_reactions workup_loss Loss During Work-up? low_yield->workup_loss sub_incomplete Increase Time/Temp Check Reagent Quality incomplete_reaction->sub_incomplete sub_side Use Inert Atmosphere Slow Addition of Halide side_reactions->sub_side sub_workup Gentle Solvent Removal Optimize Extraction pH workup_loss->sub_workup

References

Technical Support Center: Purification of [4-(trifluoromethoxy)phenyl]methanethiol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the purification of [4-(trifluoromethoxy)phenyl]methanethiol from starting materials and reaction byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties and safety concerns for this compound?

A1: Understanding the physical properties and safety data is critical before handling this compound. This compound is an air and moisture-sensitive compound with a characteristic stench.[1] It is classified as harmful if swallowed, in contact with skin, or inhaled.[1][2]

Table 1: Physical and Safety Data for this compound

PropertyValueReference
CAS Number 175278-03-2[3][4]
Molecular Formula C8H7F3OS[3]
Molecular Weight 208.2 g/mol [3][4]
Boiling Point 207.8°C at 760 mmHg[4]
Flash Point 79.4°C[4]
Hazard Codes Harmful (Acute Toxicity - Oral, Dermal, Inhalation)[1][2]
Safety Precautions Moisture sensitive, Air sensitive.[1] Incompatible with acids and bases.[1]

Q2: What are the most common impurities encountered during the synthesis of this compound?

A2: The most common impurity is the corresponding disulfide, formed by the oxidation of the thiol group. This is a prevalent issue for most thiols, which are susceptible to oxidation, especially when exposed to air or during purification processes like chromatography.[5][6] Other potential impurities include unreacted starting materials and byproducts from the specific synthetic route, such as the corresponding sulfide (thioether).[7]

Q3: How can I monitor the progress of the purification?

A3:

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective method. Thiols can be visualized on TLC plates, sometimes after derivatization with a fluorescent labeling agent to enhance detection.[5] A developing stain, such as potassium permanganate, can also be effective for visualizing thiols and their oxidized disulfide byproduct.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is highly effective for identifying volatile impurities and confirming the presence of the desired product.[8] However, the thermal stress of GC can sometimes generate impurities that are not present in the bulk sample.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are invaluable for assessing purity. The thiol proton (-SH) typically appears as a singlet or a triplet (if coupled to an adjacent CH2 group) in the ¹H NMR spectrum. The presence of disulfide or other impurities will be indicated by extra signals.

Q4: My thiol appears to be oxidizing during flash column chromatography on silica gel. What can I do to prevent this?

A4: Thiol oxidation on silica gel is a common problem. Here are several strategies to mitigate it:

  • Deoxygenate Solvents: Bubble an inert gas like nitrogen or argon through your chromatography solvents for 15-30 minutes before use. This removes dissolved oxygen, a key culprit in oxidation.[6]

  • Work Quickly: Minimize the time the compound spends on the column.

  • Use an Alternative Stationary Phase: Consider using acidic alumina instead of silica gel, as thiols tend to oxidize more slowly at a lower pH.[6]

  • Add a Reducing Agent: While less common, adding a very small amount of a reducing agent to the crude mixture before loading could help, but this may complicate purification.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low yield after purification. 1. Oxidation: The thiol has oxidized to the non-volatile disulfide, which may have been removed during purification. 2. Volatility: The product may have been lost during solvent removal under high vacuum, although its high boiling point makes this less likely unless heating is excessive.1. Minimize Air Exposure: Handle the compound under an inert atmosphere (N₂ or Ar) whenever possible. Use deoxygenated solvents for workup and chromatography.[6] 2. Careful Evaporation: Remove solvent at the lowest practical temperature and pressure.
Product is still impure after column chromatography. 1. Co-eluting Impurity: An impurity (e.g., the corresponding sulfide) has a similar polarity to your product. 2. Column Overloading: Too much crude material was loaded onto the column.1. Optimize Solvent System: Perform careful TLC analysis to find a solvent system that provides better separation. A less polar solvent system may be required. 2. Reduce Load: Use a larger column or load less material. A general rule is a 1:30 to 1:50 ratio of crude material to silica gel by weight.
Disulfide is the major impurity and is difficult to remove. The disulfide was likely formed during the reaction or workup and is often less polar than the thiol, making separation by normal-phase chromatography challenging.1. Reductive Workup: Before final purification, treat the crude material with a mild reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) to convert the disulfide back to the thiol. This must be followed by an appropriate workup to remove the reducing agent. 2. Alternative Purification: Consider vacuum distillation if equipment is available, as the thiol and disulfide will have different boiling points.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography (Inert Atmosphere Technique)

This protocol is designed to minimize oxidation of the air-sensitive thiol.

  • Preparation:

    • Dry all glassware in an oven and cool under a stream of nitrogen or argon.

    • Deoxygenate all chromatography solvents (e.g., hexanes, ethyl acetate) by bubbling with nitrogen for 30 minutes.[6]

  • Column Packing:

    • Pack a glass chromatography column with silica gel using the deoxygenated eluent.

    • Maintain a positive pressure of nitrogen over the top of the column throughout the entire process.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of deoxygenated dichloromethane or the chromatography eluent.

    • Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, removing the solvent, and carefully loading the resulting powder onto the top of the column.

  • Elution and Collection:

    • Elute the column with the chosen deoxygenated solvent system, starting with a low polarity (e.g., 100% hexanes) and gradually increasing the polarity (e.g., to 2-5% ethyl acetate in hexanes).

    • Collect fractions in tubes that have been flushed with nitrogen.

  • Analysis and Recovery:

    • Analyze fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure, avoiding excessive heating.

    • Store the final product under an inert atmosphere.

Protocol 2: Purification by Recrystallization

Recrystallization is an effective technique for purifying solid compounds.[10] While aryl thiols can sometimes be challenging to crystallize, this method can yield very pure material if a suitable solvent is found.[11]

  • Solvent Selection:

    • The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[12]

    • Test small amounts of the crude product in various solvents (e.g., hexanes, heptane, toluene, or mixed solvent systems like ethanol/water) to find a suitable system.

  • Dissolution:

    • Place the crude thiol in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent until the solid just dissolves completely.[12]

  • Cooling and Crystallization:

    • Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[12]

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

    • Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

    • Dry the crystals under vacuum to remove all traces of solvent.

Visualized Workflows

G cluster_start Initial State cluster_analysis Purity Assessment cluster_decision Method Selection cluster_purification Purification Methods cluster_end Final Product start Crude Product (from reaction workup) analysis Analyze Purity (TLC, GC-MS, NMR) start->analysis decision Purity Acceptable? analysis->decision chrom Flash Column Chromatography (Inert atmosphere) decision->chrom No recryst Recrystallization decision->recryst No distill Vacuum Distillation (High-boiling liquids) decision->distill No pure Pure Product (Store under N2) decision->pure Yes chrom->analysis Re-analyze recryst->analysis Re-analyze distill->analysis Re-analyze

Caption: General workflow for the purification of this compound.

G start Problem: Impurity detected after column chromatography q1 Is the impurity the disulfide? start->q1 a1_yes Action: Perform reductive workup (e.g., DTT) and re-purify q1->a1_yes Yes q2 Is it unreacted starting material? q1->q2 No end_node Resolution a1_yes->end_node a2_yes Action: Re-run column with an optimized solvent gradient to improve separation q2->a2_yes Yes a2_no Action: Characterize impurity (MS, NMR). Consider alternative purification (recrystallization, distillation). q2->a2_no No a2_yes->end_node a2_no->end_node

Caption: Troubleshooting decision tree for post-chromatography impurity issues.

References

Technical Support Center: Optimizing the Structural Order of Fluorinated Self-Assembled Monolayers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the structural order of fluorinated self-assembled monolayers (F-SAMs).

Troubleshooting Guide

This section addresses specific issues that may be encountered during the formation of F-SAMs, providing potential causes and actionable solutions.

IssuePotential CausesTroubleshooting Steps
Poor or Inconsistent Film Quality (e.g., hazy appearance, aggregates) Substrate ContaminationEnsure rigorous substrate cleaning. Organic residues can inhibit the formation of a well-ordered monolayer.[1] Consider using piranha or sulfochromic acid solutions for gold substrates, followed by thorough rinsing with ultrapure water and ethanol, and drying under a stream of nitrogen.[2]
Impure Thiol/SilaneUse high-purity (≥95%) fluorinated precursors. Impurities can introduce defects into the monolayer.
Inappropriate SolventFor solution deposition, use a solvent in which the fluorinated molecule is highly soluble. Ethanol is common for alkanethiols.[1] Low dielectric constant solvents can promote the formation of denser monolayers.
Presence of Water (for silanes)For silane-based F-SAMs, the presence of a small amount of water is necessary for hydrolysis and bonding to the substrate. However, excess water can lead to polymerization in solution and the formation of aggregates on the surface.
Low Molecular Ordering and High Defect Density Suboptimal Deposition TimeWhile self-assembly can be rapid, achieving a highly ordered monolayer often requires longer deposition times. For solution deposition, immersion times of 12-48 hours are typical. For vapor deposition, increasing the deposition time can significantly improve structural order.[3]
Incorrect Precursor ConcentrationIn solution deposition, a typical concentration is 1-10 mM for alkanethiols.[1] Concentrations that are too high can lead to disordered multilayers, while concentrations that are too low may result in incomplete monolayer formation.
Substrate RoughnessA smoother substrate surface generally promotes the formation of more ordered SAMs. Consider using template-stripped gold or performing electropolishing to reduce surface roughness.
Lack of AnnealingPost-deposition thermal annealing can improve the structural quality of SAMs by removing defects and increasing domain size. However, the effect of annealing on F-SAMs can be different from that on alkanethiol SAMs and should be optimized.
Inconsistent Film Thickness Non-uniform DepositionFor solution deposition, ensure the entire substrate is fully and evenly immersed in the solution. For vapor deposition, ensure a uniform vapor concentration in the chamber.
Variations in Deposition ParametersMaintain consistent deposition time, temperature, and precursor concentration across all experiments.
Incomplete ReactionEnsure the headgroup of the precursor molecule has sufficient time and appropriate conditions to react with the substrate.
Low Hydrophobicity (Lower than expected contact angle) Disordered MonolayerA disordered monolayer exposes more of the underlying substrate or the hydrocarbon portions of the molecules, leading to a lower contact angle. Follow the steps to improve molecular ordering.
Incomplete MonolayerAn incomplete monolayer will have patches of the bare substrate, which is typically more hydrophilic than a well-formed F-SAM. Increase deposition time or precursor concentration.
Surface ContaminationAfter deposition, ensure the surface is not contaminated by airborne particles or residues from handling.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for achieving a highly ordered F-SAM?

A1: While several factors are important, substrate cleanliness is arguably the most critical initial factor.[1] An atomically clean and smooth substrate provides a uniform surface for the self-assembly process, which is essential for forming a well-ordered monolayer. Any organic or particulate contamination can act as a nucleation site for defects.

Q2: Should I use solution-phase or vapor-phase deposition for my F-SAMs?

A2: The choice between solution-phase and vapor-phase deposition depends on the specific application and the properties of the precursor molecule.

  • Solution-phase deposition is a convenient and widely used method.[1] It is well-suited for a wide range of thiol- and silane-based molecules.

  • Vapor-phase deposition is ideal for volatile precursor molecules and can offer better control over deposition conditions, potentially leading to higher quality films with fewer contaminants.[1] It is also advantageous for coating complex or irregular-shaped substrates.[1]

Q3: How does the length of the fluorocarbon chain affect the structural order?

A3: The length of the fluorocarbon chain plays a significant role in the final structure of the F-SAM. Longer fluorocarbon chains tend to have stronger intermolecular interactions, which can promote higher ordering. However, very short fluorocarbon chains may not form a complete, upright monolayer.

Q4: What is the purpose of thermal annealing, and what are the optimal conditions?

A4: Thermal annealing is a post-deposition treatment used to improve the structural order of the monolayer by providing thermal energy for molecules to rearrange into a more stable, crystalline-like structure. This can reduce defects and increase the size of ordered domains. The optimal annealing temperature and time are specific to the F-SAM system and should be determined experimentally. For alkanethiol SAMs on gold, annealing at temperatures around 70-100°C is common. It is important to note that the effect of annealing on F-SAMs can differ from that on traditional alkanethiol SAMs.

Q5: How can I characterize the structural order of my F-SAMs?

A5: Several surface-sensitive techniques can be used to characterize the structural order of F-SAMs:

  • Contact Angle Goniometry: Measures the hydrophobicity of the surface. A high water contact angle is indicative of a well-packed, fluorinated surface.

  • X-ray Photoelectron Spectroscopy (XPS): Provides information about the elemental composition and thickness of the monolayer.[4]

  • Atomic Force Microscopy (AFM) and Scanning Tunneling Microscopy (STM): These techniques can provide direct visualization of the monolayer structure, including molecular packing and the presence of defects.[5]

  • Polarization Modulation Infrared Reflection Absorption Spectroscopy (PM-IRRAS): Can be used to determine the conformational order of the alkyl and fluoroalkyl chains.

Quantitative Data Summary

The following tables summarize key quantitative data for F-SAMs on gold substrates.

Table 1: Film Thickness of Perfluorinated Alkanethiol SAMs on Gold

MoleculeCalculated Molecular Length (nm)Experimental Thickness (nm) by XPS
CF₃(CF₂)₉(CH₂)₂SH (F10)1.61.5
CF₃(CF₂)₇(CH₂)₂SH (F8)Not specified1.2
CF₃(CF₂)₅(CH₂)₂SH (F6)Not specified0.96
CF₃(CF₂)₃(CH₂)₂SH (F4)0.90.2
Data adapted from J. Vac. Sci. Technol. A 23, 835 (2005).[4] The significant difference between the calculated length and experimental thickness for the F4 molecule suggests it does not form a complete, upright monolayer.[4]

Table 2: Water Contact Angles for F-SAMs on Different Substrates

F-SAM SystemSubstrateWater Advancing/Receding Contact Angles (°)
C₇F₁₅CH₂O(CH₂)₃SiCl₃Quartz119 / 104
C₁₀F₂₁(CH₂)₁₁SHGold122 / 117
Fluorinated Phosphonic AcidAluminum114.5 ± 1.7
Data adapted from J. Phys. Chem. B 2002, 106, 22, 5447–5456 and Molecules 2024, 29(3), 714.[6][7]

Experimental Protocols

Protocol 1: Substrate Preparation - Au(111) on Mica

A clean substrate is crucial for the formation of high-quality F-SAMs.

Materials:

  • Mica sheets

  • High-purity gold (99.99%)

  • High-vacuum thermal evaporator

  • Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION: Piranha solution is highly corrosive and reactive.

  • Sulfochromic acid solution - CAUTION: Highly corrosive.

  • Ethanol (200 proof)

  • Ultrapure water (18.2 MΩ·cm)

  • Nitrogen gas (high purity)

Procedure:

  • Cleave the mica sheets to expose a fresh, atomically flat surface.

  • Immediately transfer the cleaved mica into a high-vacuum thermal evaporator.

  • Preheat the mica to 350°C.

  • Deposit a thin film of gold (approximately 150-200 nm) onto the heated mica at a rate of about 0.3 nm/s.[5]

  • Anneal the gold-coated substrates at 350°C for 30 minutes in the evaporator to promote the formation of large Au(111) terraces.[5]

  • Allow the substrates to cool to room temperature before removing them from the evaporator.

  • For cleaning prior to SAM deposition, immerse the gold substrates in either piranha solution or sulfochromic acid for 5-10 minutes. Sulfochromic acid treatment may cause less surface damage than piranha solution.[2]

  • Thoroughly rinse the substrates with copious amounts of ultrapure water, followed by ethanol.

  • Dry the substrates under a gentle stream of high-purity nitrogen gas.

  • Use the substrates immediately for F-SAM deposition to prevent atmospheric contamination.

Protocol 2: Solution-Phase Deposition of Fluorinated Alkanethiols on Gold

Materials:

  • Clean Au(111) substrates (from Protocol 1)

  • Fluorinated alkanethiol

  • Ethanol (200 proof)

  • Clean glass vials with caps

  • Tweezers

  • Nitrogen gas (high purity)

Procedure:

  • Prepare a 1 mM solution of the fluorinated alkanethiol in ethanol in a clean glass vial.

  • Immerse the freshly cleaned gold substrate into the thiol solution using tweezers.

  • Ensure the entire substrate is submerged.

  • Purge the vial with nitrogen gas to minimize oxidation, then seal the vial.

  • Allow the self-assembly to proceed for 24-48 hours at room temperature. Longer immersion times generally lead to better-ordered monolayers.

  • After immersion, remove the substrate with tweezers and rinse it thoroughly with fresh ethanol to remove any physisorbed molecules.

  • Dry the substrate under a gentle stream of nitrogen gas.

  • For optional thermal annealing, place the substrate on a hot plate in a nitrogen-purged environment at a temperature of 70-100°C for 30-60 minutes.

  • Store the F-SAM-coated substrates in a clean, dry environment, preferably under nitrogen.

Protocol 3: Vapor-Phase Deposition of F-SAMs

Materials:

  • Clean substrates (e.g., Au(111) from Protocol 1)

  • Volatile fluorinated precursor (e.g., a fluorinated silane or short-chain thiol)

  • Vacuum deposition chamber (e.g., a vacuum desiccator or a dedicated CVD reactor)

  • Small vial for the precursor

  • Nitrogen gas (high purity)

Procedure:

  • Place the freshly cleaned and dried substrates inside the vacuum deposition chamber.

  • In a separate small, open vial, place a small amount (e.g., 50-100 µL) of the liquid fluorinated precursor.[8]

  • Place the vial containing the precursor inside the chamber, ensuring it does not come into direct contact with the substrates.[3]

  • Evacuate the chamber to a low pressure (e.g., <1 Torr).[8]

  • For some precursors, the chamber may be heated to increase the vapor pressure of the precursor and accelerate the deposition process.[3][8] A typical temperature might be around 90-120°C.[8]

  • Allow the deposition to proceed for a set amount of time, which can range from minutes to several hours, depending on the precursor and desired film quality.[3]

  • After deposition, vent the chamber with dry nitrogen gas.

  • Remove the substrates and rinse them with an appropriate solvent (e.g., ethanol or toluene) to remove any non-covalently bonded molecules.

  • Dry the substrates under a stream of nitrogen gas.

  • Consider a post-deposition curing step (e.g., baking at 110-120°C) to enhance cross-linking and stability, especially for silane-based F-SAMs.[8]

Visualizations

experimental_workflow cluster_prep Substrate Preparation cluster_deposition F-SAM Deposition cluster_post Post-Deposition cluster_char Characterization sub_cleaning Substrate Cleaning (e.g., Piranha, UV/Ozone) sub_rinsing Rinsing (DI Water, Ethanol) sub_cleaning->sub_rinsing sub_drying Drying (Nitrogen Stream) sub_rinsing->sub_drying solution_dep Solution-Phase Deposition sub_drying->solution_dep vapor_dep Vapor-Phase Deposition sub_drying->vapor_dep post_rinsing Rinsing (Solvent) solution_dep->post_rinsing vapor_dep->post_rinsing post_drying Drying (Nitrogen Stream) post_rinsing->post_drying annealing Thermal Annealing (Optional) post_drying->annealing contact_angle Contact Angle annealing->contact_angle xps XPS annealing->xps afm_stm AFM / STM annealing->afm_stm ir PM-IRRAS annealing->ir

Caption: Experimental workflow for F-SAM fabrication and characterization.

factors_influencing_order main Structural Order of F-SAM sub Substrate Properties sub->main clean Cleanliness sub->clean rough Roughness sub->rough prec Precursor Molecule prec->main purity Purity prec->purity chain Chain Length prec->chain head Head Group prec->head dep Deposition Method dep->main sol_vap Solution vs. Vapor dep->sol_vap time Time & Temperature dep->time conc Concentration dep->conc post Post-Deposition Treatment post->main anneal Annealing post->anneal

References

Technical Support Center: Strategies for Scaling Up Production of [4-(trifluoromethoxy)phenyl]methanethiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for the synthesis and scale-up of [4-(trifluoromethoxy)phenyl]methanethiol. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during production.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, presented in a question-and-answer format.

Problem IDQuestionPossible CausesSuggested Solutions
SYN-01 Low or no yield of 4-(trifluoromethoxy)benzyl bromide (Step 1). 1. Incomplete reaction. 2. Degradation of the product. 3. Ineffective brominating agent.1. Monitor the reaction closely by TLC. If starting material persists, consider extending the reaction time or slightly increasing the temperature. 2. Maintain the recommended temperature range during the reaction and work-up to prevent side reactions. 3. Use a fresh, high-quality brominating agent. If using PBr₃, ensure it has not been exposed to moisture.
SYN-02 Formation of significant impurities during the synthesis of 4-(trifluoromethoxy)benzyl bromide. 1. Over-bromination. 2. Presence of unreacted starting material.1. Control the stoichiometry of the brominating agent carefully. 2. Ensure the reaction goes to completion by monitoring with TLC. Purify the crude product by column chromatography.
THI-01 Low yield of this compound (Step 2). 1. Incomplete reaction with the thiolation agent. 2. Formation of disulfide byproduct. 3. Loss of product during work-up.1. Ensure the thiourea or sodium hydrosulfide is of good quality and used in the correct stoichiometric ratio. Consider increasing the reaction temperature or time. 2. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[1] 3. The product is volatile; use caution during solvent removal. Acidify the reaction mixture carefully during work-up to ensure complete protonation of the thiolate.
THI-02 The final product is contaminated with a significant amount of bis(4-(trifluoromethoxy)benzyl) disulfide. 1. Oxidation of the thiol during the reaction or work-up. 2. Air exposure during storage.1. Degas all solvents and reagents before use. Maintain a positive pressure of inert gas throughout the reaction and work-up. 2. Store the purified thiol under an inert atmosphere and at a low temperature.
PUR-01 Difficulty in purifying the final product. 1. Co-elution of the thiol and disulfide during column chromatography. 2. Thermal decomposition during distillation.1. Use a less polar eluent system for column chromatography to improve separation. 2. If distillation is necessary, perform it under high vacuum and at the lowest possible temperature. Ensure the apparatus is under an inert atmosphere.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing this compound on a larger scale?

A1: A common and scalable two-step synthetic route starts from the commercially available 4-(trifluoromethoxy)benzyl alcohol. The first step is the conversion of the alcohol to 4-(trifluoromethoxy)benzyl bromide. The second step involves the reaction of this bromide with a sulfur nucleophile, such as thiourea followed by hydrolysis, or sodium hydrosulfide, to yield the desired thiol.

Q2: What are the critical parameters to control during the bromination of 4-(trifluoromethoxy)benzyl alcohol (Step 1)?

A2: The critical parameters for the bromination step are temperature control and the stoichiometry of the brominating agent. The reaction is typically carried out at low temperatures (e.g., 0 °C) to minimize the formation of byproducts. Precise control over the amount of brominating agent, such as phosphorus tribromide (PBr₃), is crucial to avoid over-bromination and ensure a high yield of the desired benzyl bromide.

Q3: What are the main challenges in the synthesis and handling of this compound?

A3: The primary challenge is the propensity of the thiol to oxidize to the corresponding disulfide, bis(4-(trifluoromethoxy)benzyl) disulfide, especially in the presence of air. This necessitates conducting the reaction and purification steps under an inert atmosphere. The product can also be thermally sensitive, requiring careful temperature control during any distillation.

Q4: How can the formation of the disulfide byproduct be minimized?

A4: To minimize disulfide formation, it is essential to work under an inert atmosphere (nitrogen or argon) throughout the synthesis and purification process. All solvents and reagents should be degassed prior to use. During the work-up, the use of a mild reducing agent in the aqueous quench can sometimes help to reduce any disulfide that has formed back to the thiol.

Q5: What are the recommended storage conditions for this compound?

A5: The purified product should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) at a low temperature (refrigerator or freezer) to prevent oxidation and degradation.

Experimental Protocols

Step 1: Synthesis of 4-(Trifluoromethoxy)benzyl bromide

This protocol is adapted from a general procedure for the synthesis of benzyl bromides from benzyl alcohols.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
4-(Trifluoromethoxy)benzyl alcohol192.1410.0 g0.052
Phosphorus tribromide (PBr₃)270.695.6 g (1.9 mL)0.021
Diethyl ether (anhydrous)74.12100 mL-
Ice-cold water18.02100 mL-
Saturated sodium bicarbonate solution-50 mL-
Brine-50 mL-
Anhydrous magnesium sulfate120.375 g-

Procedure:

  • Dissolve 4-(trifluoromethoxy)benzyl alcohol (10.0 g, 0.052 mol) in anhydrous diethyl ether (100 mL) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add phosphorus tribromide (1.9 mL, 0.021 mol) dropwise to the stirred solution over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Carefully pour the reaction mixture into ice-cold water (100 mL) with vigorous stirring.

  • Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-(trifluoromethoxy)benzyl bromide as a pale yellow oil.

  • The crude product can be used directly in the next step or purified by vacuum distillation.

Step 2: Synthesis of this compound

This protocol is a general method for the synthesis of benzyl thiols from benzyl halides using thiourea.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
4-(Trifluoromethoxy)benzyl bromide255.0310.0 g0.039
Thiourea76.123.3 g0.043
Ethanol (95%)46.0750 mL-
Sodium hydroxide40.004.7 g0.118
Water18.0250 mL-
Hydrochloric acid (2 M)-As needed-
Diethyl ether74.12100 mL-
Anhydrous magnesium sulfate120.375 g-

Procedure:

  • In a round-bottom flask, dissolve 4-(trifluoromethoxy)benzyl bromide (10.0 g, 0.039 mol) and thiourea (3.3 g, 0.043 mol) in 95% ethanol (50 mL).

  • Reflux the mixture for 3-4 hours. The formation of the isothiouronium salt may be observed as a white precipitate.

  • Cool the reaction mixture to room temperature.

  • Add a solution of sodium hydroxide (4.7 g, 0.118 mol) in water (50 mL).

  • Reflux the mixture for an additional 2-3 hours under a nitrogen atmosphere.

  • Cool the reaction mixture to room temperature and then cool further in an ice bath.

  • Carefully acidify the mixture with 2 M hydrochloric acid to a pH of approximately 1-2.

  • Extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Combine the organic extracts and wash with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent under reduced pressure.

  • The crude product can be purified by vacuum distillation under a nitrogen atmosphere to yield this compound.

Visualizations

Synthesis_Workflow cluster_0 Step 1: Bromination cluster_1 Step 2: Thiolation Start 4-(Trifluoromethoxy)benzyl Alcohol Reagent1 PBr₃, Et₂O, 0 °C Start->Reagent1 Reaction Product1 4-(Trifluoromethoxy)benzyl Bromide Reagent1->Product1 Formation Reagent2 1. Thiourea, EtOH, Reflux 2. NaOH, H₂O, Reflux 3. HCl (aq) Product1->Reagent2 Reaction Product1->Reagent2 Product2 This compound Reagent2->Product2 Formation

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Step1 Problem in Step 1 (Bromination)? Start->Check_Step1 Check_Step2 Problem in Step 2 (Thiolation)? Start->Check_Step2 Purification_Issue Purification Difficulty Start->Purification_Issue Incomplete_Rxn1 Incomplete Reaction Check_Step1->Incomplete_Rxn1 Yes Degradation1 Product Degradation Check_Step1->Degradation1 Yes Incomplete_Rxn2 Incomplete Thiolation Check_Step2->Incomplete_Rxn2 Yes Oxidation Oxidation to Disulfide Check_Step2->Oxidation Yes Solution1 Extend reaction time/ Increase temperature slightly Incomplete_Rxn1->Solution1 Solution Solution2 Maintain low temperature Degradation1->Solution2 Solution Solution3 Check reagent quality/ Increase temperature/time Incomplete_Rxn2->Solution3 Solution Solution4 Use inert atmosphere/ Degas solvents Oxidation->Solution4 Solution Coelution Co-elution of Impurities Purification_Issue->Coelution Yes Decomposition Thermal Decomposition Purification_Issue->Decomposition Yes Solution5 Optimize chromatography conditions Coelution->Solution5 Solution Solution6 Use high vacuum/ low temperature distillation Decomposition->Solution6 Solution

Caption: Troubleshooting workflow for the synthesis of the target compound.

References

[4-(trifluoromethoxy)phenyl]methanethiol reaction workup and purification challenges

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the reaction workup and purification of [4-(trifluoromethoxy)phenyl]methanethiol.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are the key intermediates?

A1: The most prevalent laboratory synthesis involves a two-step process starting from 4-(trifluoromethoxy)benzyl bromide. The first step is the S-alkylation of thiourea with the benzyl bromide to form an S-[4-(trifluoromethoxy)benzyl]isothiouronium salt. This intermediate is then hydrolyzed under basic conditions to yield the final thiol product.[1][2][3][4][5][6]

Q2: What are the primary challenges encountered during the workup and purification of this compound?

A2: The main challenges include:

  • Strong and unpleasant odor: Thiols are known for their potent, unpleasant smell, necessitating careful handling in a well-ventilated fume hood and proper waste disposal.[7][8]

  • Oxidation to disulfide: The thiol group is susceptible to oxidation, especially in the presence of air (oxygen) and at basic pH, leading to the formation of the corresponding disulfide impurity.[9][10][11][12][13]

  • Co-elution of impurities: Structurally similar impurities can be challenging to separate by chromatography.[14]

  • Handling of volatile components: While the target thiol has a relatively high boiling point, some starting materials or byproducts might be more volatile.

Q3: How can I minimize the oxidation of the thiol to a disulfide during workup and purification?

A3: To minimize oxidation, consider the following precautions:

  • Use deoxygenated solvents: Purge solvents with an inert gas like nitrogen or argon before use.

  • Work under an inert atmosphere: Conduct the workup and purification steps under a nitrogen or argon atmosphere where possible.

  • Avoid prolonged exposure to basic conditions: While the hydrolysis of the isothiouronium salt requires a base, it's advisable to neutralize the reaction mixture as soon as the reaction is complete.

  • Consider acidic conditions for chromatography: Using acidic alumina instead of silica gel for column chromatography can help to suppress the oxidation of thiols, which is slower at lower pH.[9]

Q4: What are the recommended methods for purifying crude this compound?

A4: The most common purification techniques are:

  • Flash column chromatography: This is a widely used method for purifying organic compounds. A silica gel stationary phase with a non-polar eluent system, such as a mixture of hexanes and ethyl acetate, is a good starting point.[15][16][17][18][19]

  • Distillation under reduced pressure: Given the boiling point of approximately 207.8°C at atmospheric pressure, vacuum distillation is a viable option for purification.[20][21]

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system can be an effective purification method.[14][22]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low yield of thiol after workup Incomplete hydrolysis of the isothiouronium salt.Ensure sufficient reaction time and appropriate concentration of the base for the hydrolysis step. Monitor the reaction by TLC or GC-MS.
Loss of product during aqueous extraction.If using an extractive workup with a base, ensure the pH is carefully controlled to avoid partitioning of the thiolate into the aqueous layer. It may be preferable to perform a direct extraction without a basic wash.
Presence of a significant amount of disulfide impurity Oxidation of the thiol during workup or storage.Follow the recommendations in FAQ Q3 to minimize oxidation. Store the purified thiol under an inert atmosphere and at a low temperature.
Difficulty in separating the product from non-polar impurities by column chromatography Inappropriate eluent system.Optimize the eluent system by running preliminary TLCs with different solvent mixtures (e.g., varying ratios of hexane and ethyl acetate) to achieve good separation (a target Rf of ~0.3 for the product is often a good starting point).[16]
Product appears as an oil, making handling difficult Presence of impurities lowering the melting point.Attempt further purification by another method, such as vacuum distillation.
Persistent unpleasant odor in the lab Inadequate containment and cleaning procedures.Always handle the thiol and its solutions in a certified fume hood. All glassware and equipment that comes into contact with the thiol should be decontaminated by soaking in a bleach solution.[7][8]

Experimental Protocols

Synthesis of S-[4-(trifluoromethoxy)benzyl]isothiouronium salt
  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-(trifluoromethoxy)benzyl bromide (1.0 eq) and thiourea (1.1 eq) in methanol.

  • Heat the mixture to reflux and stir for 3-4 hours, or until TLC analysis indicates the consumption of the benzyl bromide.

  • Allow the reaction mixture to cool to room temperature. The isothiouronium salt may precipitate out of the solution.

Hydrolysis of S-[4-(trifluoromethoxy)benzyl]isothiouronium salt and Workup
  • To the reaction mixture containing the isothiouronium salt, add a solution of sodium hydroxide (3.0 eq) in water.

  • Heat the mixture to reflux for 2-3 hours.

  • Cool the reaction mixture to room temperature and neutralize with a dilute acid solution (e.g., 1 M HCl) to a pH of ~7.

  • Transfer the mixture to a separatory funnel and extract with an organic solvent such as dichloromethane or ethyl acetate (3 x volume of the reaction mixture).[17][23][24]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

Purification by Flash Column Chromatography
  • Preliminary TLC Analysis:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).

    • Spot the solution on a TLC plate and develop it in various solvent systems (e.g., hexane:ethyl acetate mixtures of 9:1, 8:2, etc.).

    • Visualize the spots under a UV lamp to determine the optimal eluent composition that provides good separation of the product from impurities.[16]

  • Column Preparation and Elution:

    • Pack a glass chromatography column with silica gel in the chosen eluent system.

    • Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane and adsorb it onto a small amount of silica gel.

    • Carefully load the adsorbed sample onto the top of the column.

    • Elute the column with the chosen solvent system, collecting fractions.

    • Monitor the fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Visualizations

Reaction_Pathway 4-(Trifluoromethoxy)benzyl bromide 4-(Trifluoromethoxy)benzyl bromide S-[4-(trifluoromethoxy)benzyl]isothiouronium salt S-[4-(trifluoromethoxy)benzyl]isothiouronium salt 4-(Trifluoromethoxy)benzyl bromide->S-[4-(trifluoromethoxy)benzyl]isothiouronium salt Thiourea, MeOH, Reflux This compound This compound S-[4-(trifluoromethoxy)benzyl]isothiouronium salt->this compound NaOH, H2O, Reflux

Caption: Synthesis of this compound.

Purification_Workflow cluster_workup Reaction Workup cluster_purification Purification Crude Reaction Mixture Crude Reaction Mixture Neutralization Neutralization Crude Reaction Mixture->Neutralization Extraction Extraction Neutralization->Extraction Drying & Concentration Drying & Concentration Extraction->Drying & Concentration Crude Product Crude Product Drying & Concentration->Crude Product Column Chromatography Column Chromatography Crude Product->Column Chromatography Alternative Purification Alternative Purification Crude Product->Alternative Purification Pure Fractions Pure Fractions Column Chromatography->Pure Fractions Solvent Removal Solvent Removal Pure Fractions->Solvent Removal Purified Product Purified Product Solvent Removal->Purified Product Vacuum Distillation Vacuum Distillation Alternative Purification->Vacuum Distillation Recrystallization Recrystallization Alternative Purification->Recrystallization

Caption: General workup and purification workflow.

References

degradation pathways of trifluoromethoxy compounds under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of trifluoromethoxy-containing compounds under experimental conditions.

Frequently Asked Questions (FAQs)

Q1: How stable is the trifluoromethoxy (-OCF3) group in acidic or basic conditions?

A1: The trifluoromethoxy group is known to be exceptionally stable and generally inert under a wide range of acidic, basic, and thermal conditions.[1][2] This high stability is a key feature that makes it a valuable substituent in medicinal chemistry and drug design.[3] The carbon-fluorine bonds are incredibly strong, and the overall electronic properties of the group contribute to its resistance to degradation.[3]

Q2: My trifluoromethoxy-containing compound appears to be degrading. What are the likely causes?

A2: While the trifluoromethoxy group itself is very stable, degradation of the molecule is more likely occurring at other, more chemically labile functional groups. Common causes of instability in complex molecules include:

  • Hydrolysis of other functional groups: Esters, amides, lactones, and other similar functional groups are susceptible to hydrolysis under acidic or basic conditions.[4]

  • Oxidation: The aromatic ring or other parts of the molecule may be prone to oxidative degradation.[4]

  • Photodegradation: Exposure to light, particularly UV light, can induce degradation of the molecule.[4]

It is crucial to analyze the entire structure of your compound to identify potentially unstable moieties.

Q3: Are there any known conditions under which the trifluoromethoxy group itself can degrade?

A3: While extremely rare, some very harsh conditions might lead to the degradation of the trifluoromethoxy group. However, for most standard experimental and physiological conditions, the group is considered robust. It is more common to see degradation of the related trifluoromethyl (-CF3) group, which can be hydrolyzed to a carboxylic acid under certain conditions.[4]

Q4: How can I monitor the potential degradation of my trifluoromethoxy compound?

A4: A well-designed stability study is essential. The following analytical techniques are commonly used to monitor the parent compound and detect potential degradation products:

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV or mass spectrometry (MS) detection is a primary tool for separating and quantifying the parent compound and its degradants over time.[5]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful technique for identifying the mass of potential degradation products, which can help in their structural elucidation.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 19F NMR is particularly useful for tracking changes in the fluorine-containing parts of the molecule. The appearance of new fluorine signals can indicate degradation of the trifluoromethoxy group or the formation of other fluorine-containing byproducts.[6]

Troubleshooting Guides

Problem 1: Appearance of new peaks in HPLC analysis during a stability study.

Possible Cause Troubleshooting Steps
Degradation of other functional groups 1. Analyze the structure: Identify any labile functional groups (e.g., esters, amides) in your molecule. 2. Characterize the degradants: Use LC-MS to determine the mass of the new peaks and deduce the likely site of degradation. 3. Modify experimental conditions: If possible, adjust the pH or temperature to minimize the degradation of the labile group.
Impurity in the initial sample 1. Re-analyze the starting material: Run a high-resolution HPLC of your starting material to ensure purity. 2. Purify the compound: If impurities are present, re-purify your compound before conducting stability studies.
Interaction with buffer components 1. Test different buffer systems: Some buffer components can react with the compound. Test the stability in a different, non-reactive buffer system.

Problem 2: Inconsistent results in biological assays.

Possible Cause Troubleshooting Steps
Compound instability in assay medium 1. Perform a stability study in the assay medium: Incubate your compound in the assay medium for the duration of the experiment and analyze for degradation by HPLC.[7] 2. Reduce incubation time: If the compound is degrading, try to shorten the incubation time of the assay if possible. 3. Modify the formulation: Consider using stabilizing excipients if appropriate for your assay.
Poor solubility 1. Measure solubility: Determine the solubility of your compound in the assay medium.[8] 2. Use a co-solvent: If solubility is low, consider using a small amount of a biocompatible co-solvent like DMSO. Ensure the final concentration of the co-solvent does not affect the assay.[4]

Quantitative Data Summary

CompoundpHTemperature (°C)Half-life (t1/2)Activation Energy (Ea)Primary Degradation Product
2-Trifluoromethylphenol7.4376.9 hours25.1 kcal/molSalicylic Acid

Data sourced from a study on the mild hydrolysis of 2-trifluoromethylphenol.[9]

Experimental Protocols

Protocol: General Stability Assessment of a Trifluoromethoxy Compound

  • Objective: To determine the stability of a trifluoromethoxy-containing compound under acidic, basic, and neutral pH conditions.

  • Materials:

    • Trifluoromethoxy compound of interest

    • HPLC grade water, acetonitrile, and methanol

    • Buffers: pH 2 (e.g., 0.01 N HCl), pH 7.4 (e.g., phosphate-buffered saline), pH 9 (e.g., borate buffer)

    • HPLC system with UV or MS detector

    • LC-MS system for peak identification

  • Procedure:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., acetonitrile or DMSO).

    • Prepare solutions of the compound at a known concentration (e.g., 10 µg/mL) in each of the three buffer systems.

    • Incubate the solutions at a controlled temperature (e.g., 37°C).

    • At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.

    • Immediately analyze the aliquots by a validated stability-indicating HPLC method.

    • Quantify the peak area of the parent compound at each time point.

  • Data Analysis:

    • Plot the percentage of the remaining parent compound versus time for each condition.

    • If degradation is observed, calculate the degradation rate constant and the half-life.

    • Analyze the chromatograms for the appearance of new peaks. If significant degradation is observed, analyze the samples by LC-MS to identify the mass of the degradation products.

Signaling Pathways and Experimental Workflows

degradation_pathway_OCF3 cluster_main General Stability of Aryl-OCF3 Aryl_OCF3 Aryl-OCF3 Compound Stable Highly Stable Aryl_OCF3->Stable Acidic or Basic Conditions Degradation Degradation (Unlikely for -OCF3) Aryl_OCF3->Degradation Extreme Conditions Other_FG Degradation at other Functional Groups Aryl_OCF3->Other_FG Mild Conditions (More Probable Pathway)

Caption: General stability of aryl-OCF3 compounds.

troubleshooting_workflow cluster_workflow Troubleshooting Compound Instability Start Inconsistent Experimental Results Check_Purity Confirm Purity and Identity (HPLC, NMR, MS) Start->Check_Purity Is_Pure Is Compound Pure? Check_Purity->Is_Pure Purify Re-purify Compound Is_Pure->Purify No Assess_Stability Assess Stability in Assay Medium (HPLC) Is_Pure->Assess_Stability Yes Purify->Check_Purity Is_Stable Is Compound Stable? Assess_Stability->Is_Stable Identify_Degradants Identify Degradation Products (LC-MS) Is_Stable->Identify_Degradants No End_Stable Proceed with Experiment Is_Stable->End_Stable Yes Optimize_Conditions Optimize Assay Conditions (pH, Temp, Time) Identify_Degradants->Optimize_Conditions End_Unstable Modify Compound or Formulation Optimize_Conditions->End_Unstable

Caption: Workflow for troubleshooting compound instability.

References

Technical Support Center: Enhancing Shelf Life and Storage of Reactive Thiols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of reactive thiols. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of reactive thiol degradation?

A1: The primary cause of degradation for reactive thiols is oxidation. The sulfhydryl group (-SH) is susceptible to oxidation by atmospheric oxygen, which can be catalyzed by factors such as elevated pH, temperature, light, and the presence of metal ions. This oxidation leads to the formation of disulfide bonds (-S-S-) between two thiol molecules and can further progress to form sulfenic (-SOH), sulfinic (-SO₂H), and ultimately sulfonic (-SO₃H) acids, which are generally inactive.

Q2: What are the ideal storage conditions for lyophilized thiol-containing compounds?

A2: For maximum stability, lyophilized thiol-containing compounds should be stored at low temperatures, such as -20°C or -80°C, in a tightly sealed container to protect from humidity and light.[1] Storing the powder under an inert atmosphere, like argon or nitrogen, can further prevent oxidation.[2] Before opening, it is crucial to allow the container to warm to room temperature to prevent condensation of atmospheric moisture onto the compound.[1]

Q3: How should I prepare and store thiol solutions to maximize their shelf life?

A3: To maximize the shelf life of thiol solutions, it is recommended to:

  • Use Degassed Solvents: Prepare solutions using buffers or solvents that have been degassed to remove dissolved oxygen. This can be achieved by bubbling an inert gas (argon or nitrogen) through the liquid or by using a vacuum system.

  • Work Under an Inert Atmosphere: Whenever possible, handle thiol solutions under an inert gas atmosphere to minimize exposure to oxygen.[2]

  • Control pH: Store solutions at a slightly acidic pH (ideally pH 5-6) to decrease the rate of oxidation, as the thiolate anion (R-S⁻), which is more prevalent at higher pH, is more susceptible to oxidation.[2]

  • Store at Low Temperatures: Store aliquoted solutions at -20°C or -80°C to slow down degradation. Avoid repeated freeze-thaw cycles by creating single-use aliquots.[1]

  • Add Stabilizers: Consider adding chelating agents like EDTA to sequester metal ions that can catalyze oxidation, or antioxidants like TCEP or DTT to maintain the reduced state of the thiol.

Q4: Can I use metal spatulas when handling solid thiol compounds?

A4: It is advisable to avoid using metal spatulas, especially those containing transition metals, as they can catalyze the oxidation of thiols. Plastic or glass spatulas are recommended.

Q5: My thiol-containing solution has a strong, unpleasant odor. Is this normal?

A5: Yes, a strong odor is a common characteristic of many low-molecular-weight thiol compounds. It is essential to handle these compounds in a well-ventilated fume hood. To neutralize the odor on glassware, a bleach bath can be effective.

Troubleshooting Guides

Problem 1: Loss of Thiol Activity or Low Yield in Conjugation Reactions

Possible Cause: Degradation of the thiol due to oxidation.

Troubleshooting Steps:

  • Confirm Storage Conditions: Ensure that both solid compounds and solutions are stored under the recommended conditions (low temperature, protected from light and moisture).

  • Use Freshly Prepared Solutions: Prepare thiol solutions immediately before use with degassed buffers.

  • Work Under Inert Atmosphere: Handle all solutions under a gentle stream of argon or nitrogen to minimize oxygen exposure.

  • Check Buffer pH: Verify that the pH of your reaction buffer is within the optimal range. For many thiol-maleimide conjugations, a pH of 6.5-7.5 is ideal to balance reactivity and stability.

  • Add a Reducing Agent: If disulfide bond formation is suspected, consider adding a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) or DTT (Dithiothreitol) to your purification buffers or prior to your reaction. TCEP is often preferred as it is more stable and does not contain a thiol group itself.[3]

  • Incorporate a Chelating Agent: Add a chelating agent such as EDTA (1-5 mM) to your buffers to sequester any catalytic metal ions.[1]

Problem 2: Unexpected Peaks in Analytical Analysis (e.g., HPLC, Mass Spectrometry)

Possible Cause: Formation of thiol dimers (disulfides) or higher oxidation products.

Troubleshooting Steps:

  • Sample Preparation: During sample preparation for analysis, add a reducing agent like DTT or TCEP to break any disulfide bonds that may have formed during storage or handling.

  • Optimize Analytical Sample Storage: If samples cannot be analyzed immediately, store them at low temperatures (-80°C) and under an inert atmosphere to prevent further oxidation.

  • Review Degradation Pathways: Compare the observed molecular weights of the unexpected peaks with the expected masses of potential degradation products (disulfide, sulfenic, sulfinic, and sulfonic acids) to help identify the impurities.

Data Presentation

Table 1: Stability of Common Thiol Compounds in Solution
CompoundConcentrationBuffer/SolventpHTemperature (°C)Half-life / StabilityReference(s)
Dithiothreitol (DTT)Not specifiedAqueous6.52040 hours[4][5]
Dithiothreitol (DTT)Not specifiedAqueous8.5201.4 hours[4][5]
Dithiothreitol (DTT)Not specifiedAqueous, + EDTA8.5204 hours[4]
2-MercaptoethanolNot specifiedAqueous6.5Not specified>100 hours[5]
2-MercaptoethanolNot specifiedAqueous8.5Not specified4 hours[5]
Glutathione (GSH)180 mg/mLAqueous6.425~10-12% degradation per month[6]
Glutathione (GSH)Not specifiedAqueous2.0-4.0<30Relatively stable[7]
N-Acetylcysteine (NAC)25 mg/mLAqueousNot specified5 ± 3Stable for at least 8 days (with zinc gluconate)[8][9]
N-Acetylcysteine (NAC)60 mg/mL0.9% NaClNot specified25Stable for up to 72 hours[10]
Captopril1 mg/mLAqueous, + 0.1% EDTANot specified5Stable for 2 years[11]
Captopril1 mg/mLDistilled waterNot specified4Stable for 30 days[11]
Table 2: Comparison of TCEP and DTT as Reducing Agents
PropertyTCEP (Tris(2-carboxyethyl)phosphine)DTT (Dithiothreitol)Reference(s)
Chemical Nature Thiol-free phosphineThiol-containing[12][13]
Odor OdorlessStrong, unpleasant[12]
Effective pH Range 1.5 - 8.57.1 - 8.0 (optimal)[3][12]
Stability in Air More resistant to oxidationProne to oxidation[3][12]
Reactivity with Maleimides Reacts, but generally slower than DTTReacts readily, competes with protein thiols[11][12]
Removal Before Labeling Recommended for optimal results, but not always necessaryMandatory[12]

Experimental Protocols

Protocol 1: Quantification of Free Thiols using Ellman's Assay

This protocol provides a general method for quantifying the amount of active (reduced) thiol in a sample using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

Materials:

  • Reaction Buffer: 0.1 M sodium phosphate, pH 8.0.

  • Ellman's Reagent Solution: 4 mg/mL DTNB in Reaction Buffer.

  • Thiol standard (e.g., L-cysteine hydrochloride) for standard curve.

  • Spectrophotometer capable of measuring absorbance at 412 nm.

Procedure:

  • Prepare a Standard Curve: a. Prepare a stock solution of the thiol standard (e.g., 1.5 mM L-cysteine) in the Reaction Buffer. b. Create a series of dilutions from the stock solution to generate standards of known concentrations. c. To 50 µL of each standard, add 2.5 mL of the Reaction Buffer and 50 µL of the Ellman's Reagent Solution. d. Mix well and incubate at room temperature for 15 minutes. e. Measure the absorbance of each standard at 412 nm. f. Plot the absorbance values against the known concentrations to generate a standard curve.

  • Sample Measurement: a. In a cuvette, mix your thiol-containing sample with the Reaction Buffer and Ellman's Reagent Solution in the same proportions as the standards. b. Incubate at room temperature for 15 minutes. c. Measure the absorbance at 412 nm.

  • Calculation: a. Determine the concentration of free thiols in your sample by comparing its absorbance to the standard curve. b. Alternatively, the concentration can be calculated using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient of TNB²⁻ (14,150 M⁻¹cm⁻¹ at 412 nm), b is the path length of the cuvette, and c is the molar concentration of the thiol.

Protocol 2: Preparation of Degassed Buffers

This protocol describes how to remove dissolved oxygen from buffers to prevent thiol oxidation.

Materials:

  • Buffer solution.

  • Flask with a side-arm for vacuum or a flask with a stir bar.

  • Vacuum source or inert gas (argon or nitrogen) cylinder with a regulator and tubing.

  • Septum or rubber stopper.

Method 1: Inert Gas Sparging

  • Place the buffer in a flask with a magnetic stir bar.

  • Seal the flask with a septum.

  • Insert two needles through the septum: one for the inert gas inlet that extends below the liquid surface, and one for the gas outlet.

  • Bubble the inert gas through the buffer for at least 30-60 minutes while stirring.

  • Remove the needles and store the degassed buffer in a tightly sealed container.

Method 2: Vacuum Degassing

  • Place the buffer in a flask with a side-arm.

  • Connect the side-arm to a vacuum source.

  • Apply vacuum to the flask. The buffer may appear to "boil" as dissolved gases are removed.

  • Gently swirl the flask to promote the release of all dissolved gases.

  • Continue the vacuum for 15-30 minutes or until bubbling ceases.

  • Gently break the vacuum and store the degassed buffer in a tightly sealed container.

Mandatory Visualizations

Thiol_Degradation_Pathway Thiol Reactive Thiol (R-SH) Thiolate Thiolate Anion (R-S⁻) Thiol->Thiolate High pH Disulfide Disulfide (R-S-S-R) Thiol->Disulfide Oxidation Sulfenic Sulfenic Acid (R-SOH) Thiol->Sulfenic Oxidation Thiolate->Disulfide Oxidation (e.g., O₂) Disulfide->Thiol Reduction (e.g., DTT, TCEP) Sulfinic Sulfinic Acid (R-SO₂H) Sulfenic->Sulfinic Further Oxidation Sulfonic Sulfonic Acid (R-SO₃H) Sulfinic->Sulfonic Further Oxidation

Caption: Primary degradation pathway of reactive thiols.

Troubleshooting_Workflow Start Issue: Loss of Thiol Activity / Low Reaction Yield CheckStorage Verify Storage Conditions (Temp, Light, Moisture) Start->CheckStorage CheckStorage->Start Conditions Not OK (Correct and Retry) PrepareFresh Use Freshly Prepared Solutions with Degassed Buffers CheckStorage->PrepareFresh Conditions OK InertAtmosphere Work Under Inert Atmosphere (Ar or N₂) PrepareFresh->InertAtmosphere Issue Persists Reassess Re-evaluate Experiment PrepareFresh->Reassess Issue Resolved CheckpH Check Buffer pH (Optimal for reaction/stability) InertAtmosphere->CheckpH Issue Persists InertAtmosphere->Reassess Issue Resolved Additives Consider Additives CheckpH->Additives Issue Persists CheckpH->Reassess Issue Resolved Chelator Add Chelating Agent (e.g., 1-5 mM EDTA) Additives->Chelator ReducingAgent Add Reducing Agent (e.g., TCEP, DTT) Additives->ReducingAgent Chelator->Reassess ReducingAgent->Reassess

Caption: Troubleshooting workflow for thiol instability.

References

troubleshooting defects in self-assembled monolayer formation on gold surfaces

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with self-assembled monolayers (SAMs) on gold surfaces.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Incomplete or Disordered Monolayer Formation

Q1: My SAM appears incomplete or disordered, resulting in a lower contact angle than expected for a hydrophobic SAM. What are the likely causes and how can I fix this?

A1: An incomplete or disordered SAM can be indicated by a lower than expected contact angle for a hydrophobic monolayer, suggesting exposed substrate or defects.[1] Several factors can contribute to this issue, primarily related to substrate cleanliness, solvent quality, and the self-assembly process itself.

Troubleshooting Steps:

  • Substrate Cleanliness: Gold surfaces are easily contaminated by organic compounds from the air, which can severely hinder SAM formation.[2] It is crucial to employ a rigorous cleaning protocol before immersion in the thiol solution.

    • Recommended Cleaning Protocols: Various methods can be effective, including UV/ozone treatment, piranha solution (a mixture of sulfuric acid and hydrogen peroxide), and electrochemical cleaning.[2][3][4] UV irradiation has been shown to be particularly effective for improving SAM formation.[2] For thinner gold layers, using an ozone cleaner is safer than piranha solution to avoid etching.[4]

  • Solvent Quality: The choice and purity of the solvent are critical for forming a well-ordered SAM.

    • Purity: Use high-purity, anhydrous solvents. Ethanol is commonly used as it solvates a variety of alkanethiols and is relatively non-toxic.[5]

    • Solvent-Substrate Interactions: Solvents can interact with the gold surface, hindering the adsorption of thiol molecules.[5] Solvents with low dielectric constants are often preferred as they are less likely to disrupt SAM formation by coordinating with the surface.[6][7]

    • Water Content: For some SAM chemistries, the presence of trace amounts of water can be detrimental, leading to aggregate formation in the solution.[1]

  • Immersion Time: While the initial adsorption of thiols can be rapid, achieving a well-ordered, densely packed monolayer requires sufficient time for the molecules to reorganize on the surface.[5]

    • Typical Duration: A common protocol involves immersing the substrate in a dilute thiol solution for approximately 18-24 hours.[5]

    • Longer Immersion: Some studies suggest that immersion times longer than a week can lead to a decrease in defects.[5]

  • Thiol Concentration: The concentration of the thiol solution is directly related to the immersion time and the quality of the resulting SAM.

    • Typical Concentration: Solutions in the millimolar (mM) range are typically used.[5] While higher concentrations can increase the initial growth rate, very dilute solutions in the micromolar (µM) range may result in imperfect monolayers.[5]

    • Optimization: The optimal concentration can depend on the specific alkanethiol and desired SAM properties. One study on cysteamine showed that increasing the concentration from 100 nM to 100 µM improved sensitivity and reduced pinholes in a biosensor application.[8]

Issue 2: Presence of Pinholes and Other Defects

Q2: I have identified pinholes and other defects in my SAM using techniques like AFM or electrochemical methods. What causes these, and how can they be minimized?

A2: Pinholes are common defects in SAMs that can expose the underlying gold substrate. These and other defects like domain boundaries can compromise the performance of the monolayer in applications such as biosensing and corrosion protection.

Causes and Solutions:

  • Contaminated Substrate: As mentioned previously, a contaminated surface is a primary cause of defects. Ensure your gold substrate is impeccably clean before use.[2]

  • Sub-optimal Immersion Time: Insufficient time for the SAM to self-organize can lead to a higher density of defects. While a significant portion of the monolayer forms within minutes, the ordering process can take several hours.[5]

  • Inappropriate Thiol Concentration: Both too low and too high concentrations can be problematic. Low concentrations may not provide enough molecules to form a complete layer, while very high concentrations can sometimes lead to less ordered films.[5][8]

  • Solvent Effects: Polar solvents can diminish the crucial chain-chain interactions necessary for forming a well-packed monolayer, potentially leading to poorly ordered films with more defects.[1][6]

  • Post-Formation Annealing: Annealing the SAM after formation can help to reduce defects and improve the overall order of the monolayer. This process involves heating the SAM-coated substrate, which can promote the rearrangement of molecules into a more stable, crystalline-like structure.[9]

Issue 3: Multilayer Formation

Q3: My characterization data suggests the formation of multilayers instead of a single monolayer. Why is this happening and how can I prevent it?

A3: The formation of multilayers, where additional layers of thiol molecules adsorb on top of the initial SAM, is an undesirable outcome that can be caused by several factors.

Causes and Prevention:

  • Excessive Thiol Concentration: Using a highly concentrated thiol solution can promote the physisorption of additional molecules on top of the chemisorbed monolayer.

  • Presence of Water (for Silane-based SAMs): While this guide focuses on thiols on gold, it's worth noting that for silane-based SAMs, excessive water in the solvent can lead to the formation of aggregates and multilayers in the solution, which then deposit on the surface.[1]

  • Insufficient Rinsing: After the immersion step, it is critical to thoroughly rinse the substrate with a clean solvent (typically the same solvent used for SAM formation) to remove any non-covalently bound molecules.[10] Sonication in a fresh solvent for a short period can also help remove physisorbed material.

Data & Protocols

Table 1: Influence of Thiol Concentration on SAM Properties
Thiol (Cysteamine) ConcentrationResulting SAM CharacteristicsImpact on Biosensor PerformanceReference
100 nM - 100 µMReduced pinholes, formation of a dense SAM layerIncreased sensitivity and improved Limit of Detection (LoD)[8]
1 mM - 10 mMFormation of a thick cysteamine layerDrastic decrease in sensitivity[8]
Experimental Protocol: Standard SAM Formation

This protocol provides a general guideline for the formation of an alkanethiol SAM on a gold substrate.

  • Substrate Preparation:

    • Clean the gold substrate using a suitable method (e.g., UV/ozone, piranha solution, or electrochemical cleaning).[2][3][4]

    • Rinse the substrate thoroughly with absolute ethanol and deionized water.[10]

    • Dry the substrate under a stream of pure nitrogen gas.[10]

  • Solution Preparation:

    • Prepare a dilute solution of the desired thiol in a high-purity solvent (e.g., 1 mM in ethanol).[5]

  • Self-Assembly:

    • Immerse the clean, dry gold substrate into the thiol solution.

    • To minimize oxidation, it is recommended to backfill the container with an inert gas like nitrogen.[11]

    • Allow the self-assembly to proceed for 18-24 hours at room temperature.[5]

  • Rinsing and Drying:

    • Remove the substrate from the thiol solution.

    • Rinse the substrate thoroughly with fresh solvent to remove physisorbed molecules.[10][12]

    • Dry the SAM-coated substrate with a stream of nitrogen gas.[10]

Experimental Protocol: Gold Substrate Cleaning

Method 1: Piranha Solution (for thick gold films > 50 nm) Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.

  • Prepare the piranha solution by slowly adding hydrogen peroxide (30%) to sulfuric acid (H₂SO₄) in a 1:3 or 1:4 ratio.[4]

  • Immerse the gold substrate in the freshly prepared solution for a few minutes. The formation of small bubbles on the surface indicates the cleaning process is active.[4]

  • Rinse the substrate copiously with deionized water and then with absolute ethanol.[4]

  • Dry with a clean stream of nitrogen.[4]

Method 2: UV/Ozone Cleaning

  • Place the gold substrate in a UV/ozone cleaner.

  • Expose the substrate to UV radiation for 5-15 minutes for light organic contamination.[4] This method is effective and generally safer than using piranha solution.[2]

Visual Guides

Experimental_Workflow_SAM_Formation cluster_prep Substrate Preparation cluster_assembly Self-Assembly cluster_post Post-Processing Clean Clean Gold Substrate Rinse Rinse with Ethanol & DI Water Clean->Rinse Dry Dry with Nitrogen Rinse->Dry Immerse Immerse Substrate (18-24h) Dry->Immerse Prepare_Sol Prepare Thiol Solution (e.g., 1mM in Ethanol) Prepare_Sol->Immerse Rinse_Final Rinse with Fresh Solvent Immerse->Rinse_Final Dry_Final Dry with Nitrogen Rinse_Final->Dry_Final Characterize Characterize SAM Quality (Contact Angle, AFM, XPS, etc.) Dry_Final->Characterize

Caption: A typical experimental workflow for the formation of self-assembled monolayers on gold.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions Start Problem: Defective SAM (e.g., Low Contact Angle, Pinholes) Substrate Substrate Contamination Start->Substrate Solvent Solvent Issues Start->Solvent Process Process Parameters Start->Process Clean Improve Cleaning Protocol (UV/Ozone, Piranha) Substrate->Clean Solvent_Qual Use High-Purity, Anhydrous Solvent Solvent->Solvent_Qual Time_Conc Optimize Immersion Time & Concentration Process->Time_Conc Rinse Ensure Thorough Rinsing Process->Rinse Anneal Consider Post-Formation Annealing Process->Anneal Result Improved SAM Quality Clean->Result Solvent_Qual->Result Time_Conc->Result Rinse->Result Anneal->Result

Caption: A logical diagram for troubleshooting common defects in SAM formation.

References

Validation & Comparative

A Comparative Analysis of [4-(trifluoromethoxy)phenyl]methanethiol and [4-(trifluoromethyl)phenyl]methanethiol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

In the landscape of drug discovery and materials science, the strategic incorporation of fluorine-containing functional groups is a cornerstone of molecular design. Among these, the trifluoromethoxy (-OCF₃) and trifluoromethyl (-CF₃) moieties are frequently employed to modulate the physicochemical and biological properties of parent molecules. This guide presents a comparative analysis of two structurally related thiols, [4-(trifluoromethoxy)phenyl]methanethiol and [4-(trifluoromethyl)phenyl]methanethiol, to assist researchers, scientists, and drug development professionals in selecting the optimal candidate for their specific applications.

Physicochemical Properties: A Tale of Two Fluorinated Groups

The introduction of a trifluoromethoxy or trifluoromethyl group at the para-position of the phenyl ring in methanethiol significantly influences the molecule's electronic and lipophilic character. While direct experimental comparisons are limited in publicly available literature, a combination of predicted data and established principles in medicinal chemistry allows for a robust comparative assessment.

The trifluoromethoxy group is generally considered to be more lipophilic than the trifluoromethyl group.[1] This enhanced lipophilicity, a critical factor in membrane permeability and bioavailability, can be attributed to the presence of the oxygen atom, which also influences the electronic properties of the aromatic ring.[1] The trifluoromethyl group, while also lipophilic, is a strong electron-withdrawing substituent, which can impact the acidity of the thiol proton and the molecule's interaction with biological targets.[1]

Below is a summary of key physicochemical properties for the two compounds, compiled from available data.

PropertyThis compound[4-(trifluoromethyl)phenyl]methanethiol
CAS Number 175278-03-2[2]108499-24-7[3]
Molecular Formula C₈H₇F₃OS[2]C₈H₇F₃S[3]
Molecular Weight 208.20 g/mol [2]192.20 g/mol
Predicted pKa 9.22 ± 0.10[4]No direct data available
Predicted XLogP3 3.015[2]No direct data available

Note: The pKa and XLogP3 values are predicted and should be considered as estimates. Experimental verification is recommended.

Synthesis and Reactivity

Both this compound and [4-(trifluoromethyl)phenyl]methanethiol can be synthesized from their corresponding benzyl halide precursors. The general synthetic approach involves the conversion of the benzyl halide to the thiol, often via a thiouronium salt intermediate followed by hydrolysis.

A general synthetic workflow is depicted below:

G cluster_0 Synthesis of Phenylmethanethiols Start 4-Substituted Benzyl Halide Step1 Reaction with Thiourea Start->Step1 Intermediate Thiouronium Salt Step1->Intermediate Step2 Hydrolysis Intermediate->Step2 End [4-(trifluoromethoxy/trifluoromethyl)phenyl]methanethiol Step2->End

Caption: General synthesis workflow for phenylmethanethiols.

The reactivity of the thiol group is a key feature of both molecules, allowing for a variety of subsequent chemical modifications. These include oxidation to disulfides or sulfonic acids, and nucleophilic substitution reactions. The electron-withdrawing nature of both the -OCF₃ and -CF₃ groups can influence the reactivity of the aromatic ring in electrophilic substitution reactions.

Potential Biological Activity and Applications

Given their structural similarities to other biologically active thiols, these compounds could be investigated for a range of applications, including as enzyme inhibitors, antioxidants, or as building blocks for more complex therapeutic agents.

Experimental Protocols

Detailed experimental protocols for the synthesis and direct comparison of these compounds are not widely published. However, a general procedure for the synthesis of benzyl mercaptans can be adapted from established methods.

General Synthesis of 4-Substituted Benzyl Mercaptans:

  • Formation of the Thiouronium Salt: A solution of the appropriate 4-substituted benzyl halide (e.g., 4-(trifluoromethoxy)benzyl chloride or 4-(trifluoromethyl)benzyl chloride) in a suitable solvent (e.g., ethanol) is reacted with an equimolar amount of thiourea. The reaction mixture is typically refluxed for several hours.

  • Hydrolysis: After cooling, the resulting thiouronium salt is hydrolyzed by the addition of a strong base, such as sodium hydroxide, and heating.

  • Isolation and Purification: The reaction mixture is then acidified, and the product is extracted with an organic solvent. The organic layer is washed, dried, and the solvent is removed under reduced pressure. The crude product can be further purified by distillation or chromatography.

The following diagram illustrates a potential experimental workflow for a comparative biological evaluation:

G cluster_1 Comparative Biological Evaluation Workflow Start Synthesize and Purify Compounds Assay1 Determine Physicochemical Properties (pKa, LogP) Start->Assay1 Assay2 In Vitro Biological Assays (e.g., Enzyme Inhibition, Cytotoxicity) Start->Assay2 Data Collect and Analyze Data Assay1->Data Assay2->Data Compare Compare Performance of -OCF3 vs -CF3 Derivatives Data->Compare

Caption: Workflow for comparative biological evaluation.

Conclusion

Both this compound and [4-(trifluoromethyl)phenyl]methanethiol offer unique properties that can be exploited in the design of new molecules for a variety of applications. The choice between the two will depend on the specific requirements of the intended application. The trifluoromethoxy derivative, with its predicted higher lipophilicity, may be advantageous in applications where enhanced membrane permeability is desired. Conversely, the trifluoromethyl derivative offers a different electronic profile that may be beneficial for specific target interactions. Further experimental investigation is warranted to fully elucidate the comparative performance of these two valuable chemical entities.

References

Unveiling the Affinity: A Comparative Guide to Substituted Aryl Methanethiol Binding on Gold Surfaces

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the intricate interactions between organic molecules and noble metal surfaces is paramount for the advancement of biosensors, drug delivery systems, and molecular electronics. The binding of substituted aryl methanethiols to gold surfaces serves as a cornerstone for the formation of self-assembled monolayers (SAMs), a technology pivotal to these fields. This guide provides an objective comparison of the binding affinities of various substituted aryl methanethiols to gold, supported by computational data and detailed experimental methodologies.

The stability and electronic properties of SAMs are intrinsically linked to the binding affinity of the constituent thiol molecules to the gold substrate. This affinity can be modulated by the introduction of different substituent groups on the aromatic ring of the aryl methanethiol. These substituents can alter the electron density at the sulfur atom and influence the overall interaction with the gold surface. While extensive experimental data directly comparing the binding energies of a wide array of substituted aryl methanethiols is limited due to the inherent strength of the gold-sulfur bond, computational studies, particularly those employing Density Functional Theory (DFT), have provided valuable insights into these interactions.

Quantitative Comparison of Binding Affinities

Computational studies have emerged as a powerful tool to quantify the binding affinity of thiols to gold surfaces. The following table summarizes calculated binding energies for representative aryl thiols on a gold (Au(111)) surface. It is important to note that the binding energy of the thiol group to gold is significantly strong, often leading to dissociative chemisorption where the S-H bond is cleaved, and a strong gold-thiolate (Au-S) bond is formed.

CompoundSubstituentCalculated Binding Energy (eV)Calculated Binding Energy (kcal/mol)
4-Mercaptobenzonitrile4-Cyano (-CN)-2.23[1][2]-51.4[1][2]
BenzenethiolNone-1.34 (approx.)-30.9 (approx.)

Note: The binding energy for unsubstituted benzenethiol can vary in the literature based on the computational method and model used. The value presented is a representative approximation for comparative purposes.

The data indicates that the presence of an electron-withdrawing cyano group in the para position of the benzene ring, as in 4-mercaptobenzonitrile, results in a significantly stronger binding to the gold surface compared to an unsubstituted benzenethiol. This enhanced affinity can be attributed to the electronic effects of the substituent influencing the sulfur-gold bond.

Experimental Protocols

The characterization of the binding of aryl methanethiols to gold surfaces is accomplished through a suite of surface-sensitive analytical techniques. These methods provide information on the formation, structure, and stability of the self-assembled monolayers.

X-ray Photoelectron Spectroscopy (XPS)

XPS is a quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. It is a surface-sensitive technique, making it ideal for the analysis of thin films like SAMs.

Methodology:

  • Sample Preparation: A clean gold substrate is immersed in a dilute solution (typically in the millimolar range) of the desired substituted aryl methanethiol in a suitable solvent (e.g., ethanol) for a specified duration to allow for the formation of a self-assembled monolayer. The substrate is then rinsed with the pure solvent to remove any non-chemisorbed molecules and dried under a stream of inert gas (e.g., nitrogen or argon).

  • XPS Analysis: The sample is introduced into the ultra-high vacuum chamber of the XPS instrument. A monochromatic X-ray source (commonly Al Kα) irradiates the sample, causing the emission of core-level electrons. An electron energy analyzer measures the kinetic energy of the emitted electrons.

  • Data Interpretation: The binding energy of the emitted electrons is calculated and plotted to generate a spectrum. The position and intensity of the peaks are characteristic of the elements present and their chemical environment. For thiol SAMs on gold, the S 2p core level spectrum is of particular interest. The presence of a peak at approximately 162 eV is indicative of the formation of a gold-thiolate bond, confirming the chemisorption of the thiol to the gold surface.

Surface-Enhanced Raman Spectroscopy (SERS)

SERS is a powerful vibrational spectroscopy technique that allows for the detection of molecules adsorbed on nanostructured metal surfaces, such as gold nanoparticles or roughened gold electrodes. The electromagnetic field enhancement near the metal surface leads to a dramatic increase in the Raman scattering signal of the adsorbate, enabling the study of monolayers.

Methodology:

  • SERS Substrate Preparation: SERS-active substrates are prepared, for example, by depositing gold nanoparticles on a solid support or by electrochemically roughening a gold electrode.

  • SAM Formation: The SERS substrate is exposed to a solution of the aryl methanethiol, leading to the formation of a SAM on the nanostructured gold surface.

  • SERS Measurement: The substrate is illuminated with a laser, and the scattered light is collected and analyzed by a Raman spectrometer.

  • Spectral Analysis: The SERS spectrum reveals the vibrational modes of the adsorbed molecules. Changes in the position and intensity of specific peaks, such as the C-S stretching mode, can provide information about the binding interaction between the thiol and the gold surface. Time-dependent SERS measurements can also be used to monitor the kinetics of SAM formation.

Logical Workflow for Binding Affinity Determination

The following diagram illustrates a typical workflow for the computational determination of the binding affinity of a substituted aryl methanethiol to a gold surface.

G Computational Workflow for Binding Affinity cluster_setup Model Setup cluster_dft DFT Calculation cluster_analysis Data Analysis A Define Gold Surface (e.g., Au(111) slab) C Geometry Optimization of Isolated Components A->C B Define Substituted Aryl Methanethiol Molecule B->C D Geometry Optimization of Adsorbed System C->D E Calculate Total Energies D->E F Calculate Binding Energy (E_bind = E_total - (E_Au + E_thiol)) E->F G Analyze Electronic Structure (Charge Transfer, DOS) F->G

Caption: Computational workflow for determining binding affinity.

Signaling Pathway of Substituent Effects

The electronic nature of the substituent on the aryl ring influences the binding affinity through a signaling pathway that alters the charge distribution and orbital interactions at the sulfur-gold interface.

G Influence of Substituents on Binding Affinity cluster_cause Cause cluster_effect Effect A Substituent on Aryl Ring B Altered Electron Density on Aromatic System A->B C Modified Charge on Sulfur Atom B->C D Changes in S-Au Orbital Overlap C->D E Modulated Binding Affinity D->E

Caption: Substituent effects on thiol-gold binding affinity.

References

Benchmarking Catalytic Activity: A Comparative Guide to [4-(trifluoromethoxy)phenyl]methanethiol-Based Ligands in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the catalytic activity of ligands based on [4-(trifluoromethoxy)phenyl]methanethiol. Due to the limited availability of direct comparative studies for this specific ligand, this document synthesizes information from research on related thiol-based ligands in palladium-catalyzed cross-coupling reactions. The data presented for this compound is extrapolated based on the known electronic effects of the trifluoromethoxy group and is intended to be illustrative. This guide focuses on the Mizoroki-Heck reaction as a representative benchmark for catalytic performance.

Data Presentation: Comparative Catalytic Performance in the Mizoroki-Heck Reaction

The Mizoroki-Heck reaction is a powerful tool for carbon-carbon bond formation, and its efficiency is highly dependent on the nature of the ligand coordinated to the palladium catalyst. The electronic properties of the ligand can significantly influence the catalytic cycle, affecting both reaction yield and turnover number (TON). The following table provides a hypothetical comparison of a this compound-based ligand with other common thiol-based ligands possessing electron-donating, neutral, and electron-withdrawing substituents.

Table 1: Illustrative Comparison of Thiol-Based Ligands in the Mizoroki-Heck Reaction of Iodobenzene with Styrene

LigandSubstituent TypeYield (%)TON (Turnover Number)
4-MethoxybenzenethiolElectron-Donating85850
BenzenethiolNeutral92920
This compound Electron-Withdrawing 95 950
4-NitrobenzenethiolElectron-Withdrawing90900

Note: Data for this compound is illustrative. The trifluoromethoxy group is a strong electron-withdrawing group, which can enhance the catalytic activity of the palladium center by increasing its electrophilicity and promoting the oxidative addition step in the catalytic cycle.

Experimental Protocols

A detailed methodology for a representative Mizoroki-Heck reaction is provided below. This protocol is a generalized procedure and may require optimization for specific substrates and ligands.

General Experimental Protocol for Mizoroki-Heck Reaction

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • Thiol-based ligand (e.g., this compound)

  • Aryl halide (e.g., iodobenzene)

  • Olefin (e.g., styrene)

  • Base (e.g., triethylamine, Et₃N)

  • Anhydrous solvent (e.g., DMF or acetonitrile)

  • Inert gas (Argon or Nitrogen)

  • Standard Schlenk line glassware

Procedure:

  • Catalyst Pre-formation (optional but recommended):

    • In a Schlenk flask under an inert atmosphere, dissolve Pd(OAc)₂ (1 mol%) and the thiol-based ligand (2 mol%) in the anhydrous solvent.

    • Stir the mixture at room temperature for 30 minutes to allow for the formation of the palladium-ligand complex.

  • Reaction Setup:

    • To the flask containing the pre-formed catalyst (or to a new flask with Pd(OAc)₂ and the ligand), add the aryl halide (1.0 mmol, 1.0 equiv).

    • Add the olefin (1.2 mmol, 1.2 equiv).

    • Add the base (1.5 mmol, 1.5 equiv).

    • Add anhydrous solvent to reach the desired concentration (typically 0.1-0.5 M).

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the specified time (e.g., 5 hours).[1]

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up and Purification:

    • After completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Mandatory Visualizations

Catalytic Cycle of the Mizoroki-Heck Reaction

Mizoroki_Heck_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition R-X R-Pd(II)-X(L2) R-Pd(II)-X(L2) Oxidative Addition->R-Pd(II)-X(L2) Olefin Coordination Olefin Coordination R-Pd(II)-X(L2)->Olefin Coordination Olefin R-Pd(II)-X(L2)(Olefin) R-Pd(II)-X(L2)(Olefin) Olefin Coordination->R-Pd(II)-X(L2)(Olefin) Migratory Insertion Migratory Insertion R-Pd(II)-X(L2)(Olefin)->Migratory Insertion R'-Pd(II)-X(L2) R'-Pd(II)-X(L2) Migratory Insertion->R'-Pd(II)-X(L2) Beta-Hydride Elimination Beta-Hydride Elimination R'-Pd(II)-X(L2)->Beta-Hydride Elimination Product H-Pd(II)-X(L2) H-Pd(II)-X(L2) Beta-Hydride Elimination->H-Pd(II)-X(L2) Reductive Elimination Reductive Elimination H-Pd(II)-X(L2)->Reductive Elimination Base Reductive Elimination->Pd(0)L2 H-Base-X Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_catalyst Catalyst Pre-formation (Pd(OAc)2 + Ligand) setup Reaction Setup (Inert Atmosphere) prep_catalyst->setup prep_reagents Prepare Reagents (Aryl Halide, Olefin, Base) prep_reagents->setup execute Heating and Stirring setup->execute monitor Monitor Progress (TLC/GC) execute->monitor workup Work-up (Extraction, Washing) execute->workup monitor->execute purify Purification (Column Chromatography) workup->purify characterize Characterization (NMR, MS) purify->characterize quantify Quantify Yield and TON characterize->quantify

References

A Comparative Analysis of the Electronic Properties of -OCF3 and -SCF3 Substituted Thiols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine-containing substituents has become a cornerstone of modern medicinal chemistry and materials science. Among these, the trifluoromethoxy (-OCF3) and trifluoromethylthio (-SCF3) groups are of particular interest due to their unique electronic properties, which can profoundly influence a molecule's reactivity, acidity, and overall biological activity. This guide provides an objective comparison of the electronic effects of these two groups when substituted on a thiol moiety, supported by experimental data and detailed methodologies.

Introduction to -OCF3 and -SCF3 Substituents

Both the -OCF3 and -SCF3 groups are considered to be strongly electron-withdrawing, a property that stems from the high electronegativity of the fluorine atoms. This electron-withdrawing nature can significantly impact the acidity of the thiol proton (S-H) and the nucleophilicity of the corresponding thiolate anion. Understanding the subtle differences in their electronic influence is crucial for the rational design of molecules with tailored properties.

The -OCF3 group is known for its high lipophilicity and metabolic stability.[1] The lone pair electrons on the oxygen atom are drawn towards the trifluoromethyl group, which diminishes their interaction with the aromatic π-system.[1] In contrast, the sulfur atom in the -SCF3 group is larger and more polarizable than oxygen, which can lead to different electronic and steric effects.

Quantitative Comparison of Electronic Properties

To objectively compare the electronic influence of the -OCF3 and -SCF3 groups, we can examine their Hammett constants (σ) and the acidity (pKa) of thiols bearing these substituents. Hammett constants provide a quantitative measure of the electron-donating or electron-withdrawing ability of a substituent on an aromatic ring. A more positive σ value indicates a stronger electron-withdrawing effect. The pKa value is a measure of the acidity of the thiol proton; a lower pKa value signifies a stronger acid.

Parameter-OCF3-SCF3
Hammett Constant (σm) 0.38[2]0.40[3]
Hammett Constant (σp) 0.35[2]0.50
pKa of para-substituted Thiophenol Not Experimentally Reported~8.53 (Predicted for Phenol)[4]

Note: The pKa value for 4-(trifluoromethylthio)thiophenol is not directly available. The value presented is a prediction for the analogous 4-(trifluoromethylthio)phenol and serves as an estimate.[4] The para Hammett constant for -SCF3 is based on data for the analogous -S(O)CF3 group and is provided as an estimation of its strong electron-withdrawing character at this position.

The Hammett constants indicate that both -OCF3 and -SCF3 are strong electron-withdrawing groups. At the meta position, their inductive effects are quite similar, with σm values of 0.38 and 0.40, respectively.[2][3] However, at the para position, the -SCF3 group is expected to be a significantly stronger electron-withdrawing group due to the potential for resonance delocalization of the sulfur lone pairs being outweighed by the powerful inductive effect of the CF3 group.

The increased acidity of thiophenol upon substitution with these groups is a direct consequence of their electron-withdrawing nature. These groups stabilize the resulting thiophenolate anion by delocalizing the negative charge, thereby facilitating the release of the proton.[1]

Experimental Protocols

Determination of Hammett Constants

Hammett constants are typically determined by measuring the ionization constants of a series of substituted benzoic acids and comparing them to that of benzoic acid itself.

Protocol:

  • Synthesis: Synthesize a series of meta- and para-substituted benzoic acids containing the substituent of interest.

  • pKa Measurement: Determine the pKa of each benzoic acid derivative in a standardized solvent system (e.g., water at 25°C) using potentiometric titration.

  • Calculation: The Hammett substituent constant (σ) is calculated using the following equation: σ = log(K/K₀) where K is the ionization constant of the substituted benzoic acid and K₀ is the ionization constant of benzoic acid.

Determination of Thiophenol pKa

The acidity of substituted thiophenols can be determined spectrophotometrically.

Protocol:

  • Solution Preparation: Prepare a series of buffer solutions with known pH values.

  • Spectrophotometric Measurement: Dissolve the substituted thiophenol in each buffer solution and measure the UV-Vis absorbance spectrum. The protonated thiol (ArSH) and the deprotonated thiolate (ArS⁻) will have distinct absorbance maxima.

  • Data Analysis: Plot the absorbance at a specific wavelength (corresponding to either the thiol or thiolate) against the pH. The pKa is the pH at which the concentrations of the protonated and deprotonated species are equal, which corresponds to the midpoint of the resulting sigmoidal curve.

Logical Workflow for Comparative Analysis

The following diagram illustrates the logical workflow for a comparative study of the electronic properties of -OCF3 and -SCF3 substituted thiols.

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Data Analysis & Comparison S1 Synthesize p-OCF3 Thiophenol C1 Determine Hammett Constants (σm, σp) S1->C1 C2 Measure pKa Values S1->C2 S2 Synthesize p-SCF3 Thiophenol S2->C1 S2->C2 A1 Compare Hammett Constants C1->A1 A2 Compare pKa Values C2->A2 A3 Correlate Electronic Properties with Reactivity A1->A3 A2->A3

Caption: Workflow for comparing -OCF3 and -SCF3 thiol properties.

Conclusion

Both -OCF3 and -SCF3 are potent electron-withdrawing groups that significantly influence the electronic properties of thiols. The available data suggests that while their inductive effects at the meta position are comparable, the -SCF3 group likely exerts a stronger electron-withdrawing effect at the para position. This translates to an increase in the acidity of the corresponding thiophenols.

For drug development professionals and researchers, the choice between these two substituents will depend on the specific application and the desired electronic profile of the target molecule. The -SCF3 group may be preferred when a stronger electron-withdrawing effect is required, while the -OCF3 group offers a well-established profile of high lipophilicity and metabolic stability. Further experimental studies, particularly the direct measurement of the pKa of 4-trifluoromethoxythiophenol, would provide a more complete and direct comparison of these two important functional groups.

References

In Vitro Metabolic Stability of [4-(trifluoromethoxy)phenyl]methanethiol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the in vitro metabolic stability of [4-(trifluoromethoxy)phenyl]methanethiol. Given the critical role of metabolic stability in the clinical success of new chemical entities, this document outlines the expected metabolic profile of the target compound in comparison to relevant analogs.[1] The inclusion of a trifluoromethoxy group is a key structural feature anticipated to significantly enhance metabolic stability. This guide presents detailed experimental protocols for key in vitro assays and illustrative data to inform early-stage drug development decisions.

The Influence of Trifluoromethoxy Substitution on Metabolic Stability

In drug discovery, optimizing a compound's metabolic stability is a crucial factor for its success.[1] A common strategy to improve this property is the introduction of a trifluoromethoxy (-OCF3) or trifluoromethyl (-CF3) group.[1] The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to enzymatic cleavage by metabolic enzymes like the cytochrome P450 (CYP) superfamily.[1] By strategically placing a trifluoromethoxy group at a potential site of metabolism, particularly oxidative metabolism, that pathway can be effectively blocked.[1] This modification can lead to a longer drug half-life, improved bioavailability, and a more predictable pharmacokinetic profile.[1] The trifluoromethoxy group, in particular, is known to be resistant to oxidative metabolism.[2]

Comparative Metabolic Stability Data

Disclaimer: The following quantitative data for this compound and its analogs are illustrative and have been generated based on established principles of metabolic stability. Specific experimental data for these exact compounds were not available in the public domain at the time of this publication. These tables are intended to provide a comparative framework for understanding the expected impact of the trifluoromethoxy substitution.

The tables below summarize the anticipated in vitro metabolic stability of this compound compared to two analogs: benzyl mercaptan (the parent structure without substitution) and 4-methoxybenzyl mercaptan (a methoxy-substituted analog prone to O-dealkylation).

Table 1: Human Liver Microsome Stability

CompoundIn Vitro Half-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Benzyl Mercaptan2527.7
4-Methoxybenzyl Mercaptan1546.2
This compound > 60 < 11.5

Table 2: Human Hepatocyte Stability

CompoundIn Vitro Half-Life (t½, min)Intrinsic Clearance (CLint, µL/min/10⁶ cells)
Benzyl Mercaptan4017.3
4-Methoxybenzyl Mercaptan2824.7
This compound > 120 < 5.8

Table 3: Human Liver S9 Fraction Stability

CompoundIn Vitro Half-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Benzyl Mercaptan3519.8
4-Methoxybenzyl Mercaptan2231.5
This compound > 90 < 7.7

Experimental Protocols

Detailed methodologies for the primary in vitro metabolic stability assays are provided below. These protocols are based on standard industry practices.

Liver Microsomal Stability Assay

This assay is widely used to assess Phase I metabolic reactions, primarily those mediated by cytochrome P450 enzymes.[3]

Objective: To determine the rate of disappearance of a test compound upon incubation with liver microsomes.[1]

Materials:

  • Test compound and positive controls (e.g., verapamil, testosterone)

  • Pooled human liver microsomes (HLM)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (Cofactor)

  • Stopping solution (e.g., ice-cold acetonitrile with an internal standard)

  • 96-well incubation plates, sealing mats

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system for analysis

Procedure:

  • Preparation: Prepare working solutions of the test compound and positive controls in a suitable solvent (e.g., DMSO, acetonitrile). Prepare the NADPH regenerating system solution in phosphate buffer.[1]

  • Incubation: Add the liver microsome solution to the wells of a 96-well plate. Add the test compound working solution and pre-incubate the plate at 37°C for 5-10 minutes.[1]

  • Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.[1]

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in specific wells by adding an equal volume of the ice-cold stopping solution.[1] The 0-minute time point serves as the baseline concentration.[1]

  • Sample Processing: Centrifuge the plate to precipitate proteins.

  • Analysis: Transfer the supernatant to a new plate and analyze using a validated LC-MS/MS method to quantify the remaining parent compound.[1]

Data Analysis: The natural logarithm of the percentage of the remaining parent drug is plotted against time. The slope of this plot gives the elimination rate constant (k). The in vitro half-life (t½) and intrinsic clearance (CLint) are then calculated.[1][4]

Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability as hepatocytes contain a full complement of both Phase I and Phase II metabolic enzymes and cofactors.

Objective: To determine the rate of disappearance of a test compound upon incubation with intact hepatocytes.

Materials:

  • Test compound and positive controls (e.g., 7-hydroxycoumarin, verapamil)

  • Cryopreserved human hepatocytes

  • Incubation medium (e.g., Williams Medium E)

  • Stopping solution (e.g., ice-cold acetonitrile with an internal standard)

  • 96-well plates

  • Incubator with orbital shaker (37°C, 5% CO2)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Hepatocyte Preparation: Thaw cryopreserved hepatocytes according to the supplier's protocol and resuspend in incubation medium to the desired cell density (e.g., 0.5 x 10⁶ viable cells/mL).[4]

  • Compound Preparation: Prepare working solutions of the test compound and positive controls in the incubation medium.

  • Incubation: Add the hepatocyte suspension to the wells of a 96-well plate. Add the compound working solutions to initiate the reaction.[4]

  • Time Points: Place the plate on an orbital shaker in an incubator. At designated time points (e.g., 0, 15, 30, 60, 90, 120 minutes), collect aliquots and terminate the reaction by adding them to the stopping solution.[4]

  • Sample Processing: Centrifuge the samples to pellet cell debris.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

Data Analysis: Similar to the microsomal assay, the half-life and intrinsic clearance are calculated from the rate of disappearance of the parent compound over time.[4]

Liver S9 Fraction Stability Assay

The S9 fraction contains both microsomal and cytosolic enzymes, thus it can be used to evaluate both Phase I and Phase II metabolism.

Objective: To assess the overall hepatic metabolism of a test compound.

Materials:

  • Test compound and positive controls

  • Pooled human liver S9 fraction

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Cofactors: NADPH regenerating system (for Phase I), and optionally UDPGA and PAPS (for Phase II)

  • Stopping solution (e.g., ice-cold acetonitrile with an internal standard)

  • Standard laboratory equipment as for the microsomal assay

Procedure:

  • Preparation: Prepare working solutions of the test compound, controls, and cofactors.

  • Incubation: In a 96-well plate, combine the S9 fraction, buffer, and test compound. Pre-incubate at 37°C.

  • Initiation: Start the reaction by adding the cofactor solution(s).

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction with the stopping solution.

  • Sample Processing and Analysis: Follow the same steps as for the liver microsomal stability assay.

Data Analysis: The data is analyzed in the same manner as the other assays to determine the half-life and intrinsic clearance.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Analysis cluster_data Data Analysis A Prepare Compound & Control Solutions D Combine Compound & Metabolic System A->D B Prepare Metabolic System (Microsomes/Hepatocytes/S9) B->D C Prepare Cofactor Solutions (NADPH, etc.) F Initiate Reaction with Cofactors C->F E Pre-incubate at 37°C D->E E->F G Collect Aliquots at Timed Intervals F->G H Quench Reaction (e.g., with Acetonitrile) G->H I Centrifuge to Remove Proteins H->I J Analyze Supernatant via LC-MS/MS I->J K Quantify Parent Compound Remaining J->K L Calculate t½ and CLint K->L

Caption: General workflow for in vitro metabolic stability assays.

metabolic_pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism parent This compound s_oxidation S-Oxidation (Sulfoxide/Sulfone) parent->s_oxidation CYP/FMO aromatic_hydroxylation Aromatic Hydroxylation (Blocked by -OCF3) parent->aromatic_hydroxylation CYP glucuronidation Glucuronidation (at SH group) parent->glucuronidation UGTs

Caption: Potential metabolic pathways for the target compound.

References

A Comparative Guide to the Spectroscopic Data of [4-(trifluoromethoxy)phenyl]methanethiol and its Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the expected spectroscopic data for [4-(trifluoromethoxy)phenyl]methanethiol and its analogues. Due to a lack of a comprehensive, publicly available dataset for this specific series of compounds, this guide presents predicted data based on the analysis of structurally related molecules. The information herein is intended to serve as a reference for the identification and characterization of these compounds.

Introduction

This compound is an organic compound containing a trifluoromethoxy group, which is of interest in medicinal chemistry and materials science due to its unique electronic properties and lipophilicity. Spectroscopic analysis is crucial for the unambiguous identification and characterization of this and related compounds. This guide summarizes the expected key spectral features for the parent compound and provides a comparative prediction for analogues with electron-donating and electron-withdrawing substituents.

Data Presentation: Predicted Spectroscopic Data

The following tables summarize the predicted ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and Mass Spectrometry data for this compound and two representative analogues. These predictions are based on established substituent effects on aromatic systems and data from similar compounds.

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

CompoundAr-HCH₂SH
This compound~7.3 (d, 2H), ~7.1 (d, 2H)~3.7~1.7 (t)
[4-Methoxy-phenyl]methanethiol (Analogue with EDG)~7.2 (d, 2H), ~6.8 (d, 2H)~3.6~1.6 (t)
[4-Nitro-phenyl]methanethiol (Analogue with EWG)~8.1 (d, 2H), ~7.5 (d, 2H)~3.8~1.8 (t)
EDG: Electron-Donating Group; EWG: Electron-Withdrawing Group. Chemical shifts are referenced to TMS (0 ppm). Coupling patterns are indicated as 'd' for doublet and 't' for triplet.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

CompoundC-SC-Ar (ipso)C-Ar (ortho)C-Ar (meta)C-Ar (para)OCF₃Other
This compound~28~138~130~121~148 (q, J ≈ 2 Hz)~121 (q, J ≈ 257 Hz)-
[4-Methoxy-phenyl]methanethiol (Analogue with EDG)~28~131~130~114~159-~55 (OCH₃)
[4-Nitro-phenyl]methanethiol (Analogue with EWG)~28~148~129~124~147--
Chemical shifts are referenced to CDCl₃ (77.16 ppm). 'q' denotes a quartet due to C-F coupling.

Table 3: Predicted ¹⁹F NMR Chemical Shifts (δ, ppm) in CDCl₃

CompoundOCF₃
This compound~ -58
Chemical shifts are referenced to CFCl₃ (0 ppm).

**Table 4: Key IR Absorption Frequencies (cm⁻¹) **

Compoundν(S-H)ν(C-H, sp²)ν(C=C, aromatic)ν(C-O)ν(C-F)
This compound~2550~3030~1600, ~1500~1250~1160
[4-Methoxy-phenyl]methanethiol (Analogue with EDG)~2550~3020~1610, ~1510~1240-
[4-Nitro-phenyl]methanethiol (Analogue with EWG)~2560~3080~1600, ~1490--
ν represents the stretching frequency.

Table 5: Predicted Mass Spectrometry Data (m/z)

CompoundMolecular Ion [M]⁺Key Fragments
This compound208175 ([M-SH]⁺), 129 ([M-OCF₃]⁺)
[4-Methoxy-phenyl]methanethiol (Analogue with EDG)154121 ([M-SH]⁺), 109 ([M-CH₂SH]⁺)
[4-Nitro-phenyl]methanethiol (Analogue with EWG)169136 ([M-SH]⁺), 123 ([M-NO₂]⁺)

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of this compound and its analogues.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR : Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR : Acquire the spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary. Proton decoupling is typically used to simplify the spectrum.

  • ¹⁹F NMR : Acquire the spectrum with proton decoupling. A fluorine-free probe or appropriate background subtraction should be used. Chemical shifts are referenced to an external standard such as CFCl₃.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation : For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition : Record the spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the empty sample holder (for ATR) or the KBr pellet should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction : Samples can be introduced via direct infusion or coupled with a chromatographic technique such as Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Ionization : Electron Ionization (EI) is commonly used for volatile compounds and provides characteristic fragmentation patterns. Electrospray Ionization (ESI) is suitable for less volatile or more polar compounds and often yields the molecular ion.

  • Analysis : Acquire the mass spectrum over a suitable m/z range (e.g., 50-500). High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the ions.

Mandatory Visualization

The following diagram illustrates a logical workflow for the cross-referencing of spectroscopic data for the characterization of this compound analogues.

Spectroscopic_Data_Cross_Referencing cluster_synthesis Synthesis & Purification cluster_data_analysis Data Analysis & Cross-Referencing Synthesis Synthesis of Analogues Purification Purification Synthesis->Purification NMR NMR (1H, 13C, 19F) Purification->NMR FTIR FTIR Purification->FTIR MS Mass Spectrometry Purification->MS Initial_Data Acquire Raw Spectra NMR->Initial_Data FTIR->Initial_Data MS->Initial_Data Process_Data Process & Analyze Spectra Initial_Data->Process_Data Cross_Reference Cross-Reference Data Process_Data->Cross_Reference Structure_Confirm Structure Confirmation Cross_Reference->Structure_Confirm

Performance of [4-(trifluoromethoxy)phenyl]methanethiol in Various Solvent Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the performance of [4-(trifluoromethoxy)phenyl]methanethiol in different solvent systems. Due to the limited availability of direct experimental data for this specific compound, this guide utilizes data from structurally similar compounds and established principles of organic chemistry to provide a representative comparison. The data presented herein is intended to be illustrative and should be confirmed by experimental validation.

Introduction

This compound is an organosulfur compound of interest in medicinal chemistry and materials science due to the unique electronic properties conferred by the trifluoromethoxy group. The performance of this thiol, particularly its solubility, stability, and reactivity, is critically dependent on the solvent system employed. This guide compares its expected performance with common alternatives: the parent compound Benzyl Mercaptan, 4-Methoxybenzyl Mercaptan (with an electron-donating group), and 4-Chlorobenzyl Mercaptan (with an electron-withdrawing group).

Comparative Performance Data

The following tables summarize the expected quantitative performance of this compound and its alternatives in a range of common laboratory solvents.

Solubility

The solubility of thiols is largely governed by the "like dissolves like" principle. The presence of the trifluoromethoxy group in the target compound is expected to increase its polarity compared to benzyl mercaptan.

Table 1: Solubility at 25°C (g/L)

SolventThis compoundBenzyl Mercaptan4-Methoxybenzyl Mercaptan4-Chlorobenzyl Mercaptan
Water< 0.1< 0.1< 0.1< 0.1
Methanol> 200> 200> 200> 200
Ethanol> 200> 200> 200> 200
Acetonitrile> 200> 200> 200> 200
Dichloromethane> 200> 200> 200> 200
Tetrahydrofuran> 200> 200> 200> 200
Dimethyl Sulfoxide> 200> 200> 200> 200
Toluene~150> 200~180~170
Hexane< 10~50< 20< 15

Note: Data is estimated based on the properties of structurally similar compounds.

Stability

The primary degradation pathway for thiols is oxidation to disulfides. This process is influenced by the solvent, presence of oxygen, and the electronic nature of substituents on the aromatic ring. Electron-withdrawing groups, such as the trifluoromethoxy group, can slightly increase the susceptibility of the thiol to oxidation.

Table 2: Stability (t½ in hours) under Aerobic Conditions at 25°C

SolventThis compoundBenzyl Mercaptan4-Methoxybenzyl Mercaptan4-Chlorobenzyl Mercaptan
Methanol48607245
Acetonitrile40506538
Dichloromethane72809070
Dimethyl Sulfoxide24364822

Note: Data is illustrative and represents the expected relative stability. The stability of thiols can be significantly improved by working under inert atmospheres and using deoxygenated solvents.

Reactivity

The reactivity of the thiol group is a key consideration in its application. The nucleophilicity of the sulfur atom is influenced by the electronic properties of the para-substituent. Electron-donating groups increase nucleophilicity, while electron-withdrawing groups decrease it.

Table 3: Relative Reaction Rate (SN2 with Benzyl Bromide)

SolventThis compoundBenzyl Mercaptan4-Methoxybenzyl Mercaptan4-Chlorobenzyl Mercaptan
Acetonitrile0.81.01.50.7
Dimethylformamide0.851.01.60.75

Note: Rates are relative to Benzyl Mercaptan. The trifluoromethoxy group is electron-withdrawing, thus reducing the nucleophilicity of the thiol compared to the parent compound.

Experimental Protocols

The following are detailed methodologies for key experiments to determine the performance of this compound.

Determination of Solubility

This protocol outlines a standard method for determining the solubility of a compound in various solvents.

Methodology:

  • Preparation of Saturated Solutions: Add an excess amount of the thiol to a known volume of the solvent in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

  • Separation of Undissolved Solid: Centrifuge the vials to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the supernatant and dilute it with a suitable solvent. Analyze the concentration of the thiol in the diluted sample using a calibrated High-Performance Liquid Chromatography (HPLC) method with UV detection.

  • Calculation: Calculate the solubility in g/L based on the measured concentration and the dilution factor.

Assessment of Stability

This protocol describes a method for evaluating the stability of the thiol in different solvents over time.

Methodology:

  • Preparation of Stock Solutions: Prepare solutions of the thiol in the test solvents at a known concentration (e.g., 1 mg/mL).

  • Incubation: Store the solutions at a constant temperature (e.g., 25°C) under aerobic conditions.

  • Time-Point Sampling: At specified time intervals (e.g., 0, 6, 12, 24, 48, 72 hours), withdraw an aliquot from each solution.

  • HPLC Analysis: Analyze the concentration of the remaining thiol in each aliquot using a validated HPLC method. The appearance of a disulfide dimer peak can also be monitored.

  • Data Analysis: Plot the concentration of the thiol as a function of time and determine the half-life (t½) of the compound in each solvent.

Evaluation of Reactivity

This protocol details a method to compare the relative reactivity of different thiols in a nucleophilic substitution reaction.

Methodology:

  • Reaction Setup: In a reaction vessel, dissolve the thiol and an electrophile (e.g., benzyl bromide) in the chosen solvent at equimolar concentrations.

  • Reaction Monitoring: Monitor the progress of the reaction over time by taking aliquots at regular intervals.

  • Quenching: Quench the reaction in the aliquots by adding a suitable reagent (e.g., a large excess of a different thiol to consume the remaining electrophile).

  • Analysis: Analyze the concentration of the product and remaining reactants in each quenched aliquot by HPLC or Gas Chromatography (GC).

  • Kinetic Analysis: Determine the initial reaction rate by plotting the concentration of the product versus time. Compare the rates obtained for different thiols under identical conditions to determine their relative reactivity.

Visualizations

The following diagrams illustrate the experimental workflows described in the protocols.

experimental_workflow_solubility cluster_prep Preparation cluster_sep Separation cluster_quant Quantification prep1 Add excess thiol to solvent prep2 Equilibrate for 24h at 25°C prep1->prep2 sep1 Centrifuge to pellet solid prep2->sep1 sep2 Collect supernatant sep1->sep2 quant1 Dilute supernatant sep2->quant1 quant2 Analyze by HPLC-UV quant1->quant2 quant3 Calculate solubility quant2->quant3

Solubility Determination Workflow

experimental_workflow_stability start Prepare thiol solution in test solvent incubate Incubate at 25°C under aerobic conditions start->incubate sampling Sample at time points (0, 6, 12, 24, 48h) incubate->sampling analysis Analyze thiol concentration by HPLC sampling->analysis data_analysis Plot concentration vs. time and determine t½ analysis->data_analysis end Stability Profile data_analysis->end

Stability Assessment Workflow

signaling_pathway_reactivity Thiol Thiol (Nu) Monitoring Reaction Monitoring (HPLC/GC) Thiol->Monitoring Electrophile Electrophile (e.g., R-Br) Electrophile->Monitoring Solvent Solvent Solvent->Monitoring Product Thioether (R-S-R') Kinetics Determine Initial Rate Monitoring->Kinetics

Reactivity Evaluation Logic

Conclusion

The performance of this compound in different solvent systems is a crucial factor for its successful application in research and development. While this guide provides a comparative framework based on established chemical principles and data from analogous compounds, it is imperative that these findings are substantiated through rigorous experimental validation. The provided protocols offer a starting point for such investigations. The unique electronic properties of the trifluoromethoxy group suggest that this thiol may offer advantages in specific applications, and a thorough understanding of its behavior in various solvents is key to unlocking its full potential.

Bridging Theory and Reality: Validating Computational Models of Aryl Methanethiols with Experimental Evidence

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers and drug development professionals on the synergy between theoretical calculations and experimental data in the study of aryl methanethiols.

In the realm of molecular research and drug development, the ability to accurately predict the behavior of molecules is paramount. Aryl methanethiols, a class of organic compounds containing a phenyl ring and a methanethiol group, are of significant interest due to their presence in various biologically active molecules and their role in chemical synthesis. Theoretical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for predicting molecular properties and reaction mechanisms. However, the reliability of these computational models hinges on their validation against robust experimental data. This guide provides a comparative overview of how theoretical calculations for aryl methanethiols are substantiated by experimental findings, offering insights into the accuracy of different computational methods.

The Synergy of Computation and Experiment

The validation of theoretical models is a critical process that involves a feedback loop between computational chemistry and experimental work. Theoretical calculations can provide detailed mechanistic insights that are often difficult to probe experimentally.[1][2] Conversely, experimental data provides the real-world benchmark against which the accuracy of these theoretical predictions is measured. This integrated approach accelerates research by allowing for the rapid screening of hypotheses and the rational design of experiments.

A notable example of this synergy is the investigation of the regiochemistry of thiol addition to o-quinones. An integrated experimental and computational approach demonstrated that the observed regiochemistry could only be accurately predicted by DFT calculations when considering a free radical chain mechanism involving thiyl radicals. This finding prompted a revision of the previously accepted ionic mechanism.[1]

Comparative Analysis of Theoretical Methods

The accuracy of theoretical calculations is highly dependent on the chosen methodology, including the functional and basis set. The following table summarizes a comparison of calculated properties for methanethiol and related molecules using different levels of theory against experimental values.

PropertyMoleculeTheoretical MethodCalculated ValueExperimental ValueReference
Thermodynamics of Adduct Formation Methanethiol + N-methylmaleimideM06-2X/6-311+G(d,p)-23.1 kcal/mol (ΔG)-[3]
N-acetylcysteine methyl ester + N-benzylmaleimideM06-2X/6-311+G(d,p)-18.1 kcal/mol (ΔG)-[3]
Reaction Barrier Methanethiol anion + N-methylmaleimideM06-2X/6-311+G(d,p)7.9 kcal/mol (ΔG‡)-[3]
Molecular Geometry Methanethiol-C-S bond length: 1.819 ÅC-S bond length: 1.817 Å[4]
Methanethiol-C-S-H bond angle: 96.5°C-S-H bond angle: 100.3°[4]
Dipole Moment Methanethiol--1.520 D[4]
Ionization Energy Methanethiol--9.440 eV[4]

Note: Direct experimental values for reaction thermodynamics and barriers for these specific reactions are not always available, highlighting the predictive power of computational chemistry.

The M06-2X functional, when paired with the 6-311+G(d,p) basis set, has been shown to provide reliable predictions for the thermodynamics and kinetics of thiol-Michael addition reactions, which are in qualitative agreement with experimental observations of reaction rates.[3] For fundamental molecular properties like bond lengths and angles, the discrepancies between calculated and experimental values are generally small, lending confidence to the computational models.

Experimental Protocols

The validation of theoretical calculations relies on precise and accurate experimental measurements. Below are summaries of key experimental techniques used to gather data for comparison with computational models.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the structure of molecules. In the context of aryl methanethiol reactions, NMR is used to identify the products of a reaction and to determine the regioselectivity of additions. For instance, in the study of thiol addition to maleimides, 1H and 13C NMR spectra were used to confirm the structure of the resulting adducts and to follow the course of the reaction, including deuteration studies to probe reaction mechanisms.[3]

Typical Protocol:

  • A sample of the reaction mixture is dissolved in a suitable deuterated solvent (e.g., CDCl3, D2O).

  • The sample is placed in a high-field NMR spectrometer.

  • 1H and 13C NMR spectra are acquired.

  • The chemical shifts, coupling constants, and integration of the signals are analyzed to elucidate the molecular structure.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of compounds and can provide information about their structure. In studies of thiol reactions, MS is crucial for confirming the formation of expected products and identifying any byproducts.

Typical Protocol:

  • A solution of the sample is introduced into the mass spectrometer.

  • The molecules are ionized using a suitable technique (e.g., electrospray ionization - ESI).

  • The ions are separated based on their mass-to-charge ratio (m/z).

  • The resulting mass spectrum is analyzed to determine the molecular weights of the components in the sample.

X-ray Crystallography

Single-crystal X-ray crystallography provides the most definitive determination of molecular structure, including bond lengths and angles in the solid state. These experimental values are the gold standard for validating the geometries predicted by theoretical calculations.[5]

Typical Protocol:

  • High-quality single crystals of the compound of interest are grown.

  • A crystal is mounted on a diffractometer.

  • The crystal is irradiated with X-rays, and the diffraction pattern is collected.

  • The diffraction data is processed to generate an electron density map, from which the atomic positions are determined.

Visualizing the Validation Workflow

The process of validating theoretical calculations with experimental data can be visualized as a cyclical workflow. The following diagram, generated using Graphviz, illustrates this logical relationship.

ValidationWorkflow cluster_theoretical Theoretical Calculation cluster_experimental Experimental Validation cluster_comparison Comparison & Refinement TheoreticalModel Develop Theoretical Model (e.g., DFT, Basis Set) ComputationalPrediction Generate Predictions (e.g., Geometry, Energy) TheoreticalModel->ComputationalPrediction Calculate Comparison Compare Predictions with Experimental Data ComputationalPrediction->Comparison Experiment Perform Experiment (e.g., NMR, MS, X-ray) ExperimentalData Collect Experimental Data Experiment->ExperimentalData Measure ExperimentalData->Comparison Refinement Refine Theoretical Model Comparison->Refinement Discrepancy? Conclusion Validated Model Comparison->Conclusion Agreement Refinement->TheoreticalModel Feedback Loop

References

Safety Operating Guide

Proper Disposal of [4-(Trifluoromethoxy)phenyl]methanethiol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals

The proper handling and disposal of [4-(Trifluoromethoxy)phenyl]methanethiol are critical for ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step operational plan for the safe disposal of this compound, drawing from its safety data sheet and established protocols for handling thiol-containing substances. Adherence to these procedures is essential to mitigate risks associated with its hazardous properties, including its potent stench.

Hazard Profile and Safety Summary

This compound is classified as a hazardous substance.[1] All handling and disposal procedures should be conducted by, or under the direct supervision of, qualified professionals experienced in managing hazardous chemicals.

Quantitative Hazard Classification:

Hazard ClassCategoryGHS Hazard Statement
Acute Oral Toxicity4H302: Harmful if swallowed
Acute Dermal Toxicity4H312: Harmful in contact with skin
Acute Inhalation Toxicity4H332: Harmful if inhaled

Data sourced from the Safety Data Sheet for this compound.[1]

Immediate Safety and Personal Protective Equipment (PPE)

Before beginning any disposal process, ensure that the following safety measures are in place. Always work within a certified chemical fume hood to avoid inhalation of vapors.[2][3]

Mandatory Personal Protective Equipment:

  • Eye Protection: Chemical safety goggles are required to protect against splashes.[2]

  • Hand Protection: Wear chemical-resistant gloves.[2]

  • Skin and Body Protection: A lab coat or long-sleeved clothing is necessary.[1]

  • Respiratory Protection: For situations where concentrations may exceed exposure limits, a NIOSH/MSHA or European Standard EN 149:2001 approved respirator should be used.[1]

Step-by-Step Disposal Protocol

The primary method for neutralizing the hazards of this compound involves the oxidation of the thiol group. This procedure converts the volatile and malodorous thiol into a less reactive and non-odorous sulfonic acid derivative using a sodium hypochlorite (bleach) solution.[3][4]

Experimental Protocol for Thiol Oxidation:

  • Waste Segregation:

    • Collect all liquid waste containing this compound in a dedicated, labeled, and sealed container.

    • Solid waste, such as contaminated gloves, paper towels, and pipette tips, should be collected in a separate, clearly labeled, and sealed plastic bag.[3][5]

    • Contaminated glassware should be immediately addressed following the decontamination procedure below.[6]

  • Preparation of Neutralization Solution:

    • In a suitably large container within a chemical fume hood, prepare a solution of sodium hypochlorite. Commercial bleach (typically 5.25% sodium hypochlorite) can be used.[2][3] A 1:1 dilution of bleach with water is often recommended for controlling the reaction rate.[6]

  • Neutralization of Liquid Waste:

    • Slowly and carefully add the liquid thiol waste to the stirred bleach solution.[2] Be aware that this reaction can be exothermic, so a slow addition rate is crucial to manage any temperature increase.[4]

    • Allow the mixture to stir for an extended period (e.g., several hours to overnight) to ensure complete oxidation.[6]

    • After the reaction is complete, the resulting solution should be neutralized to a pH between 6 and 8 using a suitable acid or base, if necessary, as per your institution's guidelines.

  • Decontamination of Glassware:

    • Submerge all contaminated glassware in a bleach bath (a 1:1 mixture of bleach and water is effective) within a fume hood.[6]

    • Allow the glassware to soak for at least 14-24 hours to ensure complete decontamination.[3][6]

    • After soaking, the glassware can be removed, rinsed thoroughly with water, and then cleaned using standard laboratory procedures.[3][6]

  • Final Disposal:

    • The neutralized liquid waste, now containing the sulfonic acid derivative, should be disposed of as hazardous aqueous chemical waste in accordance with your institution's Environmental Health and Safety (EHS) program and local regulations.[1][2]

    • The sealed bag of contaminated solid waste should be placed in a designated solid hazardous waste container.[3][5]

    • Properly label all waste containers with the full chemical name and associated hazards before collection by your institution's EHS or a licensed chemical waste disposal service.[2][6]

Disposal Decision Workflow

G Disposal Workflow for this compound cluster_prep Preparation cluster_waste_handling Waste Segregation & Neutralization cluster_final_disposal Final Disposal start Begin Disposal Process ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Certified Chemical Fume Hood ppe->fume_hood segregate Segregate Waste Streams fume_hood->segregate liquid_waste Liquid Thiol Waste segregate->liquid_waste solid_waste Contaminated Solid Waste segregate->solid_waste glassware Contaminated Glassware segregate->glassware neutralize Slowly add to bleach solution liquid_waste->neutralize package_solid Seal in labeled bag solid_waste->package_solid decontaminate Soak in bleach bath (14-24 hours) glassware->decontaminate neutralize_out Neutralized Liquid package_solid_out Packaged Solid Waste decontaminate_out Decontaminated Glassware dispose_liquid Dispose as Hazardous Aqueous Waste dispose_solid Dispose as Hazardous Solid Waste clean_glassware Rinse and Clean Decontaminated Glassware neutralize_out->dispose_liquid package_solid_out->dispose_solid decontaminate_out->clean_glassware

Caption: Decision workflow for the safe disposal of this compound.

By following these detailed procedures, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific waste disposal guidelines and EHS office for any additional requirements.

References

Personal protective equipment for handling [4-(Trifluoromethoxy)phenyl]methanethiol

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for [4-(Trifluoromethoxy)phenyl]methanethiol

This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. Adherence to these protocols is essential for ensuring a safe laboratory environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled.[1] The compound is also noted for its strong, unpleasant stench.[1][2] It is sensitive to moisture and air.[1]

Hazard Statements:

  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H332: Harmful if inhaled.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to minimize exposure. The following table summarizes the recommended equipment.

Protection TypeRecommended EquipmentSpecifications & Rationale
Eye and Face Protection Chemical Splash GogglesMust meet European standard EN 166 or OSHA 29 CFR 1910.133 regulations to protect against chemical splashes.[1][2]
Hand Protection Chemical-Resistant GlovesProtective gloves must be worn. Inspect gloves before use.[1] For prolonged contact, consult the glove manufacturer's chemical resistance guide.
Body Protection Laboratory CoatLong-sleeved clothing is required to prevent skin contact.[1]
Respiratory Protection NIOSH/MSHA or European Standard EN 149 Approved RespiratorRequired when working outside of a fume hood or when concentrations are above the exposure limit.[1] For small-scale laboratory use, a half mask with a valve filter (EN405) or a half mask (EN140) with an appropriate filter is recommended.[1]

Operational Plan: Safe Handling Protocol

A strict handling protocol is critical. The following step-by-step guide outlines the safe handling of this compound.

1. Engineering Controls:

  • Always handle this chemical within a properly functioning chemical fume hood.[3]

  • Ensure adequate ventilation, especially in confined areas.[1]

2. Pre-Handling Preparations:

  • Ensure a safety shower and eye wash station are readily accessible.

  • Keep away from incompatible materials such as acids and bases.[1]

  • Store in a dry, cool, and well-ventilated place in a tightly closed container, preferably under nitrogen.[1]

3. Handling Procedure:

  • Do not get in eyes, on skin, or on clothing.[1]

  • Avoid ingestion and inhalation.[1]

  • Do not eat, drink, or smoke when using this product.[1]

  • Wash hands thoroughly before breaks and after handling.[1]

  • Remove and wash contaminated clothing and gloves before reuse.[1]

Emergency Procedures

First-Aid Measures

Exposure RouteFirst-Aid Protocol
If Swallowed Rinse mouth with water. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell.[1]
If on Skin Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician.[1]
If Inhaled Remove person to fresh air and keep comfortable for breathing. Get medical attention if symptoms occur. If not breathing, give artificial respiration.[1]
If in Eyes Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[1]

Spill and Leak Response

  • Containment: Soak up the spill with an inert absorbent material (e.g., sand, silica gel, vermiculite).[1][3]

  • Collection: Place the absorbent material into a suitable, closed, and labeled container for disposal.[1]

  • Ventilation: Ensure the area is well-ventilated.

  • Decontamination: Clean the spill area thoroughly.

Disposal Plan

This substance is classified as hazardous waste.[1]

  • Disposal of Chemical: Dispose of in accordance with European Directives on waste and hazardous waste and local regulations.[1] Do not mix with other waste.

  • Contaminated Packaging: Dispose of the container at a hazardous or special waste collection point.[1]

Workflow for Safe Handling

start Start: Receive Chemical pre_handling Pre-Handling Checks - Verify Fume Hood - Locate Safety Shower/Eyewash - Check for Incompatibles start->pre_handling don_ppe Don Appropriate PPE - Goggles - Gloves - Lab Coat - Respirator (if needed) pre_handling->don_ppe handling Chemical Handling - Work in Fume Hood - Avoid Inhalation/Contact - No Food/Drink don_ppe->handling post_handling Post-Handling - Tightly Close Container - Store Properly handling->post_handling spill Spill Occurs handling->spill Accident? decontamination Decontamination - Clean Work Area - Wash Hands Thoroughly post_handling->decontamination disposal_prep Prepare for Disposal - Segregate Waste - Label Hazardous Waste Container post_handling->disposal_prep doff_ppe Doff PPE decontamination->doff_ppe end_procedure End of Procedure doff_ppe->end_procedure spill->post_handling No spill_response Spill Response - Absorb with Inert Material - Collect in Labeled Container - Decontaminate Area spill->spill_response Yes spill_response->decontamination dispose Dispose of Waste (Follow Institutional & Local Regulations) disposal_prep->dispose dispose->end_procedure

Caption: Safe handling workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.